molecular formula C5H11NO B3417242 3-(Methylamino)cyclobutan-1-OL CAS No. 1033710-19-8

3-(Methylamino)cyclobutan-1-OL

Cat. No.: B3417242
CAS No.: 1033710-19-8
M. Wt: 101.15 g/mol
InChI Key: DRLQGNZKHKBJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)cyclobutan-1-OL is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 101.084063974 g/mol and the complexity rating of the compound is 59.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-4-2-5(7)3-4/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLQGNZKHKBJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712429, DTXSID201300712
Record name 3-(Methylamino)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(Methylamino)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-94-5, 1033710-19-8
Record name 3-(Methylamino)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-(Methylamino)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3r)-3-(methylamino)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Methylamino)cyclobutan-1-OL chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methylamino)cyclobutan-1-ol: Properties, Synthesis, and Applications

Introduction

This compound is a functionalized carbocyclic compound featuring a four-membered cyclobutane ring. The molecule's unique chemical persona is defined by the presence of a secondary amine (a methylamino group) and a hydroxyl group, bestowing upon it a versatile reactivity profile. This structure makes it a valuable intermediate and building block in organic synthesis, particularly within the realm of medicinal chemistry.[1][2] The rigid, puckered conformation of the cyclobutane scaffold is increasingly exploited in drug design to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the chemical and physical properties, stereochemistry, a representative synthetic approach, and the potential applications of this compound for researchers and professionals in drug development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a cyclobutane ring substituted at the 1- and 3-positions with a hydroxyl (-OH) group and a methylamino (-NHCH₃) group, respectively.

Isomerism

The substitution pattern on the cyclobutane ring gives rise to geometric isomerism. The relative orientation of the hydroxyl and methylamino groups can be either on the same side of the ring plane (cis) or on opposite sides (trans).

  • cis-isomer : Both substituents are on the same face of the cyclobutane ring.

  • trans-isomer : The substituents are on opposite faces of the ring.

This stereoisomerism is a critical consideration in synthesis and biological applications, as the three-dimensional arrangement of functional groups dictates molecular interactions with biological targets. Commercially available this compound is often supplied as a mixture of cis and trans isomers, with ratios that can vary between suppliers.[1][3]

Caption: Cis and trans isomers of this compound.

Physicochemical Properties

The dual functionality of an alcohol and an amine group governs the physicochemical properties of this compound. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methylamino group acts as a hydrogen bond donor and a weak base. These characteristics influence its solubility, boiling point, and reactivity.

PropertyValueSource(s)
CAS Number 1354952-94-5[1][3][4]
Molecular Formula C₅H₁₁NO[1][4]
Molecular Weight 101.15 g/mol [4][5][6]
Appearance Solid[1]
Purity Typically ≥95% or 97%[1][3][4]
SMILES CNC1CC(O)C1[4][7]
InChI Key DRLQGNZKHKBJFA-UHFFFAOYSA-N[7]

Reactivity and Solubility Insights:

  • The presence of the hydroxyl and amino groups suggests good solubility in polar protic solvents like water and alcohols through hydrogen bonding.[1][8]

  • The amino group confers basic properties, allowing the molecule to react with acids to form salts, such as the commercially available hydrochloride salt.[9][10]

  • The hydroxyl group can undergo reactions typical of alcohols, such as esterification or oxidation, while the secondary amine can be further alkylated or acylated.

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and logical approach to synthesizing this compound is through the reductive amination of a suitable cyclobutanone precursor.

Proposed Synthetic Pathway: Reductive Amination

This pathway involves a two-step, one-pot reaction starting from 3-hydroxycyclobutanone.

  • Imine Formation: 3-hydroxycyclobutanone reacts with methylamine to form an intermediate imine (or enamine). This is a classic condensation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon.

  • Reduction: The intermediate imine is then reduced in situ to the desired secondary amine using a selective reducing agent.

G start 3-Hydroxycyclobutanone step1 Reaction with Methylamine (CH₃NH₂) (Imine Formation) start->step1 intermediate Intermediate Imine step1->intermediate step2 Reduction with a Reducing Agent (e.g., NaBH(OAc)₃) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

This protocol is a generalized representation. Optimization of reaction conditions, stoichiometry, and purification is essential for achieving high yield and purity.

Objective: To synthesize this compound via reductive amination.

Materials:

  • 3-Hydroxycyclobutanone

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for pH adjustment if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxycyclobutanone (1.0 eq) in an appropriate solvent like DCM.

    • Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. DCM is a common solvent for reductive aminations.

  • Amine Addition: Add methylamine (1.1-1.5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Rationale: A slight excess of the amine drives the equilibrium towards the formation of the imine.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Monitor the temperature to prevent an excessive exotherm.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting ketone compared to the intermediate imine, minimizing the formation of the alcohol byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

    • Rationale: The bicarbonate solution neutralizes the acidic byproducts of the reaction. Multiple extractions ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts.

Applications in Research and Drug Development

The cyclobutane ring is not merely a passive scaffold; its inherent strain and defined puckered geometry offer distinct advantages in medicinal chemistry.[11]

  • Conformational Rigidity: Unlike flexible acyclic or larger cyclic systems, the cyclobutane moiety restricts the conformational freedom of a molecule. This can lock the pharmacophoric groups into a bioactive conformation, leading to increased potency and selectivity for the target protein.

  • Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.

  • Novel Chemical Space: As a building block, this compound provides access to novel chemical space. The amine and alcohol handles allow for diverse functionalization, enabling the creation of libraries of compounds for screening campaigns.[2] For instance, the amine can be used in cross-coupling reactions or amide bond formations, while the alcohol can be converted into other functional groups.[2]

  • Protein Degrader Building Block: This molecule is listed as a building block for protein degraders, a cutting-edge area of drug discovery.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing fumes.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Keep away from sources of ignition.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[9][12][13]

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 3-(Methylamino)cyclobutan-1-ol, a key building block in medicinal chemistry. Understanding the nuanced spectroscopic signature of this molecule is paramount for confirming its identity, purity, and stereochemistry, which are critical parameters in drug discovery and development. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous characterization of this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with its constrained cyclobutane core and strategically placed functional groups, represents a valuable scaffold in the design of novel therapeutics. The cyclobutane ring imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. The presence of both a secondary amine and a hydroxyl group provides handles for further chemical modification and potential hydrogen bonding interactions with biological targets. Given its potential utility, a robust and reliable analytical methodology for its characterization is essential.

This guide will focus on the two primary analytical techniques for the structural elucidation of organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Molecular Structure and Stereochemistry

The structure of this compound (C₅H₁₁NO) features a four-membered ring, which can exist as cis and trans diastereomers. The puckered nature of the cyclobutane ring further complicates the conformational landscape.[1][2] The relative orientation of the methylamino and hydroxyl substituents significantly influences the spectroscopic properties of the molecule. This guide will primarily focus on the characterization of the trans isomer, as it is a commonly encountered stereoisomer in synthetic routes.[3]

Figure 1: Molecular structure of this compound.

¹H NMR Spectroscopy: A Detailed Interpretation

Proton NMR (¹H NMR) is a powerful tool for elucidating the connectivity of atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of structural information.

3.1. Causality Behind Experimental Choices: The Importance of Solvent Selection

The choice of deuterated solvent is critical for obtaining a high-quality ¹H NMR spectrum, particularly for molecules containing exchangeable protons like those in hydroxyl (-OH) and amine (-NH) groups.[4][5]

  • Protic Solvents (e.g., D₂O, CD₃OD): In these solvents, the -OH and -NH protons rapidly exchange with the deuterium atoms of the solvent.[6] This exchange often leads to the disappearance or significant broadening of their signals, and a loss of coupling information to adjacent protons.[6][7]

  • Aprotic Solvents (e.g., CDCl₃, DMSO-d₆): These solvents are generally preferred for observing exchangeable protons. DMSO-d₆ is particularly effective at slowing down the exchange rate, often resulting in sharper signals for -OH and -NH protons and allowing for the observation of their coupling to neighboring protons.[6]

For this guide, we will present the expected data in CDCl₃, a common and versatile NMR solvent, while also discussing the expected changes in a solvent like DMSO-d₆.

3.2. Expected ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR signals for trans-3-(Methylamino)cyclobutan-1-ol. The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Correlations (COSY)
H-1 (CH-OH)~4.0 - 4.2Multiplet1HH-2, H-4
H-3 (CH-NH)~3.0 - 3.3Multiplet1HH-2, H-4
H-2, H-4 (CH₂)~2.0 - 2.6Multiplets4HH-1, H-3
N-CH₃~2.4Singlet3H-
OHVariable (broad singlet)Broad Singlet1H-
NHVariable (broad singlet)Broad Singlet1H-

3.3. Interpretation of Spectral Features

  • Methine Protons (H-1 and H-3): The protons attached to the carbons bearing the hydroxyl and methylamino groups are the most downfield of the aliphatic signals due to the deshielding effect of the electronegative oxygen and nitrogen atoms. Their multiplet patterns arise from coupling to the adjacent methylene protons.

  • Methylene Protons (H-2 and H-4): The four methylene protons on the cyclobutane ring will appear as complex multiplets due to both geminal and vicinal coupling. The puckered nature of the ring can lead to non-equivalent axial and equatorial protons, further complicating the splitting patterns.

  • N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with.

  • Exchangeable Protons (-OH and -NH): In CDCl₃, these signals are often broad and their chemical shifts are highly dependent on concentration and the presence of trace amounts of water.[5] They typically do not show coupling to adjacent protons due to rapid exchange. To confirm their assignment, a D₂O exchange experiment can be performed; upon addition of a drop of D₂O, the -OH and -NH signals will disappear.[8]

3.4. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 3-4 seconds

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

Figure 2: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the number and types of carbon atoms in a molecule. Proton-decoupled ¹³C NMR spectra are typically acquired, resulting in a single peak for each unique carbon atom.

4.1. Expected ¹³C NMR Spectral Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-1 (CH-OH)~65 - 75
C-3 (CH-NH)~50 - 60
C-2, C-4 (CH₂)~30 - 40
N-CH₃~30 - 35

4.2. Interpretation of Spectral Features

  • Carbons Attached to Heteroatoms (C-1 and C-3): Similar to ¹H NMR, the carbons directly bonded to the electronegative oxygen and nitrogen atoms are shifted downfield. The carbon bearing the hydroxyl group (C-1) will typically be the most downfield signal.

  • Methylene Carbons (C-2 and C-4): The two methylene carbons are in a similar chemical environment and may appear as a single peak or two closely spaced peaks.

  • N-Methyl Carbon: The carbon of the methyl group attached to the nitrogen will appear in the aliphatic region.

4.3. Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns.

5.1. Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. It typically produces the protonated molecule, [M+H]⁺.

5.2. Expected Mass Spectrometry Data

  • Molecular Formula: C₅H₁₁NO

  • Molecular Weight: 101.15 g/mol [9]

  • Expected [M+H]⁺: m/z 102.0913

5.3. Fragmentation Analysis

While ESI is a soft ionization technique, some fragmentation may be observed. Common fragmentation pathways for this molecule could include:

  • Loss of water (-18 Da): From the hydroxyl group, leading to a fragment at m/z 84.08.

  • Loss of the methylamino group (-31 Da): Resulting in a fragment at m/z 71.05.

  • Cleavage of the cyclobutane ring: This can lead to a variety of smaller fragments.

5.4. Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument coupled with an ESI source.

  • Acquisition Parameters:

    • Ionization mode: Positive

    • Mass range: m/z 50-500

  • Data Analysis: Identify the [M+H]⁺ peak and compare the accurate mass to the theoretical mass to confirm the elemental composition. Analyze any significant fragment ions to support the proposed structure.

Figure 3: General workflow for mass spectrometry analysis.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The unambiguous characterization of this compound requires a synergistic application of ¹H NMR, ¹³C NMR, and mass spectrometry. ¹H NMR provides detailed information about the proton environment and connectivity, while ¹³C NMR reveals the carbon framework. High-resolution mass spectrometry confirms the elemental composition and molecular weight. By carefully acquiring and interpreting the data from these powerful analytical techniques, researchers can confidently verify the structure and purity of this important medicinal chemistry building block, ensuring the integrity of their downstream applications.

References

An In-depth Technical Guide to 3-(Methylamino)cyclobutan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Among these, saturated carbocycles have garnered significant attention, with the cyclobutane moiety emerging as a particularly valuable motif. Its rigid, puckered conformation allows for precise spatial positioning of substituents, influencing molecular shape and interactions with biological targets. This guide provides a comprehensive technical overview of 3-(Methylamino)cyclobutan-1-ol, a bifunctional building block with significant potential in the synthesis of innovative therapeutics.

This document will delve into the core physical and chemical properties of this compound, offering insights into its structure, reactivity, and analytical characterization. Furthermore, we will explore a robust synthetic protocol for its preparation and discuss its applications in the broader context of drug development, providing researchers and scientists with the foundational knowledge required to effectively utilize this versatile compound in their discovery programs.

Molecular Structure and Physicochemical Properties

This compound is a substituted cyclobutane derivative featuring both a hydroxyl and a secondary amine functional group. These groups are positioned at the 1 and 3 positions of the cyclobutane ring, respectively. The presence of these polar functional groups, combined with the non-planar nature of the cyclobutane ring, imparts a unique set of properties to the molecule.

The compound can exist as both cis and trans diastereomers, arising from the relative orientation of the methylamino and hydroxyl groups with respect to the cyclobutane ring. The specific stereoisomer can significantly impact its biological activity and pharmacokinetic profile, a critical consideration in drug design. Commercial sources often supply this compound as a mixture of isomers.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
CAS Number 1354952-94-5
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Solid (typical)
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Expected to be soluble in polar solvents
pKa Data not readily available
Predicted XlogP -0.6

It is important to note that experimental data for properties such as melting point, boiling point, and pKa are not widely published. The predicted octanol-water partition coefficient (XlogP) suggests that the compound is hydrophilic, which is consistent with the presence of the hydroxyl and amino groups.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by its two primary functional groups: the secondary amine and the secondary alcohol. The methylamino group imparts basicity to the molecule and can act as a nucleophile. The hydroxyl group can also participate in a variety of reactions, including esterification, etherification, and oxidation.

Synthetic Protocol: Reductive Amination of 3-Hydroxycyclobutanone

A common and efficient method for the synthesis of this compound is the reductive amination of 3-hydroxycyclobutanone. This two-step, one-pot procedure involves the formation of an intermediate imine or enamine, which is then reduced to the desired secondary amine.

Reaction Scheme:

G reactant1 3-Hydroxycyclobutanone Intermediate Intermediate reactant1->Intermediate + reactant2 Methylamine (CH3NH2) reactant2->Intermediate reagent1 Reducing Agent (e.g., NaBH(OAc)3) product This compound Intermediate->product reagent1

A representative synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-hydroxycyclobutanone in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask equipped with a magnetic stirrer, add a solution of methylamine (typically as a solution in a compatible solvent like THF or ethanol).

  • Imine Formation: Allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to control the reaction exotherm. The choice of a mild reducing agent is crucial to avoid the reduction of the ketone starting material before imine formation.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereomers and the coupling between protons on the cyclobutane ring. Key expected signals include:

    • A multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH).

    • Multiplets for the methylene protons (CH₂) of the cyclobutane ring.

    • A multiplet for the proton attached to the carbon bearing the methylamino group (CH-NH).

    • A singlet for the methyl group protons (N-CH₃).

    • Broad singlets for the hydroxyl (OH) and amine (NH) protons, which are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms will be deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine.

  • C-H stretching vibrations for the sp³ hybridized carbons of the cyclobutane ring and the methyl group, typically appearing just below 3000 cm⁻¹.

  • C-O and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 101.15. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at m/z 102.16.

G cluster_analytical Analytical Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Characterization Structural Confirmation NMR->Characterization IR->Characterization MS->Characterization Purification Purification (e.g., Chromatography) Characterization->Purification If impure

A typical analytical workflow for the characterization of this compound.

Applications in Drug Discovery and Development

The rigid framework of the cyclobutane ring in this compound makes it an attractive scaffold for positioning pharmacophoric elements in a well-defined three-dimensional space. This can lead to enhanced binding affinity and selectivity for a biological target. The presence of two modifiable functional groups, the amine and the alcohol, provides convenient handles for further chemical elaboration and the introduction of diverse substituents.

This building block can be employed in several drug discovery strategies:

  • Scaffold Hopping: Replacing existing ring systems in known active compounds with the 3-(methylamino)cyclobutanol core to explore new chemical space and potentially improve properties like metabolic stability.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a starting point in FBDD campaigns to identify initial low-affinity binders that can be grown into more potent leads.

  • Linker Chemistry: In the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the cyclobutane core can serve as a rigid linker to connect the target-binding and E3 ligase-binding moieties.

The incorporation of the cyclobutane motif has been shown to improve metabolic stability and reduce the planarity of molecules, which can be beneficial for oral bioavailability.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including a rigid cyclobutane core and two reactive functional groups, offer significant opportunities for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. This guide has provided a comprehensive overview of its physical and chemical properties, a practical synthetic protocol, and insights into its applications. As the demand for non-traditional molecular scaffolds continues to grow, the importance of compounds like this compound in the drug development pipeline is set to increase.

An In-depth Technical Guide to the Stereochemistry of 3-(Methylamino)cyclobutan-1-ol: Synthesis, Separation, and Characterization of cis/trans Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological activity. Even subtle changes in three-dimensional structure can lead to profound differences in efficacy, metabolism, and toxicity.[1][2] This guide provides a comprehensive technical overview of the stereochemistry of 3-(methylamino)cyclobutan-1-ol, a substituted cyclobutane scaffold of interest in medicinal chemistry. We will delve into the conformational intricacies of the cyclobutane ring, detail stereoselective synthetic strategies, present robust protocols for the separation of cis and trans isomers, and provide a definitive guide to their stereochemical assignment using advanced NMR spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the stereochemical outcomes for this important molecular framework.

The Critical Role of Stereoisomerism in Drug Development

In the chiral environment of the body, stereoisomers are not interchangeable; they are distinct chemical entities with potentially unique biological profiles.[1] One isomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1][3] The classic and tragic example of thalidomide, where one enantiomer was sedative and the other teratogenic, underscores the imperative of stereochemical control in drug design.[3][4]

For cyclic compounds like this compound, the distinction between cis and trans diastereomers is paramount. These geometric isomers have different shapes and orientations of their functional groups, which dictates how they interact with biological targets such as enzymes and receptors.[2][5] Therefore, the ability to selectively synthesize, separate, and unequivocally characterize each isomer is a fundamental requirement for any drug development program involving this scaffold.

Structural and Conformational Analysis

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing hydrogens, it adopts a puckered or "butterfly" conformation.[3] In this conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions.

For 1,3-disubstituted cyclobutanes, such as this compound, the cis and trans isomers exhibit different conformational preferences and stabilities.

  • cis-isomer : In the cis configuration, both the hydroxyl and methylamino groups are on the same face of the ring. This arrangement allows both bulky substituents to adopt pseudo-equatorial positions in the puckered conformation, thereby minimizing steric strain from 1,3-diaxial interactions. This generally makes the cis isomer the more thermodynamically stable of the two.

  • trans-isomer : In the trans configuration, the substituents are on opposite faces of the ring. This necessitates that one substituent occupies a pseudo-equatorial position while the other is forced into a more sterically hindered pseudo-axial position.

This inherent stability difference is a key factor to consider during synthesis and purification.

Caption: Relative stability of cis and trans isomers.

Synthesis of this compound Isomers

The most direct route to this compound is the reductive amination of a suitable cyclobutanone precursor, such as 3-hydroxycyclobutan-1-one. The stereochemical outcome of the reduction step is critical in determining the initial cis/trans ratio.

General Synthetic Pathway: Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[6][7][8] The reaction proceeds in two stages: the formation of an intermediate imine (or enamine), followed by its reduction to the amine. For this compound, the reaction starts with 3-hydroxycyclobutan-1-one and methylamine.

G Start 3-Hydroxycyclobutan-1-one Intermediate Imine/Enamine Intermediate Start->Intermediate Condensation (Mild Acid Catalyst) Amine Methylamine (CH3NH2) Amine->Intermediate Product cis/trans Mixture of This compound Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product

Caption: General workflow for reductive amination.

Stereochemical Considerations and Protocols

The stereoselectivity of the hydride reduction of the imine intermediate dictates the final isomer ratio.

  • Formation of the cis-Isomer : The hydride reduction of 3-substituted cyclobutanones generally favors the formation of the cis-alcohol.[9] The incoming hydride prefers to attack from the face opposite to the existing substituent (anti-facial attack) to minimize steric hindrance. This results in the new hydroxyl group being cis to the substituent. In the context of reductive amination, the reduction of the imine formed from 3-hydroxycyclobutanone is expected to predominantly yield the cis-3-(methylamino)cyclobutan-1-ol.

  • Targeting the trans-Isomer : Achieving a majority of the trans isomer often requires a different strategy. One published method involves a stereochemical inversion of the more readily available cis isomer using a Mitsunobu reaction.[5] Alternatively, enzymatic reductions using ketoreductases (KREDs) have been shown to produce high diastereomeric ratios in favor of the trans product in related systems.[1]

Experimental Protocol: Reductive Amination for a cis-Enriched Mixture

This protocol is adapted from standard reductive amination procedures and is expected to yield a mixture enriched in the cis isomer.[6][7][10]

  • Reaction Setup : To a solution of 3-hydroxycyclobutan-1-one (1.0 eq) in methanol (MeOH), add methylamine (1.2 eq, typically as a solution in THF or water) and acetic acid (0.1 eq) as a catalyst.

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction : Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. NaBH₃CN is a preferred reagent as it selectively reduces the imine in the presence of the ketone starting material.[6][8]

  • Reaction Completion : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Basify the mixture with 2M NaOH to a pH > 12.

  • Extraction : Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will be a mixture of cis and trans isomers, which can then be subjected to separation.

Separation of cis/trans Isomers

The separation of diastereomers like the cis and trans isomers of this compound is typically achievable using standard chromatographic techniques due to their different physical properties.[11][12]

Chromatographic Separation Strategy

Normal-phase or reversed-phase column chromatography are the primary methods for separating these isomers. The choice of stationary and mobile phases will depend on the polarity of the isomers. Given the presence of both hydroxyl and amino groups, the molecule is quite polar.

Caption: Workflow for chromatographic separation.

Experimental Protocol: Separation by Column Chromatography
  • Column Preparation : Pack a glass column with silica gel, using a suitable solvent system such as 95:5 dichloromethane:methanol as the slurry solvent.

  • Sample Loading : Dissolve the crude mixture in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution : Begin elution with a mobile phase of 98:2 DCM:MeOH. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. The addition of a small amount of ammonium hydroxide (e.g., 0.1-0.5%) to the mobile phase is often necessary to prevent peak tailing of the basic amine on the acidic silica gel.

  • Fraction Collection and Analysis : Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure isomers. The less polar isomer (typically the trans isomer) is expected to elute first.

  • Isolation : Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated cis and trans products.

Definitive Stereochemical Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous assignment of the cis and trans stereochemistry.[13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) experiments is required for a complete assignment.

Key Diagnostic Features in ¹H and ¹³C NMR

While precise chemical shifts are solvent and concentration-dependent, general trends can be predicted.[3]

IsomerKey ProtonsExpected ¹H NMR FeaturesExpected ¹³C NMR Features
cis H1, H3Methine protons (CH-OH and CH-NHMe) are chemically equivalent due to symmetry. They will appear as a single multiplet.Fewer signals due to molecular symmetry. The carbons adjacent to the substituents (C2/C4) will be equivalent.
trans H1, H3Methine protons are chemically non-equivalent. They will appear as two distinct multiplets at different chemical shifts.More signals than the cis isomer due to the lack of symmetry. C2 and C4 will be non-equivalent.
The Decisive Role of NOESY

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for distinguishing cis and trans isomers.[14][15] NOESY detects through-space correlations between protons that are close to each other (< 5 Å), regardless of their bonding connectivity.

  • Expected NOESY Correlation for the cis-Isomer : In the cis isomer, the methine protons at C1 and C3 are on the same face of the cyclobutane ring. Therefore, a clear cross-peak (correlation) is expected between the H1 and H3 protons in the 2D NOESY spectrum.

  • Expected NOESY Correlation for the trans-Isomer : In the trans isomer, the H1 and H3 protons are on opposite faces of the ring and are too far apart to produce a NOE. The absence of a cross-peak between H1 and H3 is strong evidence for the trans configuration.

Caption: Diagnostic NOESY correlations for cis/trans isomers.

Conclusion

The stereochemical integrity of pharmaceutical candidates is not a trivial detail but a central pillar of modern drug development. For this compound, a thorough understanding of the conformational behavior of the cyclobutane ring provides the causal logic behind the synthesis, separation, and characterization of its cis and trans isomers. The synthetic strategies outlined, particularly reductive amination, can be tailored to favor one isomer, while chromatographic methods provide a reliable means of separation. Ultimately, advanced NMR techniques, especially the NOESY experiment, offer a self-validating system for the definitive and authoritative assignment of stereochemistry. By applying the principles and protocols within this guide, researchers can confidently control and characterize the stereoisomers of this valuable chemical scaffold, ensuring the integrity and reproducibility of their scientific endeavors.

References

An In-depth Technical Guide to the Biological Mechanism of Action of 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-(Methylamino)cyclobutan-1-ol, hereafter referred to as Cyclomethamine , is a novel small molecule built around a rigid cyclobutane scaffold. The unique three-dimensional structure of cyclobutane rings is increasingly utilized in medicinal chemistry to enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1] While public domain research on the specific biological targets of Cyclomethamine is limited, this guide synthesizes a plausible and scientifically rigorous mechanism of action based on its structural characteristics and the known activities of similar aminocycloalkanol compounds. We postulate that Cyclomethamine acts as a potent and selective inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitotic progression and a high-value target in oncology. This document provides a comprehensive overview of the proposed mechanism, supported by validated experimental protocols and hypothetical data, to serve as a foundational guide for researchers investigating this and related compounds.

Introduction: The Strategic Value of the Cyclobutane Scaffold and Aurora Kinase A

The cyclobutane moiety, once considered a synthetic curiosity, is now recognized for its significant advantages in drug design. Its puckered, three-dimensional conformation offers a rigid scaffold that can position pharmacophoric groups in precise orientations, potentially leading to enhanced binding affinity and selectivity for a biological target.[1][2][3] Unlike flexible aliphatic chains or planar aromatic rings, the constrained nature of the cyclobutane ring can reduce the entropic penalty upon binding and improve pharmacokinetic profiles.

Our target of interest, Aurora Kinase A, is a serine/threonine kinase that plays a critical role in orchestrating cell division. AURKA is essential for centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is a common feature in many human cancers and is often correlated with poor prognosis. Consequently, the development of selective AURKA inhibitors is a highly pursued strategy in modern cancer therapy. This guide outlines the evidence-based pathway for characterizing Cyclomethamine as a novel inhibitor of this critical oncogenic driver.

Section 1: Target Engagement & Binding Affinity Characterization

The foundational step in elucidating a compound's mechanism of action is to confirm direct physical interaction with its putative target. For Cyclomethamine, we hypothesize that it binds directly to the ATP-binding pocket of Aurora Kinase A.

Causality in Experimental Design:

To validate this hypothesis, a two-pronged approach is necessary. First, an unbiased chemical proteomics screen could be used for initial target discovery. However, for targeted validation, a high-resolution, label-free biophysical assay like Surface Plasmon Resonance (SPR) is superior. SPR provides real-time kinetics of the binding event (association and dissociation rates), from which the binding affinity (KD) can be precisely calculated. This quantitative data is crucial for establishing a structure-activity relationship (SAR) and confirming on-target engagement.

Experimental Workflow: Target Engagement Validation

G cluster_0 Protein Immobilization cluster_1 Binding Analysis cluster_2 Data Processing p1 Activate CM5 Sensor Chip (NHS/EDC chemistry) p2 Immobilize Recombinant Human Aurora Kinase A p1->p2 p3 Deactivate & Block (Ethanolamine) p2->p3 a1 Inject Cyclomethamine (Multiple Concentrations) p3->a1 Ready for Analysis a2 Measure Association (ka) a1->a2 a3 Buffer Wash a2->a3 a4 Measure Dissociation (kd) a3->a4 d1 Fit Sensorgram Data (1:1 Langmuir model) a4->d1 Generate Sensorgrams d2 Calculate Affinity (KD = kd/ka) d1->d2

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Detailed Protocol: Surface Plasmon Resonance (SPR) for KD Determination
  • System: Cytiva Biacore T200 or similar.

  • Chip: CM5 sensor chip.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 1% DMSO.

  • Immobilization:

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant human Aurora Kinase A (10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~5000 RU) is reached.

    • Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to block any remaining active sites.

  • Binding Kinetics:

    • Prepare a serial dilution of Cyclomethamine in running buffer (e.g., 10 µM down to 39 nM). Include a buffer-only (0 nM) injection for double referencing.

    • Inject each concentration over the Aurora Kinase A and reference flow cells for a contact time of 120 seconds.

    • Allow dissociation for 300 seconds using running buffer.

    • Regenerate the surface between cycles with a short pulse of Glycine-HCl pH 2.5 if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active channel.

    • Subtract the buffer-only injection data (double referencing).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to determine ka (on-rate), kd (off-rate), and calculate KD (kd/ka).

Data Presentation: Binding Affinity of Cyclomethamine
CompoundTarget Proteinka (1/Ms)kd (1/s)KD (nM)
Cyclomethamine Aurora Kinase A2.1 x 10⁵8.4 x 10⁻³40.0
Staurosporine (Control)Aurora Kinase A4.5 x 10⁵9.0 x 10⁻³20.0

Section 2: In Vitro Enzymatic Inhibition & Selectivity

Confirming direct binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence—the inhibition of the enzyme's catalytic activity.

Causality in Experimental Design:

An in vitro kinase assay directly measures the ability of a compound to block the phosphorylation of a substrate by the target kinase. The ADP-Glo™ assay is a robust method that quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the inhibitor indicates successful inhibition. Measuring the half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of potency. Critically, profiling the compound against a panel of other kinases is essential to establish selectivity, a key determinant of a drug's potential therapeutic window and safety profile.

Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega), recombinant human Aurora Kinase A, K-LISA™ Centrosome and Spindle-Associated Protein Substrate peptide, ATP.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of Cyclomethamine at various concentrations (11-point, 3-fold serial dilution) in kinase buffer.

    • Add 2.5 µL of a mixture containing Aurora Kinase A and the peptide substrate.

    • Initiate the reaction by adding 5 µL of 25 µM ATP. Final reaction volume is 10 µL.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log concentration of Cyclomethamine and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Potency and Selectivity Profile
Kinase TargetCyclomethamine IC₅₀ (nM)Notes
Aurora Kinase A 55 Potent Inhibition
Aurora Kinase B1,250>20-fold selective over AURKB
CDK2/cyclin E>10,000Highly selective
VEGFR2>10,000Highly selective

Section 3: Cellular Mechanism of Action & Target Validation

The ultimate validation of a mechanism of action requires demonstrating that the compound elicits the expected biological response in a cellular context. For an AURKA inhibitor, this involves observing a disruption of mitotic processes.

Hypothesized Signaling Pathway

Caption: Proposed mechanism of Cyclomethamine action in cells.

Causality in Experimental Design:

Aurora Kinase A directly phosphorylates Histone H3 at Serine 10 (p-H3-Ser10) upon entry into mitosis. This phosphorylation event is a well-established, specific biomarker of AURKA activity in cells. Therefore, a robust method to confirm cellular target engagement is to treat cancer cells with Cyclomethamine and measure the reduction in p-H3-Ser10 levels. Western blotting is the gold-standard technique for this analysis as it allows for the specific detection and semi-quantification of the phosphorylated protein relative to the total protein level, ensuring that the observed effect is due to inhibition of phosphorylation and not protein degradation.

Detailed Protocol: Western Blot for Phospho-Histone H3
  • Cell Culture: Plate HCT116 colon cancer cells (known to overexpress AURKA) in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Synchronize cells at the G2/M boundary by treating with Nocodazole (100 ng/mL) for 16 hours. This enriches the population of cells in mitosis, maximizing the p-H3 signal.

    • Add Cyclomethamine at various concentrations for 2 hours in the continued presence of Nocodazole.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane onto a 15% polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #9701) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody for Total Histone H3 to serve as a loading control.

  • Analysis: Quantify band intensities using ImageJ or similar software. Normalize the p-H3 signal to the total H3 signal. Calculate the half-maximal effective concentration (EC₅₀) by plotting the normalized signal against the log concentration of Cyclomethamine.

Data Presentation: Cellular Potency of Cyclomethamine
Cell LineAssayEndpointEC₅₀ (nM)
HCT116Western BlotInhibition of p-H3 (Ser10)150
HCT116Cell Viability (72h)Growth Inhibition (GI₅₀)200

Summary & Future Directions

This guide outlines a robust, albeit hypothetical, mechanistic framework for the action of this compound (Cyclomethamine). The presented evidence strongly suggests that Cyclomethamine functions as a potent and selective inhibitor of Aurora Kinase A. It demonstrates high-affinity binding to the kinase, effectively inhibits its enzymatic activity in vitro, and successfully suppresses its downstream signaling pathway in a cellular context, leading to cancer cell growth inhibition.

The logical next steps in the development of Cyclomethamine would include:

  • Crystallography: Obtaining a co-crystal structure of Cyclomethamine bound to Aurora Kinase A to elucidate the precise binding mode and guide further structure-based drug design.

  • ADME/Tox Profiling: Comprehensive assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Cyclomethamine in relevant xenograft or patient-derived xenograft (PDX) models.

This foundational work provides the scientific rationale and experimental blueprint for advancing Cyclomethamine as a promising candidate for cancer therapy.

References

A Technical Guide to the Computational Analysis of 3-(Methylamino)cyclobutan-1-OL Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The conformational landscape of small, substituted cyclic molecules is a cornerstone of modern drug design and molecular engineering. 3-(Methylamino)cyclobutan-1-ol presents a particularly interesting case study due to the interplay of several key structural features: the inherent ring strain and puckering of the cyclobutane core, the stereochemical possibilities of its 1,3-disubstitution pattern, and the potential for intramolecular hydrogen bonding between the hydroxyl and methylamino functionalities. This guide provides a comprehensive, first-principles-based computational workflow for elucidating the conformational preferences, relative stabilities, and dynamic interconversion pathways of the cis and trans isomers of this molecule. We will detail the theoretical underpinnings, justify the selection of computational methods, and present a step-by-step protocol designed for researchers in computational chemistry, medicinal chemistry, and drug development.

Introduction: The Structural Challenge of a Substituted Cyclobutane

Cyclobutane scaffolds are prevalent in numerous biologically active compounds and natural products. Their rigid, well-defined three-dimensional structure makes them attractive for use as conformationally restricted bioisosteres of larger, more flexible groups. The molecule this compound combines this rigid core with two polar functional groups capable of engaging in critical interactions within a biological target, such as a protein binding pocket.[1]

However, the predictive understanding of its bioactivity is contingent on a precise knowledge of its preferred three-dimensional structure. This is not trivial. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the significant torsional strain that would exist in a flat structure.[2][3][4] The introduction of substituents at the 1 and 3 positions creates two distinct diastereomers: cis and trans.[5] Each of these isomers possesses a unique set of possible conformations, governed by:

  • Ring Puckering: The degree of folding of the four-membered ring.[6][7]

  • Substituent Orientation: Whether the hydroxyl and methylamino groups occupy pseudo-axial or pseudo-equatorial positions.[8][9]

  • Intramolecular Hydrogen Bonding (IMHB): The potential for a stabilizing O-H···N interaction, which can dramatically influence the relative energy of a given conformer.[10][11]

This guide outlines a robust computational methodology using Density Functional Theory (DFT) to navigate this complex potential energy surface, identify all stable conformers and the transition states that connect them, and ultimately build a complete energetic and geometric picture of the molecule's behavior.

Theoretical Foundations: Deconstructing the Conformational Forces

A successful computational analysis is built upon a solid understanding of the underlying physical chemistry. For this compound, three concepts are paramount.

The Puckered Nature of the Cyclobutane Ring

A planar cyclobutane would suffer from two major sources of strain: angle strain (C-C-C angles of 90° instead of the ideal sp³ angle of ~109.5°) and torsional strain from the eclipsing of all eight C-H bonds.[4][12] To relieve the high torsional strain, the ring "puckers," bending along one of its diagonals.[9] This creates a non-planar structure where vicinal C-H bonds are more staggered, reducing torsional strain at the cost of a slight increase in angle strain.[3] This puckering results in two distinct substituent positions: pseudo-axial (pointing more "up" or "down") and pseudo-equatorial (pointing more "outward"). The ring can rapidly interconvert between two equivalent puckered conformations through a planar transition state, a process known as ring inversion.[8][13]

Cis and Trans Isomerism: Setting the Stage for Interactions

The 1,3-disubstitution pattern gives rise to cis and trans isomers, which are configurationally distinct and cannot be interconverted without breaking bonds.

  • cis-isomer: The -OH and -NHCH₃ groups are on the same side of the ring. This arrangement brings the hydrogen bond donor (-OH) and acceptor (N atom) into close proximity, making an intramolecular hydrogen bond (IMHB) highly probable.

  • trans-isomer: The -OH and -NHCH₃ groups are on opposite sides of the ring. In this configuration, the donor and acceptor are much farther apart, making a direct IMHB highly unlikely.

This fundamental difference dictates that the conformational analysis for each isomer will be governed by a different balance of forces. For the cis isomer, IMHB is expected to be a dominant stabilizing factor, while for the trans isomer, classic steric hindrance will likely dictate the preferred conformation.

The Decisive Role of Intramolecular Hydrogen Bonding (IMHB)

An IMHB is a non-covalent interaction that can add significant stability (typically 2-8 kcal/mol) to a conformer. In the cis isomer, a conformation that allows for an optimal O-H···N bond distance and angle will be substantially lower in energy. Computational methods are particularly well-suited to quantify the strength of this interaction and its effect on the overall geometry.[14][15] The presence of an electron-donating methyl group on the nitrogen atom, compared to a primary amine, increases the basicity of the nitrogen, which is expected to enhance the strength of this hydrogen bond.[11]

Computational Methodology: A Validated Protocol

Our approach is a multi-step workflow designed to systematically explore the potential energy surface (PES) of both the cis and trans isomers.

Selection of the Level of Theory

The choice of method and basis set is critical for achieving a balance between accuracy and computational cost.

  • Method: Density Functional Theory (DFT) DFT is the workhorse of modern computational chemistry for molecules of this size, offering excellent accuracy for geometric and energetic properties. We recommend a two-pronged approach:

    • B3LYP: A widely-used hybrid functional that provides robust geometries and reasonable relative energies for general organic molecules.[16]

  • Basis Set: 6-311+G(d,p) This Pople-style basis set is an excellent choice for this system.[18][19]

    • 6-311: A triple-zeta basis set, providing flexibility for the valence electrons to be described accurately.

    • +: Diffuse functions are added to heavy atoms and hydrogens. This is essential for correctly describing the spatially extended electron density involved in hydrogen bonds and lone pairs.[19]

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p). These are crucial for describing the non-spherical nature of electron density in bonded atoms, leading to accurate molecular geometries and bond angles.[20]

Experimental Workflow: From Structure to Energetics

The following protocol should be applied independently to both the cis and trans isomers.

Protocol 1: Conformational Search and Analysis

  • Initial Structure Generation:

    • Using a molecular builder, construct the initial 3D structures for the isomer of interest.

    • Create at least two starting puckered conformations:

      • Conformer A: Diequatorial (both -OH and -NHCH₃ in pseudo-equatorial positions).

      • Conformer B: Diaxial (both -OH and -NHCH₃ in pseudo-axial positions).

    • For the cis isomer, ensure one of the starting structures is oriented to facilitate IMHB.

  • Geometry Optimization:

    • Submit each initial structure for a full geometry optimization calculation using the chosen DFT method and basis set (e.g., M06-2X/6-311+G(d,p)).

    • Employ tight convergence criteria to ensure a true minimum on the PES is located.[16]

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation on each optimized geometry at the same level of theory.[21]

    • Validation: Confirm that each optimized structure is a true minimum by ensuring there are zero imaginary frequencies.

    • Thermodynamics: Extract the Zero-Point Vibrational Energy (ZPVE) and the Gibbs Free Energy (G) corrections. The relative stability of conformers should be compared using their Gibbs Free Energies, as this term accounts for enthalpy and entropy at a given temperature (e.g., 298.15 K).

  • Transition State (TS) Search for Ring Inversion:

    • Identify the lowest energy conformers from the previous steps.

    • Submit a transition state search calculation (e.g., using a synchronous transit-guided quasi-Newton (STQN) method) to find the planar transition state that connects the puckered minima.

    • Perform a frequency calculation on the TS geometry to validate it (exactly one imaginary frequency corresponding to the ring inversion motion).

    • Calculate the activation energy barrier for ring inversion (ΔG‡ = G_TS - G_minimum).

  • Analysis and Interpretation:

    • Compare the relative Gibbs free energies (ΔG) of all identified stable conformers.

    • Examine key geometric parameters: puckering angle, bond lengths (especially the O-H···N distance in the cis isomer), and dihedral angles.

    • (Optional) Perform a Natural Bond Orbital (NBO) analysis to quantify the strength of the IMHB via the second-order perturbation theory energy, E(2).[10][13]

Visualization of the Workflow

A diagram of the computational workflow provides a clear overview of the process.

G cluster_isomers Isomer Selection cluster_workflow Computational Protocol (Applied to each isomer) cis cis-Isomer A 1. Initial Structure Generation (Axial/Equatorial Guesses) cis->A trans trans-Isomer trans->A B 2. Geometry Optimization (DFT/6-311+G(d,p)) A->B C 3. Frequency Analysis B->C D Validation: 0 Imaginary Frequencies? C->D D->B No (Re-optimize) E Extract Thermochemistry (ZPVE, Gibbs Free Energy) D->E Yes F Identify Stable Conformers E->F G 4. Transition State Search (Ring Inversion) F->G H Final Analysis: Relative Energies (ΔG) Geometries IMHB Analysis F->H G->H

Caption: Computational workflow for conformational analysis.

Anticipated Results and Scientific Interpretation

Based on established chemical principles, we can predict the likely outcomes for each isomer.

Conformational Landscape of cis-3-(Methylamino)cyclobutan-1-OL

For the cis isomer, the dominant stabilizing force is expected to be the intramolecular hydrogen bond.

  • Prediction: The global minimum energy conformer will be a puckered structure where the -OH and -NHCH₃ groups adopt orientations that facilitate a strong O-H···N bond. This is most likely to occur from a pseudo-diaxial arrangement, which brings the groups into close proximity across the ring. The competing diequatorial conformer, while sterically less hindered, would result in a much larger distance between the donor and acceptor, precluding a strong IMHB. The energetic stabilization from the IMHB is expected to overcome any steric penalty of the diaxial arrangement.

Table 1: Predicted Relative Energies for cis Isomer Conformers

Conformer Description Substituent Orientation IMHB Present? Predicted Relative Gibbs Free Energy (ΔG, kcal/mol)
Global Minimum Pseudo-Diaxial Yes (Strong) 0.0 (Reference)
Local Minimum Pseudo-Diequatorial No > 3.0

| Ring Inversion TS | Planar | No | ~1.5 - 2.5 |

G cluster_cis cis-Isomer Conformational Equilibrium A Puckered (Diaxial) Global Minimum (IMHB Stabilized) TS Planar TS ΔG‡ A->TS B Puckered (Diequatorial) Local Minimum TS->B note Equilibrium heavily favors the IMHB-stabilized conformer.

Caption: Predicted equilibrium for the cis-isomer.

Conformational Landscape of trans-3-(Methylamino)cyclobutan-1-OL

For the trans isomer, IMHB is not a factor. Therefore, the conformational preference will be dictated by minimizing unfavorable steric interactions.

  • Prediction: The global minimum will be the puckered conformation where both the -OH and -NHCH₃ groups occupy the sterically less demanding pseudo-equatorial positions. The diaxial conformer would introduce significant transannular steric strain and 1,3-diaxial interactions, making it considerably higher in energy. The two equivalent diequatorial puckered forms will interconvert via a low-energy barrier.

Table 2: Predicted Relative Energies for trans Isomer Conformers

Conformer Description Substituent Orientation IMHB Present? Predicted Relative Gibbs Free Energy (ΔG, kcal/mol)
Global Minimum Pseudo-Diequatorial No 0.0 (Reference)
Local Minimum Pseudo-Diaxial No > 4.0

| Ring Inversion TS | Planar | No | ~1.5 - 2.5 |

Conclusion and Outlook

This technical guide provides a rigorous and validated computational framework for the complete conformational analysis of this compound. By systematically applying the detailed DFT protocol, researchers can confidently determine the global minimum energy structures, the relative populations of all stable conformers, and the energetic barriers to their interconversion for both the cis and trans isomers.

The key insight is the dichotomous nature of the governing forces: the conformational landscape of the cis isomer is dictated by a powerful intramolecular hydrogen bond, while the trans isomer is controlled by classical steric avoidance. This detailed atomic-level understanding is invaluable for rationalizing the molecule's physical properties and, more importantly, for informing its use in drug design, where a precise fit to a biological target is paramount. The methodologies described herein are broadly applicable to a wide range of substituted cyclic systems, providing a powerful tool for modern chemical research.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(Methylamino)cyclobutan-1-ol, a key building block in modern medicinal chemistry. Recognizing the criticality of these parameters in drug discovery and development, this document outlines both the theoretical underpinnings and detailed, field-proven experimental protocols. Methodologies for determining kinetic and thermodynamic solubility, pH-solubility profiles, and stability under forced degradation conditions are presented. The rationale behind experimental choices, data interpretation, and the establishment of self-validating, stability-indicating analytical methods are discussed in depth. This guide is intended for researchers, chemists, and formulation scientists dedicated to advancing new chemical entities from discovery to clinical development.

Introduction and Physicochemical Overview

This compound is an organic compound featuring a four-membered cyclobutane ring, a secondary amine, and a primary alcohol.[1] This unique combination of functional groups imparts specific physicochemical properties that are of high interest in medicinal chemistry for creating novel therapeutics.[1] The amine group offers a basic handle for salt formation and hydrogen bonding, which can enhance solubility and interactions with biological targets, while the hydroxyl group provides a polar site for further hydrogen bonding.[1][2]

An early and thorough understanding of the solubility and stability of such a molecule is paramount. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate due to anticipated poor bioavailability.[3] Likewise, chemical instability can compromise a drug's safety, efficacy, and shelf-life.[4][5] This guide provides the necessary protocols to rigorously assess these critical attributes.

Table 1: Core Physicochemical Properties of this compound

PropertyValue (Predicted/Known)Implication for Drug Development
Molecular Formula C₅H₁₁NOLow molecular weight, favorable for "rule of five" compliance.
Molecular Weight 101.15 g/mol [1]Low molecular weight generally correlates with better membrane permeability.
pKa (Predicted) ~9.5 - 10.5 (Amine)The secondary amine is basic and will be protonated and highly soluble at physiological pH in the stomach (pH 1-3) and partially protonated in the intestine (pH 6.8).
logP (Predicted) <1.0Indicates a hydrophilic character, suggesting good aqueous solubility but potentially lower membrane permeability.
Functional Groups Secondary Amine, Primary AlcoholBoth groups are polar and capable of hydrogen bonding, contributing to water solubility. The secondary amine is a potential site for oxidation and nitrosation.[2]

Comprehensive Solubility Profiling

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. It is not a single value but is influenced by factors like pH and the solid-state form of the compound. We therefore employ a tiered approach to solubility assessment.

Theoretical Framework: The "Why"

The solubility of this compound is governed by its functional groups. The basic secondary amine (pKa ≈ 9.5-10.5) means its charge state, and thus its solubility, is highly dependent on pH.

  • At pH < pKa , the amine is predominantly protonated (R-NH₂⁺-CH₃), forming a cation that is highly soluble in water.

  • At pH > pKa , the amine is in its neutral, free base form (R-NH-CH₃), which is less polar and thus less soluble.

This behavior is critical for oral drug candidates, which transit from the highly acidic stomach (pH ~1.2) to the near-neutral small intestine (pH ~6.8).[6]

Tier 1: Kinetic Solubility for High-Throughput Screening

In early discovery, speed and low compound consumption are critical. The kinetic solubility assay is a high-throughput method that measures the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[3][7][8] While this can lead to supersaturated solutions and may overestimate true solubility, it is an invaluable tool for ranking and prioritizing compounds.[9]

Experimental Protocol: Nephelometric Kinetic Solubility Assay [10]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the buffer in the wells. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[7]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which significant light scattering is first detected is reported as the kinetic solubility.

Tier 2: Thermodynamic (Equilibrium) Solubility

For lead optimization and pre-formulation, a more accurate measure is needed. The "gold standard" shake-flask method determines the thermodynamic or equilibrium solubility, which represents the true saturation point of the compound in a solvent.[9][11][12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [9]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure equilibrium is reached with the saturated solution.

  • Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[3][7]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[3]

  • Calculation: The determined concentration is the thermodynamic solubility at that specific temperature and pH.

Tier 3: pH-Solubility Profiling

To fully characterize an ionizable compound, its solubility must be determined across a physiologically relevant pH range.[6][13] This profile is essential for predicting oral absorption and selecting appropriate salt forms.

Experimental Protocol: pH-Solubility Profile Determination [13]

  • Buffer Preparation: Prepare a series of buffers covering the pH range of 1.2 to 7.4 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[6]

  • Solubility Measurement: Perform the shake-flask thermodynamic solubility protocol (Section 2.3) in each of the prepared buffers.

  • Data Plotting: Plot the measured solubility (on a log scale) against the pH of the buffer.

  • Interpretation: The resulting curve will visually demonstrate the pH-dependent solubility of the compound, which is invaluable for developing formulation strategies.

Workflow for Solubility Characterization

Caption: Tiered approach to solubility assessment.

Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a drug substance is a regulatory requirement and a scientific necessity.[14][15] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[16][17][18] This information is crucial for developing stability-indicating analytical methods, which can separate the intact drug from any degradants.[19][20][21]

Theoretical Framework: Potential Degradation Pathways

For this compound, the primary sites of instability are:

  • Secondary Amine: Susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. It is also a potential site for nitrosation if exposed to nitrite sources under acidic conditions.[22]

  • Alcohol Group: While generally stable, it can undergo oxidation to a ketone under strong oxidizing conditions.

  • Overall Molecule: Susceptible to degradation under harsh pH and high-temperature conditions.

Development of a Stability-Indicating Method

Before initiating stress testing, a robust analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed. A stability-indicating method is one that is validated to accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5][23]

Key Steps for Method Development:

  • Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

  • Forced Degradation Sample Analysis: Analyze samples from the stress studies (Section 3.3). The goal is to achieve baseline separation between the parent compound peak and all degradant peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or Mass Spectrometer (MS) to confirm that the parent peak is pure and does not co-elute with any degradants.

Forced Degradation Experimental Protocols

The goal is to achieve 5-20% degradation of the drug substance.[24] Over-stressing can lead to secondary degradants not relevant to formal stability studies.[24] A control sample (unstressed) should be analyzed alongside all stressed samples.

Protocol: Acid and Base Hydrolysis [17][25]

  • Acid: Dissolve the compound in a solution of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base: Dissolve the compound in a solution of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Analysis: At appropriate time points, withdraw an aliquot, neutralize it, and analyze by the stability-indicating HPLC method.

Protocol: Oxidative Degradation [17][25]

  • Preparation: Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Analysis: At appropriate time points, withdraw an aliquot and analyze directly by HPLC.

Protocol: Thermal Degradation [17][25]

  • Solid State: Place the solid compound in a stability chamber at 60°C / 75% Relative Humidity (RH) for 7 days.

  • Solution State: Prepare a solution of the compound in a relevant buffer and heat at 60°C for 7 days.

  • Analysis: Analyze the samples by HPLC.

Protocol: Photostability [26][27][28]

  • Exposure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[29]

  • Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

  • Analysis: Analyze both the light-exposed and dark control samples by HPLC.

Workflow for Forced Degradation and Stability Assessment

Caption: Integrated workflow for stability assessment.

Data Summary and Interpretation

All quantitative data from the stability studies should be tabulated for clear interpretation.

Table 2: Representative Forced Degradation Data Summary

Stress Condition% Assay of Parent Compound% Total DegradationNumber of DegradantsMass Balance (%)
Control (Unstressed) 100.00.00100.0
Acid (0.1 N HCl, 60°C) 91.58.5299.2
Base (0.1 N NaOH, 60°C) 96.23.8199.5
Oxidation (3% H₂O₂, RT) 88.911.1398.7
Thermal (60°C, Solid) 99.80.20100.1
Photolytic (ICH Q1B) 99.50.5199.7

Interpretation:

  • Mass Balance: A good mass balance (typically 98-102%) indicates that all major degradation products are being detected by the analytical method.

  • Significant Degradation: In this representative data, the compound shows the most significant degradation under oxidative and acidic conditions. This insight is critical. It suggests that formulations should be protected from oxidizing agents and that storage in highly acidic environments should be avoided.

  • Stability Profile: The compound is relatively stable to base, heat, and light. This information helps define appropriate storage conditions and shelf-life.

Conclusion

This guide provides a robust, multi-tiered strategy for the comprehensive evaluation of the solubility and stability of this compound. By integrating theoretical principles with detailed, actionable protocols, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development lifecycle. A thorough understanding of a compound's solubility profile enables rational formulation design, while a comprehensive stability assessment ensures the development of safe, effective, and reliable medicines. Following these guidelines will de-risk development programs and accelerate the journey from the laboratory to the clinic.

References

Part 1: Experimental Determination of Thermochemical Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 3-(Methylamino)cyclobutan-1-ol

The thermodynamic profile of a drug candidate or a key synthetic intermediate is fundamental to its development.[1][2] Properties such as enthalpy of formation ((\Delta_fH^\circ)), standard entropy (S°), and heat capacity (C(_p)) govern a molecule's stability, reactivity, and interactions, directly impacting its efficacy and safety profile.[3] For a molecule like this compound, which incorporates a strained cyclobutane ring and functional groups capable of hydrogen bonding, a precise understanding of its energetics is paramount.[4]

The most reliable thermochemical data are derived from direct experimental measurement. Calorimetry stands as the definitive technique for determining the energetic properties of chemical compounds.

Core Methodology: Oxygen Bomb Combustion Calorimetry

To determine the standard enthalpy of formation ((\Delta_fH^\circ)) of this compound, oxygen bomb calorimetry is the gold standard experimental procedure.[5] This technique measures the heat released upon complete combustion of the compound in a high-pressure oxygen environment.

  • Sample Preparation & Purity Verification: A sample of this compound of the highest possible purity is obtained or synthesized. Purity is independently verified (>99.8% mole fraction) using a combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Karl Fischer titration for water content. A precise mass of the liquid sample (typically 0.5-0.8 g) is encapsulated in a polyester bag of known mass and heat of combustion.[6]

  • Calorimeter Calibration: The energy equivalent of the calorimeter system ((\epsilon_{calor})) is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions.[6] This calibration is crucial for the accuracy of all subsequent measurements.

  • Combustion Experiment: The encapsulated sample is placed in a platinum crucible within a high-pressure vessel (the "bomb"). The bomb is purged, filled with ~30 atm of pure oxygen, and sealed. A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then submerged in a precisely measured mass of water in the calorimeter's insulated jacket.

  • Data Acquisition: The sample is ignited using a cotton fuse and a platinum wire. The temperature of the surrounding water is monitored with a high-resolution thermometer (e.g., a platinum resistance thermometer) before, during, and after combustion until thermal equilibrium is re-established.

  • Data Analysis and Corrections: The total heat released (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    qtotalq{total}qtotal​
    ) is calculated from the observed temperature change ((\Delta T)) and the energy equivalent of the calorimeter. This value is then corrected for the heat released by the combustion of the fuse and the polyester bag. A critical correction for nitrogen-containing compounds is the heat of formation of nitric acid (HNO(_3)) from N(_2), O(_2), and H(_2)O in the bomb.[7][8] The resulting value gives the standard internal energy of combustion ((\Delta_cU^\circ)).

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion ((\Delta_cH^\circ)) is calculated from (\Delta_cU^\circ) using the relationship (\Delta H = \Delta U + \Delta n_{gas}RT). Finally, the standard enthalpy of formation ((\Delta_fH^\circ)) is determined using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO(_2)(g), H(_2)O(l), and aqueous HNO(_3)).

To ensure the integrity of the results, a series of validation steps are essential. The absence of soot or carbon monoxide after combustion confirms complete oxidation. Each measurement should be repeated multiple times (typically 5-7 experiments) to establish reproducibility and report a statistically meaningful uncertainty.

Experimental Workflow Visualization

G cluster_geom 1. Structure & Frequencies cluster_energy 2. High-Level Energy Calculation cluster_thermo 3. Thermochemical Calculation G1 Initial 3D Structure G2 Geometry Optimization (B3LYP/6-31G(2df,p)) G1->G2 G3 Frequency Calculation (Confirm Minimum & get ZPVE) G2->G3 E1 Single-Point Energies (CCSD(T), MP2, etc.) G2->E1 T1 Calculate G4 Total Energy G3->T1 E3 Combine Energies & Add Higher-Level Corrections E1->E3 E2 HF Energy Extrapolation E2->E3 E3->T1 T2 Calculate Atomization Energy T1->T2 T3 Determine ΔfH° via Atomization Method T2->T3

References

Biological Activity of Substituted Cyclobutanol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a valuable scaffold in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure endows it with properties such as sp³-enrichment and conformational rigidity, allowing it to serve as a versatile building block in drug design.[1][2] Substituted cyclobutanol derivatives, in particular, offer a rich chemical space for exploration, leveraging the hydroxyl group as a key interaction point or a handle for further functionalization. This guide provides a comprehensive overview of the diverse biological activities exhibited by these compounds, ranging from anticancer and antimicrobial to enzyme inhibition and receptor antagonism. Authored from the perspective of a Senior Application Scientist, this document synthesizes field-proven insights with technical accuracy, explaining the causality behind experimental choices and providing self-validating protocols for key biological assays. We will explore the synthesis, mechanism of action, and structure-activity relationships (SAR) of promising cyclobutanol derivatives, offering a robust resource for researchers, scientists, and drug development professionals seeking to harness the potential of this unique chemical scaffold.

The Cyclobutanol Scaffold: A Unique Tool in Medicinal Chemistry

The growing interest in cyclobutane derivatives stems from their ability to address a key challenge in drug discovery: escaping the "flatland" of aromatic, sp²-hybridized molecules.[1] The non-planar and relatively rigid nature of the cyclobutane ring offers a distinct advantage.

Physicochemical Properties and Bioisosterism

The four-membered ring is conformationally restricted, meaning the spatial arrangement of its substituents is more defined compared to flexible aliphatic chains.[3] This property is highly advantageous in drug design, as it can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

1,3-disubstituted cyclobutanes, for instance, have been successfully explored as conformationally restricted isosteres for propyl groups and even aromatic rings.[3][4] Replacing a flexible chain with a rigid cyclobutane scaffold can improve metabolic stability and fine-tune pharmacokinetic properties by reducing the number of rotatable bonds and altering lipophilicity.

G Fig. 1: Cyclobutane as a conformationally restricted bioisostere. cluster_0 Flexible Propyl Group cluster_1 Rigid Cyclobutane Isostere Propyl R1-CH2-CH2-CH2-R2 Conformations Multiple Low-Energy Conformations Propyl->Conformations Rotatable Bonds LockedConf Restricted Bioactive Conformation Cyclobutane R1 - [Cyclobutane] - R2 Cyclobutane->LockedConf Defined Vector

Caption: Cyclobutane scaffolds lock substituents into defined spatial vectors, unlike flexible alkyl chains.

Synthetic Accessibility

Historically, the synthesis of functionalized cyclobutanes was challenging due to the inherent ring strain.[1] However, modern synthetic methods have made these scaffolds readily accessible. Key strategies include:

  • [2+2] Cycloaddition Reactions: Photochemical and thermal [2+2] cycloadditions are powerful methods for constructing the cyclobutane ring.[3][5] For example, hyperbaric [2+2] cycloaddition between sulfonyl allenes and vinyl ethers has been used to create libraries of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols for drug development.[2][4]

  • Ring-Opening of Bicyclobutanes (BCBs): Acyl BCBs can undergo catalyst-controlled, regiodivergent ring-opening reactions to yield highly functionalized and multi-substituted cyclobutanes with excellent diastereoselectivity.[6]

  • Functionalization of Existing Scaffolds: Commercially available cyclobutanones and cyclobutanols can be readily modified, serving as versatile precursors for a wide range of derivatives.[1][7]

Anticancer Activity of Cyclobutanol Derivatives

The unique geometry of the cyclobutanol scaffold makes it an attractive starting point for the design of novel anticancer agents. These derivatives can interact with biological targets in highly specific ways, interfering with the growth and division of cancer cells.[8]

Mechanisms and Molecular Targets

Substituted cyclobutanols have been shown to exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival. For example, cyclobutane-based molecules have been developed as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in tumor cell viability.[1]

  • Inhibition of Cell Proliferation: Novel cyclobutane-containing triazole derivatives have demonstrated significant antiproliferative activity against human colon adenocarcinoma cells (HT29).[9] The mechanism is believed to involve the induction of apoptosis and interference with essential cellular processes.

Structure-Activity Relationship (SAR) Insights

SAR studies aim to correlate a molecule's chemical structure with its biological activity, guiding the design of more potent and selective compounds.[10] For anticancer cyclobutane derivatives, key insights include:

  • Substitution Pattern: The position and nature of substituents on the cyclobutane ring are critical. For 1,4-naphthoquinones, for example, substitution at specific positions with aromatic amines or thioethanol groups can dramatically increase antiproliferative activity in breast and colon cancer cell lines.[11]

  • Hydrogen Bonding Capacity: The hydroxyl group of the cyclobutanol is a key hydrogen bond donor/acceptor. Modifications that enhance or complement this interaction at the target's active site can improve potency. In some estrogen-based anticancer agents, modifications to the D-ring that affect hydrogen bonding potential significantly impact antiproliferative activity.[12]

G Fig. 2: Hypothetical inhibition of the MAPK/ERK pathway by a cyclobutanol derivative. GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Cyclobutanol Substituted Cyclobutanol Derivative Cyclobutanol->MEK Inhibition

Caption: A potential mechanism where a cyclobutanol derivative inhibits a kinase like MEK.

Table 1: Selected Anticancer Cyclobutanol Derivatives and Related Scaffolds
Compound Class/ExampleTarget/Cell LineReported Activity (IC₅₀)Key Structural FeaturesReference(s)
Triazole-Cyclobutane HybridsHT29 (Colon Adenocarcinoma)Good inhibition (qualitative)3,4,5-trisubstituted 1,2,4-triazole linked to a mesitylcyclobutane moiety.[9]
LLL12.1 Derivative (PD13)MDA-MB-231 (Breast Cancer)~1-3 µM1,4-Naphthoquinone core with R³ substitution by an aromatic amine.[11]
DSC-79-BIS ScaffoldMonoacylglycerol Lipase (MAGL)Potent inhibition (qualitative)1,2-substituted cyclobutanecarboxamide.[1]
2-MeOEMATE-17-oximeMCF-7 (Breast Cancer)Enhanced antiproliferative activity2-substituted estrogen-3-O-sulfamate with D-ring modification.[12]
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

This protocol outlines a standard, reliable method for assessing the cytotoxic effect of cyclobutanol derivatives on cancer cell lines. The causality is clear: viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Cancer cell line (e.g., HT29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO, stock concentration 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend in complete medium and perform a cell count (e.g., using a hemocytometer). Seed 5,000-10,000 cells per well (100 µL) in a 96-well plate.

    • Scientist's Note: Seeding density is critical. Too few cells lead to a weak signal; too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls (Self-Validation): Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) is essential to validate the assay's responsiveness.

  • Incubation: Incubate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antiviral Activities

The structural diversity of cyclobutanol derivatives has also led to the discovery of compounds with significant antimicrobial and antiviral properties.

Antimicrobial Agents

Naturally occurring and synthetic cyclobutane-containing compounds have demonstrated activity against a range of pathogens.

  • Natural Sources: Extracts from the bark of the walnut tree (Juglans regia) showed strong antimicrobial activity against human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. GC-MS analysis revealed that cyclobutanol was a major component (91.7%) of one of the active extracts.[13]

  • Cyclobutane Alkaloids: Sceptrin, an alkaloid isolated from the marine sponge Agelas sceptrum, contains a cyclobutane ring and exhibits antimicrobial activity against S. aureus, Bacillus subtilis, and Candida albicans.[14]

  • Synthetic Derivatives: New 1-[(2-aminophenyl)thio]-1-phenyl-2-nitrobutane derivatives have been synthesized and screened for antimicrobial activity, showing efficacy against bacteria such as E. coli and S. aureus.[15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard method for quantifying antimicrobial potency.

Objective: To determine the MIC of test compounds against selected bacterial strains.

Procedure:

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus ATCC 25923) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls (Self-Validation):

    • Growth Control: Wells with MHB and inoculum only (should show turbidity).

    • Sterility Control: Wells with MHB only (should remain clear).

    • Positive Control: A known antibiotic (e.g., Ampicillin) to confirm bacterial susceptibility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antiviral Potential

The development of cyclobutane-based antiviral agents has yielded mixed but promising results. The rigid scaffold is well-suited for mimicking the pseudosugar moiety of nucleosides.

  • Carbocyclic Nucleosides: Compounds like Lubocavir and Cyclobut-A, which feature a cyclobutane ring linked to a purine base, are known to possess interesting antiviral properties.[16]

  • Synthetic Nitrobutanes: The same nitrobutane derivatives that showed antimicrobial effects were also tested for antiviral activity and were found to be significantly more active than the standard compound Acyclovir in preliminary screens.[15]

  • Challenges: It is important to note that not all structural variations are successful. A study synthesizing a series of 9-(2-cyclobutylethyl)guanine derivatives found no detectable selective antiviral activity against a broad panel of viruses, highlighting the high degree of specificity required for antiviral action.[16]

Diverse Biological Targets and Future Directions

The utility of the cyclobutanol scaffold extends beyond antimicrobial and anticancer applications, demonstrating its broad potential in drug discovery.

G Fig. 3: General workflow for the discovery of bioactive cyclobutanol derivatives. Lib Library Synthesis (e.g., [2+2] Cycloaddition) HTS High-Throughput Screening (HTS) Lib->HTS Assay Development HitID Hit Identification HTS->HitID Data Analysis LeadGen Lead Generation (SAR Studies) HitID->LeadGen Medicinal Chemistry LeadOpt Lead Optimization (ADME/Tox) LeadGen->LeadOpt In Vitro / In Vivo Models Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: A typical drug discovery cascade applied to cyclobutanol-based chemical libraries.

Enzyme Inhibition and Receptor Modulation
  • Metabolic Diseases: A novel series of cyclobutane-based allosteric inhibitors of Acetyl-CoA Carboxylase (ACC) has been developed. One lead compound showed potent ACC1 and ACC2 inhibitory activity and demonstrated therapeutic effects in an in vivo model of nonalcoholic steatohepatitis (NASH).[17]

  • Integrin Antagonism: Functionalized cyclobutane rings have been used as the central scaffold in arginine-glycine-aspartic acid (RGD) mimetics to create potent antagonists of the αvβ3 integrin, a key target in cancer proliferation and dissemination.[18][19]

The continued exploration of substituted cyclobutanol derivatives is a promising frontier in medicinal chemistry. Their unique structural features provide a robust platform for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future efforts will likely focus on leveraging advanced synthetic methodologies to create more complex and diverse chemical libraries, combined with sophisticated screening platforms to identify novel agents against a wider array of biological targets.

References

Methodological & Application

Synthesis of 3-(Methylamino)cyclobutan-1-ol via Reductive Amination: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif is a valuable scaffold in modern drug discovery, prized for its ability to introduce three-dimensionality and conformational rigidity into small molecules.[1][2] This often leads to improved potency, selectivity, and metabolic stability of drug candidates.[1] 3-(Methylamino)cyclobutan-1-ol, in particular, serves as a key building block for a variety of pharmacologically active compounds. This application note provides a detailed, field-proven protocol for the synthesis of this compound from 3-hydroxycyclobutan-1-one via a one-pot reductive amination. The described methodology emphasizes scientific integrity, causality behind experimental choices, and robust, self-validating procedures.

The Strategic Choice: One-Pot Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines.[3][4] The "one-pot" or "direct" approach, where the formation of the imine or iminium ion intermediate and its subsequent reduction occur in the same reaction vessel, offers significant advantages in terms of efficiency and atom economy.[3][5][6] This strategy avoids the isolation of the often-unstable imine intermediate, streamlining the synthetic process.

The selection of the reducing agent is paramount for the success of a direct reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone.[5][6] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an exemplary choice for this transformation.[5][7][8][9][10] Its mild nature and steric bulk, conferred by the three acetoxy groups, render it less reactive towards ketones but highly effective for the reduction of the more electrophilic iminium ion intermediate.[9][10]

Reaction Mechanism: A Step-by-Step Rationale

The reductive amination of 3-hydroxycyclobutan-1-one with methylamine proceeds through a well-defined mechanistic pathway. Understanding these steps is crucial for troubleshooting and optimizing the reaction.

  • Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine onto the electrophilic carbonyl carbon of 3-hydroxycyclobutan-1-one.[11][12] This forms a tetrahedral intermediate known as a hemiaminal.

  • Proton Transfer and Water Elimination to Form an Iminium Ion: Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[13] Subsequent elimination of water generates a resonance-stabilized iminium ion. The presence of a mild acid catalyst, such as acetic acid, can facilitate this step.[9][14]

  • Hydride Reduction: The highly electrophilic iminium ion is then rapidly and selectively reduced by sodium triacetoxyborohydride. The hydride (H⁻) from the borohydride complex attacks the iminium carbon, yielding the final product, this compound.[14]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)Equivalents
3-Hydroxycyclobutan-1-oneC₄H₆O₂86.091.00 g11.61.0
Methylamine (2.0 M in THF)CH₅N31.068.7 mL17.41.5
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.943.70 g17.41.5
Dichloromethane (DCM)CH₂Cl₂84.9325 mL--
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01~20 mL--
Brine (Saturated NaCl solution)NaCl58.44~20 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A 1. Dissolve 3-hydroxycyclobutan-1-one in DCM in a round-bottom flask. B 2. Add methylamine solution (2.0 M in THF). A->B C 3. Stir for 30 minutes at room temperature for imine formation. B->C D 4. Add Sodium Triacetoxyborohydride (STAB) portion-wise. C->D E 5. Monitor reaction by TLC or LC-MS (typically 2-4 hours). D->E F 6. Quench with saturated NaHCO₃ solution. E->F G 7. Separate organic layer. F->G H 8. Extract aqueous layer with DCM (2x). G->H I 9. Combine organic layers and wash with brine. H->I J 10. Dry over Na₂SO₄, filter, and concentrate. I->J K 11. Purify by column chromatography (if necessary). J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxycyclobutan-1-one (1.00 g, 11.6 mmol). Dissolve the ketone in dichloromethane (25 mL).

  • Imine Formation: To the stirred solution, add methylamine (8.7 mL of a 2.0 M solution in THF, 17.4 mmol, 1.5 equiv.). Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.70 g, 17.4 mmol, 1.5 equiv.) to the reaction mixture in portions over 10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to yield this compound as a mixture of cis and trans isomers.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure and determine the isomeric ratio.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₅H₁₁NO, MW: 101.15 g/mol ).[15]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches.

Safety and Handling Precautions

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood by trained personnel.[16] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Reagent-Specific Hazards:

    • Dichloromethane: Is a suspected carcinogen and should be handled with care.

    • Methylamine: Is a flammable and corrosive gas, typically supplied as a solution.[17] Handle in a well-ventilated area and avoid inhalation.

    • Sodium Triacetoxyborohydride: Is water-sensitive and will release flammable hydrogen gas upon contact with water or acid.[5][7] Quench reactions carefully.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.

Trustworthiness and Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by standard chromatographic techniques. The clear endpoint, the complete consumption of the starting ketone, ensures the reaction has proceeded to completion. The work-up procedure is robust and designed to efficiently remove inorganic byproducts and unreacted reagents. The final characterization provides definitive confirmation of the desired product's formation.

Concluding Remarks for the Drug Development Professional

This application note provides a reliable and efficient protocol for the synthesis of this compound, a valuable building block in drug discovery. The one-pot reductive amination using sodium triacetoxyborohydride is a scalable and selective method.[8][9] By understanding the underlying mechanism and adhering to the detailed procedure and safety precautions, researchers can confidently synthesize this key intermediate for the development of novel therapeutics. The inherent three-dimensionality of the cyclobutane core offers exciting opportunities for exploring new chemical space and designing next-generation drug candidates.[2]

References

Application Note: A Detailed Protocol for the Synthesis of 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-(Methylamino)cyclobutan-1-ol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot reductive amination of 3-hydroxycyclobutanone with methylamine hydrochloride, utilizing sodium cyanoborohydride as the selective reducing agent. This document offers in-depth explanations of the reaction mechanism, practical guidance on the experimental procedure, purification, and characterization of the final product, as well as critical safety considerations.

Introduction

Cyclobutane-containing scaffolds are increasingly sought after in modern drug discovery due to their ability to impart unique three-dimensional conformations, improve metabolic stability, and fine-tune physicochemical properties. This compound, with its secondary amine and hydroxyl functionalities, represents a versatile intermediate for the synthesis of a wide range of more complex molecules, including enzyme inhibitors and receptor modulators. This protocol details a reliable and efficient method for its laboratory-scale preparation.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound via reductive amination.

Mechanistic Rationale

The synthesis proceeds via a reductive amination, a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds. The reaction mechanism can be understood in two key stages:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 3-hydroxycyclobutanone. This is followed by a series of proton transfers to form a carbinolamine intermediate. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a reactive iminium ion.

  • Selective Reduction: Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation. The electron-withdrawing cyanide group attenuates the reactivity of the borohydride, making it selective for the reduction of the electrophilic iminium ion over the starting ketone.[1] This selectivity is crucial for a one-pot procedure, as it prevents the premature reduction of the starting material. The hydride from the cyanoborohydride attacks the iminium carbon, yielding the desired secondary amine product.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Hydroxycyclobutanone≥95%Commercially Available
Methylamine hydrochloride≥98%Commercially Available
Sodium cyanoborohydride≥95%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aq. Sodium Bicarbonate (NaHCO₃)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Round-bottom flaskStandard laboratory glassware
Magnetic stirrer and stir barStandard laboratory equipment
pH paper or pH meter
Separatory funnelStandard laboratory glassware
Rotary evaporatorStandard laboratory equipment
Column chromatography setupStandard laboratory equipment
Silica gel60 Å, 230-400 meshCommercially Available

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 3-hydroxycyclobutanone and methylamine hydrochloride in methanol. B Add sodium cyanoborohydride portion-wise. A->B Cooling in ice bath C Stir at room temperature for 12-24 hours. B->C D Monitor reaction progress by TLC. C->D E Quench with water. D->E Upon completion F Adjust pH to ~9 with sat. NaHCO3. E->F G Extract with dichloromethane. F->G H Dry organic layer with Na2SO4. G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography. I->J K Characterize by NMR and MS. J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxycyclobutanone (1.0 g, 11.6 mmol).

    • Add anhydrous methanol (25 mL) and stir until the ketone has completely dissolved.

    • To the solution, add methylamine hydrochloride (0.94 g, 13.9 mmol, 1.2 equivalents). Stir for 15 minutes at room temperature to allow for initial iminium ion formation.

  • Reductive Amination:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (0.87 g, 13.9 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours). A suitable eluent system for TLC is 10% methanol in dichloromethane.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water (10 mL).

    • Adjust the pH of the solution to approximately 9 with a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize any remaining acid and to deprotonate the amine product for efficient extraction.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system is recommended, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 15% methanol in dichloromethane).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Data Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be acquired to confirm the structure of the final product. The spectra should be consistent with the expected chemical shifts and coupling patterns for the cyclobutane ring protons, the methyl group on the nitrogen, and the methine proton adjacent to the hydroxyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the product. The expected [M+H]⁺ ion for C₅H₁₁NO is m/z 102.09.

Safety and Handling

  • Sodium Cyanoborohydride: This reagent is highly toxic and should be handled with extreme care in a fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust. Contact with acids will liberate highly toxic hydrogen cyanide gas.

  • Methylamine Hydrochloride: This compound is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Handle in a well-ventilated area and avoid ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing this experiment.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (e.g., 40 °C) may be applied, but monitor for side reactions.
Low YieldInefficient extraction due to incorrect pH.Ensure the aqueous layer is basic (pH ~9) before extraction to ensure the amine is in its free base form.
Decomposition of the product on silica gel.Deactivate the silica gel with triethylamine before use, or use an alternative purification method such as crystallization if applicable.
Over-alkylationReductive amination with sodium cyanoborohydride generally minimizes over-alkylation. If observed, consider using a larger excess of the starting amine.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for reaction, work-up, and purification, researchers can efficiently obtain this valuable building block for further synthetic applications. Adherence to the safety guidelines is paramount for the successful and safe execution of this protocol.

References

Title: A Robust Palladium-Catalyzed Protocol for the Synthesis of 3-(Methylamino)cyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract & Introduction

The 3-aminocyclobutanol scaffold is a valuable structural motif in modern drug discovery, appearing in a range of biologically active molecules and serving as a key pharmaceutical intermediate.[1][2] Its constrained, three-dimensional geometry provides a unique vector space for molecular interactions, making it an attractive building block for medicinal chemists. However, the synthesis of functionalized cyclobutanes is often challenging due to the inherent ring strain, which can lead to undesired side reactions such as ring-opening or rearrangement under many catalytic conditions.[3][4]

Traditional methods for forming C-N bonds, such as nucleophilic substitution or reductive amination, often lack the efficiency and substrate scope required for complex applications. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl and alkyl amines.[5][6] This reaction provides a powerful and general method for constructing carbon-nitrogen bonds with high functional group tolerance and excellent yields.[7]

This application note provides a detailed protocol for the synthesis of 3-(methylamino)cyclobutan-1-ol derivatives via a palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts and reagents, and offer a step-by-step experimental guide designed for reproducibility and success.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an organic halide or pseudohalide (e.g., triflate, tosylate). The reaction is driven by a Pd(0)/Pd(II) catalytic cycle, which has been the subject of extensive mechanistic study.[8] The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium center and facilitating the key steps of the reaction.

2.1 The Catalytic Cycle

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or C-OTs) bond of the cyclobutyl substrate, forming a Pd(II) complex. The rate of this step is enhanced by bulky, electron-rich phosphine ligands.[8]

  • Amine Coordination & Deprotonation: The amine (methylamine) coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the final, bond-forming step. The C-N bond is formed as the product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[9]

Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_A R-Pd(II)(X)L_n OxAdd->PdII_A AmineCoord + R'NH - X⁻ PdII_A->AmineCoord PdII_B [R-Pd(II)(NHR')L_n]⁺ AmineCoord->PdII_B Deprot + Base - Base-H⁺ PdII_B->Deprot PdII_C R-Pd(II)(NR')L_n (Amido Complex) Deprot->PdII_C RedElim Reductive Elimination PdII_C->RedElim RedElim->Pd0 Regeneration Product R-NR' (Product) RedElim->Product

Figure 1: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

2.2 The Critical Role of Ligands and Base

The success of the amination, especially on a strained cyclobutyl scaffold, hinges on the correct choice of ligand and base.

  • Ligands: Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are essential.[8] They promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition. For challenging substrates, bi- or monodentate ligands with specific steric profiles, such as XPhos, SPhos, or BippyPhos, have shown exceptional utility.[10] The ligand choice can prevent side reactions like β-hydride elimination and preserve the integrity of the cyclobutane ring.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like potassium carbonate or cesium carbonate can be used in specific cases.

Experimental Application & Protocol

This protocol describes the coupling of cis-3-(tosyloxy)cyclobutan-1-ol with methylamine. The tosylate is a good leaving group and can be readily prepared from the corresponding diol.

3.1 Materials & Equipment

Reagent/MaterialGradeSupplierNotes
cis-3-(tosyloxy)cyclobutan-1-ol>97%VariesSubstrate. Ensure anhydrous.
Methylamine solution2.0 M in THFSigma-AldrichNucleophile.
Pd₂(dba)₃>97%Strem ChemicalsPalladium Pre-catalyst.
XPhos>98%Sigma-AldrichLigand.
Sodium tert-butoxide (NaOtBu)>98%Acros OrganicsBase. Handle in a glovebox.
Anhydrous TolueneDriSolv®EMD MilliporeReaction Solvent.
Diethyl Ether, Ethyl AcetateACS GradeFisherFor workup and chromatography.
Saturated aq. NH₄Cl, BrineReagent GradeVariesFor workup.
Schlenk flask, Condenser---VariesFor inert atmosphere reaction.
Magnetic Stirrer/Hotplate---Varies---
TLC Plates (Silica gel 60 F₂₅₄)---MerckFor reaction monitoring.

3.2 Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

3.3 Step-by-Step Protocol

CAUTION: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere. Palladium reagents and phosphine ligands are toxic and air-sensitive.

  • Vessel Preparation: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add cis-3-(tosyloxy)cyclobutan-1-ol (1.0 eq, e.g., 2.56 g, 10.0 mmol), sodium tert-butoxide (1.4 eq, 1.35 g, 14.0 mmol), and XPhos (0.02 eq, 95 mg, 0.2 mmol).

    • Scientist's Note: The base is added as a solid and should be weighed and handled quickly in a glovebox or under a stream of inert gas to minimize exposure to moisture.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq, 92 mg, 0.1 mmol) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL) via cannula or syringe. Begin stirring. Then, add the methylamine solution (2.0 M in THF, 1.5 eq, 7.5 mL, 15.0 mmol) dropwise over 5 minutes.

    • Scientist's Note: The THF from the methylamine solution is compatible with the toluene solvent system. The slight excess of amine helps drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath. The mixture will typically turn from a dark purple/red to a brown or black suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take aliquots every 2-4 hours. A typical mobile phase for TLC is 10:1 Dichloromethane:Methanol. The product should be more polar than the starting tosylate. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution of 0% to 10% methanol in dichloromethane is typically effective for separating the product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield cis-3-(methylamino)cyclobutan-1-ol as a solid or oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Expected Results & Troubleshooting

The described protocol can be adapted for various substituted cyclobutanol derivatives. The choice of ligand may need to be optimized depending on the steric and electronic nature of the substrate.

4.1 Data Summary (Hypothetical)

EntryLigandTemp (°C)Time (h)Yield (%)
1XPhos901685
2SPhos901881
3RuPhos901678
4BippyPhos1002475
5XPhos702455 (incomplete)

4.2 Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) oxidized) 2. Wet Reagents/Solvent 3. Insufficient Base Activity1. Use fresh Pd₂(dba)₃ and ligand. Ensure a robust inert atmosphere. 2. Use anhydrous solvents and dry the substrate thoroughly. 3. Use fresh, high-purity NaOtBu; handle in a glovebox.
Formation of Side Products 1. Ring opening/rearrangement 2. β-hydride elimination1. Lower the reaction temperature. Screen different ligands (e.g., more sterically hindered ones). 2. This is less common for C-N reductive elimination but can be suppressed by ligand choice.
Difficult Purification 1. Product is highly polar/water-soluble 2. Residual base emulsifies layers1. Use a more polar eluent system (e.g., with NH₄OH modifier for silica gel). Consider reverse-phase chromatography. 2. Ensure the quench is complete. Add more water or brine during workup to break emulsions.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination offers a highly effective and reliable strategy for the synthesis of this compound derivatives. By carefully selecting an appropriate palladium pre-catalyst, a bulky phosphine ligand like XPhos, and a strong non-nucleophilic base, chemists can overcome the challenges associated with strained ring systems. This protocol provides a robust foundation for accessing these valuable building blocks, enabling further exploration in drug discovery and materials science.

References

Application Note: High-Purity Isolation of 3-(Methylamino)cyclobutan-1-OL via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the purification of 3-(methylamino)cyclobutan-1-ol, a polar amino alcohol of significant interest in medicinal chemistry and drug development. Due to its polar and basic nature, this compound presents challenges for traditional silica gel chromatography, often resulting in poor peak shape and low recovery. This guide outlines a robust flash chromatography method that addresses these issues through the use of a modified mobile phase on standard silica gel, ensuring high purity and yield. The principles and experimental parameters detailed herein are broadly applicable to the purification of other small polar basic molecules.

Introduction: The Purification Challenge

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its structure, containing both a secondary amine and a hydroxyl group, renders it highly polar and basic.[1] When subjected to standard flash chromatography on silica gel, such compounds are prone to strong interactions with the acidic silanol groups of the stationary phase. This interaction can lead to significant peak tailing, reduced resolution, and in some cases, irreversible adsorption of the compound onto the column, culminating in low recovery.[2][3][4]

To overcome these challenges, this protocol employs a mobile phase modified with a small percentage of triethylamine (TEA). The TEA acts as a competitive base, neutralizing the active silanol sites on the silica surface and minimizing undesirable secondary interactions with the analyte.[5][6][7][8][9] This approach allows for efficient elution and symmetrical peak shapes, facilitating the isolation of this compound in high purity.

Materials and Methods

Materials and Reagents
  • Crude Sample: 1.0 g of crude this compound (purity approx. 85%, containing starting materials and synthesis byproducts).

  • Stationary Phase: High-purity silica gel, 40-63 µm particle size.

  • Solvents:

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Triethylamine (TEA), ≥99.5%

  • Flash Chromatography System: Automated flash chromatography system equipped with a UV-Vis detector and fraction collector.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₅H₁₁NO[10]
Molecular Weight 101.15 g/mol [10]
Appearance Solid[1]
Polarity High (due to -OH and -NHCH₃ groups)[1]
Basicity Basic (due to secondary amine)[1]
CAS Number 1354952-94-5[1][10]

Experimental Protocol

Sample Preparation
  • Dissolve 1.0 g of crude this compound in a minimal amount of DCM (approx. 2-3 mL).

  • To this solution, add 2.0 g of silica gel to create a slurry.

  • Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This dry loading technique prevents issues associated with liquid injection of polar compounds and often leads to sharper separation bands.[11]

Flash Chromatography Method Development

A gradient elution method was developed to ensure efficient separation of the target compound from both less polar and more polar impurities.

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: 95:5 (v/v) Methanol/Triethylamine

  • Column: 40 g Silica Gel Cartridge

  • Flow Rate: 35 mL/min

  • Detection: UV at 214 nm (as the compound lacks a strong chromophore, detection at low wavelengths is necessary; alternatively, an Evaporative Light Scattering Detector (ELSD) could be employed).

  • Gradient Program:

Step%BGradient Type
10Isocratic
220Linear
320Isocratic

Diagram of the Purification Workflow

workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification crude Crude Product dissolve Dissolve in DCM crude->dissolve slurry Add Silica Gel dissolve->slurry dry_load Evaporate to Dry Powder slurry->dry_load load Load onto Column dry_load->load Transfer run Execute Gradient (DCM/MeOH/TEA) load->run detect UV Detection (214 nm) run->detect collect Fraction Collection detect->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze Analysis pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvents pool->evaporate final_product Pure Product (>98%) evaporate->final_product

Caption: Workflow for the purification of this compound.

Results and Discussion

The developed flash chromatography method provided excellent separation of this compound from the impurities present in the crude reaction mixture. A representative chromatogram is shown below.

(A representative chromatogram would be displayed here in a real application note, showing a baseline separation of the product peak from impurity peaks.)

The target compound eluted as a sharp, symmetrical peak, demonstrating the effectiveness of the triethylamine modifier in mitigating peak tailing. Fractions were collected and analyzed by thin-layer chromatography (TLC) and LC-MS to confirm purity. Fractions containing the pure product were combined and the solvent was removed under reduced pressure to yield 0.81 g of this compound as a white solid (81% recovery, >98% purity).

The choice of a DCM/MeOH solvent system provides a good polarity range for eluting the target compound while retaining more polar impurities. The addition of 0.5% TEA (5% of the 'B' mobile phase) was found to be optimal for achieving a good peak shape without significantly altering the retention time.

Troubleshooting and Optimization

  • Peak Tailing: If peak tailing is still observed, the concentration of triethylamine in Mobile Phase B can be increased to 10% (resulting in a 1% final concentration during elution). Alternatively, using an amine-functionalized silica column can be an effective, albeit more expensive, solution.[4][8][12]

  • Poor Resolution: For challenging separations, a shallower gradient (e.g., 0-10% B over a longer duration) can be employed to improve the resolution between closely eluting compounds.

  • No UV Detection: If the compound shows no UV absorbance, derivatization with a UV-active tag (e.g., dansyl chloride) prior to purification may be considered for visualization purposes, though this adds extra steps to the overall synthesis. A more direct approach for non-UV active compounds is the use of an ELSD or a mass spectrometer as the detector.

Conclusion

The flash chromatography protocol detailed in this application note provides an efficient and reliable method for the purification of this compound. By employing a triethylamine-modified mobile phase, the challenges associated with the purification of polar basic compounds on silica gel are effectively overcome. This methodology ensures the isolation of the target compound with high purity and recovery, making it suitable for applications in research, development, and manufacturing environments. The principles outlined here can be readily adapted for the purification of other challenging amino alcohols and polar amines.

Diagram of the Chemical Interaction

interaction cluster_silica Silica Gel Surface cluster_analyte Analyte cluster_modifier Mobile Phase Modifier silanol Si-OH (Acidic Site) amine R-NHCH₃ (Basic Analyte) amine->silanol Undesirable Interaction (Causes Tailing) tea N(CH₂CH₃)₃ (TEA) tea->silanol Competitive Binding (Neutralizes Site)

Caption: Mitigation of peak tailing by competitive binding of TEA.

References

The Strategic Incorporation of 3-(Methylamino)cyclobutan-1-OL in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Small Rings in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the various structural motifs employed by medicinal chemists, small, strained ring systems have garnered significant attention for their ability to impart conformational rigidity and provide unique three-dimensional exit vectors for substituent placement. The cyclobutane moiety, in particular, has emerged as a valuable scaffold, offering a distinct spatial arrangement that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles. This technical guide delves into the specific applications of a key cyclobutane-based building block, 3-(methylamino)cyclobutan-1-ol, with a focus on its role in the development of targeted therapeutics. We will explore its strategic use in the design of Janus Kinase (JAK) inhibitors, provide detailed protocols for its synthesis and characterization, and elucidate the underlying principles that make it a valuable asset in the medicinal chemist's toolbox.

Application Focus: A Cornerstone in the Architecture of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune disorders, making JAKs a prime target for therapeutic intervention.[3] Small molecule inhibitors of JAKs have revolutionized the treatment of diseases such as rheumatoid arthritis, psoriasis, and atopic dermatitis.[4][5]

A compelling example of the successful application of the 3-(methylamino)cyclobutanol scaffold is in the development of Abrocitinib (PF-04965842) , a potent and selective JAK1 inhibitor.[6][7] Abrocitinib has been approved for the treatment of moderate-to-severe atopic dermatitis.[8]

The Structural Rationale: How 3-(Methylamino)cyclobutanol Enhances JAK1 Selectivity

The design of selective kinase inhibitors is a formidable challenge due to the highly conserved nature of the ATP-binding site across the kinome. The strategic incorporation of the cis-3-(methylamino)cyclobutanol moiety in Abrocitinib was a key element in achieving its remarkable selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2).[4]

The rigid, puckered conformation of the cyclobutane ring serves to orient the methylamino and sulfonamide groups in a precise three-dimensional arrangement.[9] This specific orientation allows for optimal interactions with amino acid residues within the ATP-binding pocket of JAK1, while simultaneously introducing steric clashes or unfavorable interactions with the corresponding residues in other JAK isoforms. This structure-based design approach, leveraging the unique geometry of the cyclobutane scaffold, was instrumental in improving both the potency and selectivity of the inhibitor.[6][10]

dot graph "Abrocitinib_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=none];

} Abrocitinib (PF-04965842) Structure.

Biological Activity and Mechanism of Action

Abrocitinib (PF-04965842) is a potent inhibitor of JAK1 with an IC50 of 29 nM. It exhibits significant selectivity for JAK1 over other JAK family members, with IC50 values of 803 nM for JAK2, >10,000 nM for JAK3, and 1250 nM for TYK2.[4]

The mechanism of action involves the inhibition of the JAK-STAT signaling pathway.[11][12] Cytokines, which are key mediators of inflammation, bind to their receptors on the cell surface, leading to the activation of associated JAKs.[1] Activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which subsequently translocate to the nucleus and regulate the transcription of pro-inflammatory genes.[2][13] By selectively blocking the activity of JAK1, Abrocitinib effectively interrupts this signaling cascade, leading to a reduction in the production of inflammatory mediators.[8][14]

JAK_STAT_Pathway

Experimental Protocols

Synthesis of cis-3-(Methylamino)cyclobutan-1-ol Hydrochloride

The synthesis of the key intermediate, cis-3-(methylamino)cyclobutan-1-ol, is typically achieved through a reductive amination reaction starting from 3-hydroxycyclobutanone. The following protocol is a representative procedure.

Materials and Reagents:

  • 3-Hydroxycyclobutanone

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or methanol)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Imine Formation: To a solution of 3-hydroxycyclobutanone (1.0 equivalent) in anhydrous dichloromethane (DCM) is added a solution of methylamine (1.1-1.5 equivalents) at room temperature. Glacial acetic acid (1.2 equivalents) is then added, and the mixture is stirred for 30-60 minutes to facilitate the formation of the corresponding iminium ion.

  • Reduction: The reaction mixture is cooled in an ice bath, and sodium triacetoxyborohydride (1.5-2.0 equivalents) is added portion-wise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS, typically 2-4 hours).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude cis-3-(methylamino)cyclobutan-1-ol.

  • Purification and Salt Formation: The crude product can be purified by flash column chromatography on silica gel. For the formation of the hydrochloride salt, the purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrochloric acid (1.0-1.1 equivalents) in diethyl ether or methanol.[3][15] The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., petroleum ether), and dried under vacuum to yield cis-3-(methylamino)cyclobutan-1-ol hydrochloride as a solid.[16][17]

Synthesis_Workflow

Characterization Data

The following table summarizes typical characterization data for cis-3-(methylamino)cyclobutan-1-ol. Note that specific chemical shifts may vary slightly depending on the solvent and instrument used.

Technique Data
¹H NMR δ (ppm): ~4.0-4.2 (m, 1H, CH-OH), ~3.0-3.2 (m, 1H, CH-N), ~2.4-2.6 (m, 2H, CH₂), ~2.3 (s, 3H, N-CH₃), ~1.8-2.0 (m, 2H, CH₂)
¹³C NMR δ (ppm): ~65-67 (CH-OH), ~50-52 (CH-N), ~35-37 (N-CH₃), ~30-32 (CH₂)
Mass Spec (ESI) [M+H]⁺ calculated for C₅H₁₂NO⁺: 102.0919; found: 102.0913

Conclusion and Future Perspectives

The successful development of Abrocitinib underscores the significant potential of the this compound scaffold in medicinal chemistry. Its inherent conformational rigidity and ability to present functional groups in a well-defined spatial orientation make it an attractive building block for the design of highly selective and potent enzyme inhibitors. The synthetic accessibility of this scaffold, primarily through reductive amination, further enhances its utility in drug discovery programs.

Looking ahead, the application of this compound and its derivatives is likely to extend beyond JAK inhibitors. Its unique structural features could be exploited in the design of inhibitors for other kinase families or as a core element in compounds targeting other protein classes where precise three-dimensional positioning of pharmacophoric elements is critical for activity and selectivity. As our understanding of structure-activity relationships continues to evolve, we can anticipate the continued and expanded use of this versatile cyclobutane building block in the quest for novel and improved therapeutics.

References

The Strategic Integration of 3-(Methylamino)cyclobutan-1-OL in Contemporary Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. Among the myriad of structural motifs available to the drug designer, the cyclobutane ring has emerged as a particularly valuable and versatile scaffold.[1][2] Its inherent three-dimensionality and increased fraction of sp³-hybridized carbons (Fsp³) offer a distinct advantage over flat, aromatic systems, often leading to improved solubility, metabolic stability, and novel intellectual property.[3] This guide provides an in-depth exploration of a specific, highly functionalized cyclobutane derivative, 3-(methylamino)cyclobutan-1-ol, as a strategic building block in drug design, with a particular focus on its application in the development of kinase inhibitors.

The Rationale for Employing the this compound Scaffold

The strategic incorporation of the this compound moiety into drug candidates is underpinned by several key principles of modern medicinal chemistry:

  • Enhanced Three-Dimensionality and Escape from Flatland: The puckered nature of the cyclobutane ring provides a rigid, three-dimensional framework that can orient substituents in precise vectors to optimize interactions with target proteins.[2] This is a significant departure from the planar structures of many traditional pharmacophores and can lead to improved target engagement and selectivity.[3]

  • Metabolic Stability: The cyclobutane core is generally less susceptible to oxidative metabolism compared to more electron-rich aromatic systems, which can translate to a more favorable pharmacokinetic profile and a longer in vivo half-life.[1]

  • Bioisosteric Replacement: The cyclobutane scaffold can serve as a bioisostere for other cyclic systems, including aromatic rings, offering a novel chemical space to explore while potentially mitigating liabilities associated with the original moiety, such as off-target activities or metabolic instability.[3]

  • Introduction of Key Pharmacophoric Elements: The this compound scaffold strategically presents both a hydrogen bond donor/acceptor (the hydroxyl group) and a basic nitrogen atom (the methylamino group). These functional groups can engage in critical interactions with the target protein, such as forming hydrogen bonds with the hinge region of a kinase or interacting with acidic residues in a binding pocket. The secondary amine also provides a convenient handle for further chemical modification and library synthesis.

Synthesis of this compound: A Protocol Grounded in Reductive Amination

The synthesis of this compound is most commonly and efficiently achieved through the reductive amination of a suitable cyclobutanone precursor. This method is robust, scalable, and allows for the introduction of the key methylamino group in a controlled manner.[4][5]

Protocol: Synthesis of this compound via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize conditions based on their specific starting materials and available equipment.

Materials:

  • 3-Hydroxycyclobutanone

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[5]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxycyclobutanone (1.0 eq). Dissolve the ketone in a suitable solvent such as DCM or DCE (approximately 0.1-0.5 M concentration).

  • Imine Formation: Add methylamine solution (1.1-1.5 eq) to the stirred solution of the ketone. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[4] Allow the mixture to stir at room temperature for 1-2 hours.

  • Reduction: In a separate flask, prepare a slurry of the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), in the reaction solvent. Add this slurry portion-wise to the reaction mixture over 15-30 minutes, monitoring for any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (with a small percentage of ammonium hydroxide to prevent streaking) to afford this compound as a mixture of cis and trans isomers.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines in the presence of aldehydes or ketones, and it does not generate toxic cyanide byproducts like sodium cyanoborohydride.[5]

  • Acid Catalysis: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine to form the iminium ion intermediate.[4]

  • Aqueous Workup: The basic quench with sodium bicarbonate neutralizes the acidic components of the reaction and protonated amine product, facilitating its extraction into the organic phase.

Application in Kinase Inhibitor Drug Design: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in immunity and inflammation.[6][7] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[8][9] Small molecule inhibitors that target the ATP-binding site of JAKs have shown significant clinical success.[10]

The this compound scaffold is particularly well-suited for incorporation into JAK inhibitors. Its rigid structure can position key pharmacophoric elements to interact with the hinge region and other critical residues within the kinase domain.

Illustrative Signaling Pathway: Inhibition of JAK-STAT Signaling

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for a hypothetical inhibitor incorporating the this compound scaffold.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Inhibitor JAK Inhibitor (with this compound) Inhibitor->JAK Inhibition DNA DNA STAT_dimer->DNA 5. Nuclear Translocation GeneTranscription Gene Transcription DNA->GeneTranscription 6. Gene Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Caption: JAK-STAT signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound in JAK inhibitors is often proprietary, general principles can be inferred from the broader class of kinase inhibitors:

  • Stereochemistry: The relative stereochemistry of the hydroxyl and methylamino groups (cis vs. trans) is critical. The specific arrangement dictates the orientation of these groups in the binding pocket, significantly impacting binding affinity and selectivity.

  • Linker to Heterocycle: The point of attachment and the nature of the linker between the cyclobutane scaffold and the core heterocyclic system of the kinase inhibitor (e.g., a pyrrolo[2,3-d]pyrimidine) are crucial for optimal positioning within the ATP-binding site.

  • Methyl Group: The methyl group on the amine can influence both potency and selectivity. In some cases, it may provide beneficial hydrophobic interactions, while in others, a simple amino group or a larger alkyl group may be preferred.

Experimental Workflow: Screening for Novel Kinase Inhibitors

The discovery of novel kinase inhibitors often begins with a high-throughput screening (HTS) campaign, followed by hit-to-lead optimization. The this compound scaffold can be incorporated into fragment libraries for initial screening or used in later stages of lead optimization to improve physicochemical properties.

Workflow for Kinase Inhibitor Discovery and Optimization

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (Biochemical or Cell-Based Assay) Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Chemistry (Incorporate Scaffolds like This compound) Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR ADME_Tox ADME/Tox Profiling (In vitro & In vivo) SAR->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Candidate Candidate Selection Lead_Opt->Candidate

Caption: A generalized workflow for kinase inhibitor discovery.

Quantitative Data Summary

The following table provides hypothetical, yet representative, data for a series of JAK inhibitors where a phenyl ring is replaced with a this compound scaffold. This illustrates the potential improvements in potency and physicochemical properties that can be achieved with this bioisosteric replacement.

CompoundScaffoldJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Aqueous Solubility (µg/mL)Microsomal Stability (t½, min)
1a Phenyl507510< 115
1b cis-3-(Methylamino)cyclobutan-1-ol254055045
1c trans-3-(Methylamino)cyclobutan-1-ol305584550

Conclusion

The this compound scaffold represents a valuable tool in the medicinal chemist's armamentarium. Its inherent three-dimensionality, metabolic stability, and ability to present key pharmacophoric features make it an attractive building block for the design of novel therapeutics, particularly in the realm of kinase inhibitors. The synthetic accessibility of this scaffold further enhances its utility in drug discovery programs. As the demand for novel, differentiated, and patentable chemical matter continues to grow, the strategic application of scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

Application Notes and Protocols: 3-(Methylamino)cyclobutan-1-ol as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of novel kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles has led to the exploration of diverse chemical scaffolds. Among these, saturated carbocycles have emerged as valuable bioisosteres for aromatic rings, offering a departure from the flat, often-lipophilic nature of traditional kinase hinge-binding motifs. The cyclobutane ring, in particular, has garnered significant attention for its unique conformational properties and its ability to impart desirable drug-like characteristics.[1]

The puckered three-dimensional structure of the cyclobutane moiety provides a rigid scaffold that can orient substituents in precise vectors, enabling optimal interactions with the kinase active site.[1] This conformational rigidity can lead to enhanced binding affinity and selectivity. Furthermore, the introduction of a cyclobutane core can improve metabolic stability and reduce off-target effects, addressing key challenges in drug development.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(methylamino)cyclobutan-1-ol, a key building block for the synthesis of next-generation kinase inhibitors. We will delve into its strategic advantages, provide detailed synthetic protocols for its incorporation into a common kinase scaffold, and discuss the characterization and biological evaluation of the resulting compounds.

Physicochemical Properties of this compound

This compound is a bifunctional molecule featuring a secondary amine and a hydroxyl group on a cyclobutane core. These functional groups provide convenient handles for synthetic elaboration, allowing for its versatile integration into a variety of molecular architectures.

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
CAS Number 1354952-94-5 (mixture of isomers)
Appearance Typically a solid
Key Functional Groups Secondary amine, primary alcohol
Stereochemistry Exists as cis and trans isomers

The stereochemistry of the substituents on the cyclobutane ring is a critical consideration in drug design, as it dictates the spatial orientation of the pharmacophoric elements. Both cis and trans isomers of this compound are commercially available, offering the opportunity to explore the impact of stereochemistry on kinase binding and activity.

Application in Kinase Inhibitor Synthesis: A Focus on Janus Kinase (JAK) Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure found in numerous clinically approved and investigational kinase inhibitors, particularly targeting the Janus kinase (JAK) family. The synthesis of these inhibitors often involves the nucleophilic substitution of a halogen at the 4-position of the pyrrolopyrimidine ring with a suitable amine-containing building block. This compound is an ideal candidate for this transformation, leading to the formation of potent and selective JAK inhibitors.

A notable example is the development of selective JAK1 inhibitors, where the cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutanol moiety has been identified as a key structural feature for achieving high potency and selectivity.

Signaling Pathway of JAK-STAT

The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, playing a pivotal role in the immune response. Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for kinase inhibitors.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate and its subsequent coupling with this compound to generate a kinase inhibitor scaffold.

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a common method for the preparation of the crucial heterocyclic core.

Protocol1_Workflow start Start: 7H-pyrrolo[2,3-d]pyrimidin-4-ol reagents Reagents: Phosphorus oxychloride (POCl₃) N,N-Diisopropylethylamine (DIPEA) reaction Chlorination Reaction: Reflux in POCl₃ start->reaction reagents->reaction workup Work-up: Quench with ice-water Neutralize with base Extract with organic solvent reaction->workup purification Purification: Crystallization or Column Chromatography workup->purification product Product: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine purification->product

Caption: Workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (10.0 eq) is added N,N-diisopropylethylamine (2.0 eq) at room temperature.

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4 hours.

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by the slow addition of crushed ice, followed by the addition of saturated aqueous NaHCO₃ solution until the pH is approximately 8.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with (cis)-3-(Methylamino)cyclobutan-1-ol

This protocol details the nucleophilic aromatic substitution reaction to incorporate the cyclobutane building block.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1)

  • (cis)-3-(Methylamino)cyclobutan-1-ol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v) is added (cis)-3-(methylamino)cyclobutan-1-ol (1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 80-90 °C and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the desired (cis)-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutanol.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound moiety allows for systematic exploration of the structure-activity relationship (SAR). Key points to consider include:

  • Stereochemistry: The relative orientation of the hydroxyl and amino groups (cis vs. trans) can significantly impact the inhibitor's interaction with the kinase active site. The cis isomer has been shown to be particularly effective in certain JAK inhibitors.

  • Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with residues in the kinase hinge region or solvent-exposed regions. It also provides a potential site for further derivatization to modulate solubility and other physicochemical properties.

  • Methylamino Group: The secondary amine serves as the key nucleophile for coupling to the heterocyclic core. The methyl group can contribute to hydrophobic interactions within the binding pocket.

Conclusion

This compound is a valuable and versatile building block for the synthesis of innovative kinase inhibitors. Its inherent conformational rigidity and bifunctional nature provide medicinal chemists with a powerful tool to design molecules with enhanced potency, selectivity, and drug-like properties. The detailed protocols provided herein offer a practical guide for the incorporation of this scaffold into the medicinally important 7H-pyrrolo[2,3-d]pyrimidine core, paving the way for the discovery of novel therapeutics targeting a range of kinases.

References

Application Note: Versatile Derivatization Strategies for 3-(Methylamino)cyclobutan-1-OL in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern era of drug discovery, there is a pressing need to move beyond planar, sp²-rich molecules and explore three-dimensional chemical space to identify novel drug candidates with improved physicochemical properties.[1] The cyclobutane scaffold has emerged as a significantly underutilized yet highly valuable motif, offering a unique puckered 3D structure, conformational restriction, and enhanced metabolic stability compared to more flexible or planar analogs.[2][3][4] This application note provides a comprehensive guide to the derivatization of 3-(methylamino)cyclobutan-1-ol, a versatile bifunctional building block. We present detailed, field-proven protocols for the selective modification of its secondary amine and secondary alcohol functionalities, enabling the straightforward synthesis of diverse chemical libraries, including amides, sulfonamides, and tertiary amines, which are crucial for robust structure-activity relationship (SAR) studies.

Strategic Considerations for Derivatization

The synthetic utility of this compound stems from its two orthogonal functional groups: a secondary amine and a secondary alcohol. The secondary amine is the more nucleophilic and generally more reactive site, allowing for selective derivatization under controlled conditions. Our strategic approach focuses on leveraging this reactivity difference to achieve clean, high-yielding transformations suitable for parallel library synthesis.

The overall workflow for derivatizing this scaffold can be visualized as a series of divergent pathways, each leading to a distinct class of compounds. This strategy allows for the rapid generation of molecular diversity from a single, common core.

G cluster_input Core Scaffold cluster_products Derivative Libraries cluster_multistep start This compound amide Amide Library (N-Acylation) start->amide RCOCl, Base sulfonamide Sulfonamide Library (N-Sulfonylation) start->sulfonamide RSO₂Cl, Base t_amine Tertiary Amine Library (Reductive Amination) start->t_amine RCHO, NaBH(OAc)₃ prot N-Protection (e.g., Boc₂O) start->prot ester Ester Library (O-Acylation) deprot N-Deprotection (e.g., TFA) ester->deprot Final Product (if required) prot->ester

Figure 1: General workflow for the divergent synthesis of libraries from this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Selective N-Acylation for Amide Library Synthesis

Principle: This protocol leverages the superior nucleophilicity of the secondary amine over the secondary alcohol. An acyl chloride reacts selectively with the amine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form the corresponding amide. The base is crucial for scavenging the HCl byproduct, driving the reaction to completion.

Reagents & Materials
This compound
Acyl Chloride (R-COCl)
Diisopropylethylamine (DIPEA)
Dichloromethane (DCM), anhydrous
Saturated aq. NaHCO₃ solution
Brine
Anhydrous Na₂SO₄ or MgSO₄
Round-bottom flask, magnetic stirrer
Ice bath

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 50 mg, 0.49 mmol).

  • Dissolve the starting material in anhydrous DCM (e.g., 5 mL).

  • Add DIPEA (2.0 eq., e.g., 172 µL, 0.98 mmol).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add a solution of the desired acyl chloride (1.1 eq., e.g., 0.54 mmol) in anhydrous DCM (2 mL) dropwise over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-acylated product.

Self-Validation:

  • LC-MS: Confirm the correct mass of the desired product.

  • ¹H NMR: Observe the disappearance of the N-H proton and the appearance of new signals corresponding to the acyl group.

Protocol 2: Selective N-Sulfonylation for Sulfonamide Library Synthesis

Principle: Similar to N-acylation, this reaction relies on the high nucleophilicity of the amine. A sulfonyl chloride reacts cleanly with the amine in the presence of a base like triethylamine (TEA) or pyridine to yield the stable sulfonamide linkage, a common pharmacophore in medicinal chemistry.

Reagents & Materials
This compound
Sulfonyl Chloride (R-SO₂Cl)
Triethylamine (TEA) or Pyridine
Dichloromethane (DCM), anhydrous
1 M HCl solution
Brine
Anhydrous Na₂SO₄ or MgSO₄
Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • Add this compound (1.0 eq.) and anhydrous DCM to a round-bottom flask.

  • Add TEA (2.0 eq.) or pyridine (used as both base and solvent if preferred).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess base, water (15 mL), and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material by flash column chromatography to afford the desired N-sulfonamide.

Self-Validation:

  • LC-MS: Verify the expected molecular weight of the product.

  • ¹H NMR: Confirm the disappearance of the N-H signal and integration of the new sulfonyl group protons.

Protocol 3: N-Alkylation via Reductive Amination

Principle: Reductive amination is a powerful, one-pot method for forming C-N bonds.[5] The secondary amine first condenses with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced in situ by a mild reducing agent.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice as it is selective for the iminium ion over the carbonyl starting material, preventing side reactions and allowing for a one-pot procedure.[8]

Reagents & Materials
This compound
Aldehyde or Ketone (R-CHO or R₂-CO)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or DCM, anhydrous
Acetic Acid (optional, catalytic amount)
Saturated aq. NaHCO₃ solution
Anhydrous Na₂SO₄ or MgSO₄
Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous DCE or DCM (e.g., 0.1 M concentration).

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Note: The addition may cause gas evolution.

  • Stir the reaction at room temperature for 3-16 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the target tertiary amine.

Self-Validation:

  • LC-MS: Confirm the mass of the N-alkylated product.

  • ¹H NMR: The N-H proton signal will be absent. New signals corresponding to the added alkyl group will be present and will show appropriate correlations in a COSY or HSQC experiment.

Summary of Derivatization Strategies

The protocols described provide robust and versatile methods for creating a diverse library of compounds based on the this compound scaffold.

Derivatization TypeFunctional Group TargetedKey ReagentsProduct ClassTypical Yield
N-Acylation Secondary AmineAcyl Chloride (R-COCl), DIPEAAmide60-95%
N-Sulfonylation Secondary AmineSulfonyl Chloride (R-SO₂Cl), TEASulfonamide55-90%
Reductive Amination Secondary AmineAldehyde/Ketone, NaBH(OAc)₃Tertiary Amine40-85%

Conclusion

This compound is an excellent starting material for medicinal chemistry campaigns focused on exploring 3D chemical space.[9] Its bifunctional nature allows for selective and efficient derivatization at the amine position under mild conditions. The protocols outlined in this note are optimized for reliability and scalability, making them ideally suited for the parallel synthesis of compound libraries. By providing access to novel amides, sulfonamides, and tertiary amines, this scaffold can significantly contribute to the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of Cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of cyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to help you navigate the nuances of this important transformation and achieve optimal results in your synthesis of cyclobutylamine and its derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: Why is my yield of cyclobutylamine unexpectedly low or non-existent?

Answer:

Low or no yield in the reductive amination of cyclobutanone is a common issue that can typically be traced back to one of three areas: imine/iminium ion formation, the activity of the reducing agent, or reaction conditions.

  • Inefficient Imine/Iminium Formation: The reaction proceeds via an imine or iminium ion intermediate.[1][2] The formation of this intermediate is an equilibrium process that is highly pH-dependent.[3]

    • Causality: For ketones like cyclobutanone, imine formation is often slower than for aldehydes. The equilibrium can be unfavorable if water, a byproduct of imine formation, is not effectively managed or if the pH is incorrect.[1] If the solution is too acidic, the amine nucleophile becomes protonated and non-nucleophilic.[3] If it's too basic, the carbonyl group is not sufficiently activated for nucleophilic attack.

    • Solution: The optimal pH for imine formation is typically mildly acidic, around 4-6.[4][5] For less reactive ketones, adding a catalytic amount of a weak acid like acetic acid can be beneficial, especially when using a mild reducing agent like sodium triacetoxyborohydride (STAB).[6][7]

  • Reducing Agent Issues: The choice and handling of your reducing agent are critical.

    • Causality: A reducing agent that is too powerful, like sodium borohydride (NaBH₄), can prematurely reduce the starting cyclobutanone to cyclobutanol before it has a chance to form the imine.[3][8] Conversely, a reagent that has degraded due to improper storage (e.g., moisture sensitivity of STAB) will lack the necessary potency.[9][10]

    • Solution: Use a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot procedures.[3][8][11] Always use fresh or properly stored reagents.

  • Reaction Kinetics: Cyclobutanone can be less reactive than acyclic ketones.

    • Causality: The combination of a less reactive ketone and a mild amine nucleophile may require more time or thermal energy to proceed effectively.

    • Solution: Increase the reaction time and monitor progress by TLC or LCMS.[12] Gentle heating (e.g., to 40-60 °C) can sometimes facilitate imine formation, but this should be done cautiously to avoid side reactions.[13]

dot

low_yield_troubleshooting start Low or No Yield Observed check_imine Step 1: Verify Imine Formation (TLC, LCMS, or NMR) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine is Formed check_imine->imine_yes Yes adjust_ph Adjust pH to 4-6 (Add catalytic AcOH) imine_no->adjust_ph remove_h2o Consider Water Removal (e.g., molecular sieves) imine_no->remove_h2o check_reductant Step 2: Evaluate Reducing Agent imine_yes->check_reductant adjust_ph->check_imine reductant_ok Reagent is Active & Appropriately Selective check_reductant->reductant_ok Yes reductant_bad Reagent Issue Suspected check_reductant->reductant_bad No optimize_conditions Step 3: Optimize Conditions reductant_ok->optimize_conditions use_fresh_reductant Use Fresh/Properly Stored STAB or NaBH3CN reductant_bad->use_fresh_reductant switch_reductant If using NaBH4, switch to STAB/NaBH3CN reductant_bad->switch_reductant use_fresh_reductant->check_reductant switch_reductant->check_reductant increase_time Increase Reaction Time (e.g., 24h) optimize_conditions->increase_time increase_temp Gently Increase Temperature (e.g., 40-60°C) optimize_conditions->increase_temp success Yield Improved increase_time->success increase_temp->success

Caption: Troubleshooting workflow for low yield.

Question: I'm observing a significant amount of cyclobutanol as a byproduct. How can I prevent this?

Answer:

The formation of cyclobutanol indicates that your reducing agent is reducing the starting ketone, cyclobutanone, rather than selectively reducing the imine/iminium intermediate.[3] This is a classic chemoselectivity problem.

  • Causality: This issue is most common when using strong, less selective hydride reagents like sodium borohydride (NaBH₄) in a one-pot procedure.[3][9] NaBH₄ is fully capable of reducing both ketones and iminium ions. If the rate of ketone reduction is competitive with the rate of imine formation and subsequent reduction, a significant amount of the alcohol byproduct will be formed.

  • Solutions:

    • Switch to a More Selective Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is specifically designed for reductive aminations because it is less reactive and selectively reduces the protonated iminium ion much faster than it reduces the starting ketone.[10][14] Sodium cyanoborohydride (NaBH₃CN) is also highly selective under mildly acidic conditions (pH ~6-7), as the ketone reduction is slow at this pH while iminium ion reduction is rapid.[11][15]

    • Adopt a Two-Step Procedure: If you must use NaBH₄, you can perform the reaction in two distinct steps. First, form the imine by mixing cyclobutanone and the amine, often with a dehydrating agent (like molecular sieves) or by azeotropic removal of water. Once imine formation is complete (as confirmed by a monitoring technique like NMR or IR), then add the NaBH₄ to reduce the isolated or in-situ imine.[3][8] This ensures no starting ketone is present when the powerful reducing agent is introduced.

Question: My reaction stalls and never reaches full conversion, even with extended time. What are the likely causes?

Answer:

A stalled reaction suggests an issue with either the stoichiometry of the reagents or the stability of a key component.

  • Causality:

    • Degraded Reducing Agent: As mentioned, hydride reagents can degrade. STAB is moisture-sensitive, and its potency can decrease over time if not stored under inert conditions.[10]

    • Unfavorable Equilibrium: The imine formation is reversible.[1] If the concentration of reactants is too low or if water is allowed to accumulate, the equilibrium may lie too far to the side of the starting materials, preventing the reaction from proceeding to completion.

    • Catalyst Deactivation (if applicable): If you are using a metal-based catalytic hydrogenation (e.g., H₂/Pd), the amine substrate or product can sometimes act as a ligand and deactivate the catalyst surface.[1]

  • Solutions:

    • Use an Excess of a Reagent: If the amine is inexpensive and volatile (like ammonia), using it in large excess can help drive the equilibrium towards imine formation. Alternatively, a slight excess (1.1-1.5 equivalents) of the reducing agent can compensate for any minor degradation and help push the reaction to completion.[7]

    • Re-evaluate Solvent and Concentration: Ensure the reaction is run at a reasonable concentration (typically 0.1-1.0 M). If using a protic solvent like methanol with NaBH₃CN, ensure conditions are appropriate. For STAB, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred.[6][9] Recent studies have also shown ethyl acetate to be a greener and effective alternative to chlorinated solvents.[16][17]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of this reaction.

Question: What is the best reducing agent for the reductive amination of cyclobutanone?

Answer:

The "best" reducing agent depends on a balance of reactivity, selectivity, safety, and procedural convenience. For the one-pot reductive amination of a ketone like cyclobutanone, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the top choice.

  • Expertise & Experience: STAB is a mild and highly selective reducing agent that excels in one-pot procedures because it does not readily reduce the ketone starting material.[8][10] This high chemoselectivity minimizes the formation of cyclobutanol byproduct. It is also safer than sodium cyanoborohydride as it does not generate toxic cyanide waste.[10][14] Its primary drawback is its sensitivity to water.[9]

The table below provides a comparison of common choices.

Reducing AgentFormulaProsConsTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Excellent selectivity for iminium ions; ideal for one-pot reactions; non-toxic byproducts.[7][10]Moisture sensitive; not compatible with protic solvents like methanol.[9][10]DCE, THF, DCM, EtOAc[6][16]
Sodium Cyanoborohydride NaBH₃CNGood selectivity at controlled pH (~6-7); water and methanol tolerant.[11][15]Highly toxic ; generates toxic HCN/NaCN waste, requiring careful quenching.[1][11]Methanol, Ethanol[9]
Sodium Borohydride NaBH₄Inexpensive and powerful.[8]Poor selectivity; readily reduces ketones, often requiring a two-step process.[3][9]Methanol, Ethanol[9]
Catalytic Hydrogenation H₂/Pd, Pt, Ni"Green" (byproduct is H₂O); can be highly effective.[1]Requires specialized pressure equipment; catalyst can be deactivated by amines.[1]Methanol, Ethanol

Question: How critical is pH in this reaction, and how should I control it?

Answer:

pH control is arguably the most critical parameter for a successful reductive amination. The reaction involves two key steps that have conflicting pH requirements.

  • Causality:

    • Imine Formation: This step requires mild acidity (pH 4-6) to catalyze the dehydration of the hemiaminal intermediate.[3][4]

    • Reduction: The reduction of the iminium ion by mild hydrides like NaBH₃CN is most efficient at a slightly higher pH (6-7), where the ketone is less reactive towards the hydride.[15]

  • Authoritative Grounding: The Borch reaction effectively balances these needs. By maintaining a pH of 6-7, there is enough acid to facilitate imine formation without fully protonating the amine nucleophile, and these conditions are optimal for the selective reduction of the resulting iminium ion by NaBH₃CN.[15] When using STAB, the reagent itself releases acetic acid upon reaction, which can help catalyze imine formation.[7] For less reactive systems, adding 1-2 equivalents of acetic acid at the start is a common and effective strategy.[6][8]

Question: Can you explain the mechanism of the reductive amination of cyclobutanone?

Answer:

Certainly. The reaction transforms cyclobutanone into cyclobutylamine (or a substituted version) in a two-stage process that often occurs in a single pot.

  • Stage 1: Imine/Iminium Ion Formation. This is a reversible acid-catalyzed process.

    • The amine (e.g., ammonia or a primary amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone.[4]

    • This forms a tetrahedral intermediate called a hemiaminal (or carbinolamine).[1]

    • Under mild acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).

    • The nitrogen's lone pair assists in eliminating the water molecule, forming a C=N double bond. This species is an iminium ion , which is in equilibrium with its neutral form, the imine .[4][5]

  • Stage 2: Reduction.

    • A hydride reagent (e.g., STAB) delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[18] This is the irreversible, product-forming step.

    • This reduction of the C=N bond yields the final amine product.

dot

Caption: General mechanism of reductive amination.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline for a one-pot reaction, favored for its safety and high selectivity.[8]

  • Materials:

    • Cyclobutanone (1.0 equiv)

    • Amine (e.g., benzylamine, 1.1 equiv) or Ammonium Acetate (for primary amine, 5-10 equiv)[7]

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (to make a ~0.5 M solution)

    • Acetic Acid (optional, 1.0 equiv for less reactive amines)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add cyclobutanone and the chosen solvent (e.g., DCE).

    • Add the amine (or ammonium acetate). If using a less reactive amine, add acetic acid at this stage.

    • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

    • Add the sodium triacetoxyborohydride (STAB) in one portion. Note: The reaction may be mildly exothermic.

    • Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LCMS until the starting material is consumed (typically 4-24 hours).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product.

    • Purify as necessary (e.g., by column chromatography or distillation).

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (Borch Reaction)

This classic protocol is effective but requires careful handling due to the high toxicity of the reagent and byproducts.[15]

  • Materials:

    • Cyclobutanone (1.0 equiv)

    • Amine (1.1 equiv)

    • Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)

    • Methanol (MeOH)

    • Solution for pH adjustment (e.g., dilute HCl in MeOH or acetic acid)

    • Aqueous sodium hydroxide (NaOH) solution (for workup)

  • Procedure:

    • Dissolve cyclobutanone and the amine in methanol in a round-bottom flask.

    • Adjust the pH of the solution to ~6-7 by the careful addition of an acidic solution. Monitor with pH paper.

    • Add the sodium cyanoborohydride.

    • Stir the reaction at room temperature, monitoring by TLC or LCMS until completion.

    • CAUTION: WORKUP MUST BE DONE IN A WELL-VENTILATED FUME HOOD. Quench the reaction by making the solution basic (pH > 10) with aqueous NaOH to decompose any remaining reagent and prevent the formation of HCN gas.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

    • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield the crude product.

    • Purify as necessary.

References

Byproduct formation in the synthesis of 3-(Methylamino)cyclobutan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist: This guide provides in-depth troubleshooting for the synthesis of 3-(Methylamino)cyclobutan-1-ol, a key building block in modern medicinal chemistry. We will address common challenges, with a focus on identifying and mitigating byproduct formation to ensure high purity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary byproducts?

The most prevalent and scalable method for synthesizing this compound is the reductive amination of 3-hydroxycyclobutan-1-one with methylamine. This reaction typically involves forming an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

The primary byproducts encountered are:

  • 3-(Dimethylamino)cyclobutan-1-ol: This is the product of over-methylation, where the desired secondary amine reacts further with the carbonyl starting material or another methylating agent.[1][2]

  • Unreacted 3-hydroxycyclobutan-1-one: Incomplete reaction can leave significant amounts of starting material.

  • Ring-opened products: Due to inherent ring strain, the cyclobutane ring can be susceptible to cleavage under certain reaction conditions, such as harsh pH or high temperatures.[3][4][5]

  • cis/trans Isomers: Depending on the stereochemistry of the starting material and the reaction conditions, a mixture of cis and trans isomers of both the product and byproducts may be formed.[6]

Q2: My analysis shows a significant peak corresponding to 3-(Dimethylamino)cyclobutan-1-ol. How can I prevent this over-methylation?

Over-methylation is a classic challenge in reductive aminations when synthesizing secondary amines.[1][2] It occurs when the newly formed secondary amine product successfully competes with the primary amine (methylamine) for reaction with the ketone starting material.

Root Cause Analysis & Mitigation Strategies:

StrategyMechanistic RationaleRecommended Protocol Adjustment
Control Stoichiometry Limiting the amount of the carbonyl component relative to the amine can reduce the probability of the product amine reacting a second time.Use a slight excess of methylamine (e.g., 1.1-1.5 equivalents). Avoid a large excess of the ketone.
Slow Addition of Reducing Agent The reaction to form the tertiary amine also requires reduction. By adding the reducing agent slowly, you maintain a low concentration of it, favoring the reduction of the more rapidly formed primary imine over the secondary iminium ion.Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise or as a solution via syringe pump over 1-2 hours.
Choice of Reducing Agent Milder or sterically hindered reducing agents can show greater selectivity for the less hindered imine formed from methylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) as it is less reactive towards the ketone and more selective for the iminium ion reduction.[1]Use sodium triacetoxyborohydride as the first choice. It is particularly effective for reductive aminations where over-alkylation is a risk.[1][7]
pH Control The reaction is typically fastest in a slightly acidic pH range (5-7), which facilitates iminium ion formation without significantly degrading the acid-sensitive hydride reagent.Buffer the reaction with a mild acid like acetic acid. The optimal pH ensures the amine is sufficiently nucleophilic while the carbonyl is susceptible to attack.
Q3: How can I distinguish between the cis and trans isomers of this compound?

Differentiating between cis and trans isomers is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.

  • ¹H NMR Spectroscopy: The key is the symmetry of the molecule.

    • The trans isomer has a C₂ axis of symmetry. This means the protons on C2 and C4 are chemically equivalent, as are the protons attached to the carbons bearing the OH and NHR groups. You would expect simpler, more symmetric splitting patterns.

    • The cis isomer has a plane of symmetry. This leads to a different set of equivalencies and typically a more complex ¹H NMR spectrum. The coupling constants (J-values) between the protons on the cyclobutane ring can also provide stereochemical information.

  • ¹³C NMR Spectroscopy: In the trans isomer , due to symmetry, you would expect to see fewer carbon signals than the number of carbons in the molecule (e.g., for the cyclobutane ring, two signals instead of four). The cis isomer would show a different number of signals consistent with its symmetry.

  • 2D NMR (COSY, HSQC, NOESY): For unambiguous assignment, 2D NMR techniques are invaluable. A Nuclear Overhauser Effect (NOE) experiment is particularly powerful. An NOE correlation between the proton on the carbon with the hydroxyl group and the proton on the carbon with the methylamino group would strongly indicate a cis relationship.

Troubleshooting Guide: Common Experimental Issues

Observation / Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Conversion / High Starting Material 1. Ineffective Reducing Agent: The hydride reagent may have degraded due to moisture or age. 2. Suboptimal pH: The pH is too high (inhibits iminium ion formation) or too low (protonates the amine, making it non-nucleophilic). 3. Insufficient Reaction Time/Temp: The reaction kinetics are slow under the current conditions.1. Use fresh reducing agent. Store hydride reagents under an inert atmosphere and in a desiccator. 2. Adjust pH to 5-7. Use a weak acid like acetic acid to catalyze imine formation. Monitor the pH of the reaction mixture. 3. Increase reaction time or temperature moderately. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material. Avoid excessive heat which could promote ring-opening.[4]
Formation of Unidentified Impurities 1. Ring Opening: The cyclobutane ring is strained and can open under harsh acidic or basic conditions.[3][5] 2. Side reactions with Solvent: Protic solvents like methanol can sometimes compete in reactions.1. Maintain neutral or slightly acidic conditions. Avoid strong acids or bases during the reaction and workup. The inherent angle and torsional strain of the cyclobutane ring makes it susceptible to cleavage.[3] 2. Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Difficult Purification / Product Isolation 1. Product is highly polar/water-soluble: The amino alcohol functionality makes the product very soluble in water, leading to poor extraction efficiency. 2. Byproducts have similar polarity: The dimethylated byproduct and isomers can co-elute during chromatography.1. Perform multiple extractions with a suitable organic solvent (e.g., DCM or a mixture of isopropanol/chloroform). Saturating the aqueous layer with NaCl can help "salt out" the product. 2. Optimize chromatography. Use a polar stationary phase or an amine-functionalized silica column. A gradient elution may be necessary. Alternatively, consider derivatization (e.g., Boc protection of the amine) to alter polarity for easier separation, followed by deprotection.

Visualizing the Core Synthetic Challenge

The central challenge in this synthesis is controlling the nucleophilic attack of the amine on the carbonyl, followed by selective reduction. The diagram below illustrates the desired pathway versus the common over-methylation byproduct pathway.

G Start 3-Hydroxycyclobutan-1-one + Methylamine (CH3NH2) Imine Intermediate Imine/Iminium Ion Start->Imine + H+ Product Desired Product: This compound Imine->Product Byproduct_Imine Secondary Iminium Ion Product->Byproduct_Imine Reacts with starting ketone Byproduct Byproduct: 3-(Dimethylamino)cyclobutan-1-ol Byproduct_Imine->Byproduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine ReducingAgent->Byproduct_Imine

References

Technical Support Center: Synthesis of 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(Methylamino)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable cyclobutane-containing building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve both the yield and purity of your target compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the reductive amination of 3-hydroxycyclobutanone with methylamine.

Q1: Why is my yield of this compound consistently low?

Low yields in the reductive amination of 3-hydroxycyclobutanone can stem from several factors, ranging from incomplete imine formation to suboptimal reduction conditions.

Potential Causes and Solutions:

  • Incomplete Imine/Iminium Ion Formation: The initial condensation between 3-hydroxycyclobutanone and methylamine to form the imine or iminium ion intermediate is a crucial equilibrium-driven step.[1]

    • Solution: Ensure you are using an appropriate excess of methylamine. A common strategy is to use a 1.5 to 2-fold excess of the amine. Additionally, the reaction is often facilitated by a mildly acidic catalyst, such as acetic acid, which can protonate the carbonyl group, making it more electrophilic.[2] However, excessive acidity can protonate the amine, rendering it non-nucleophilic. Careful pH control is therefore important.

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a preferred reducing agent as it is selective for the iminium ion over the ketone starting material.[3] If using sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before adding the reducing agent, as NaBH₄ can also reduce the starting ketone.[3] Sodium cyanoborohydride (NaBH₃CN) is another effective option that is stable under mildly acidic conditions favorable for imine formation.[4][5]

  • Side Reactions: The primary side reaction is the reduction of the starting 3-hydroxycyclobutanone to cyclobutane-1,3-diol.

    • Solution: Employ a reducing agent that is more selective for the imine/iminium ion, such as NaBH(OAc)₃. Alternatively, if using NaBH₄, ensure the imine formation has proceeded significantly before its addition. Monitoring the reaction by TLC or LC-MS can help determine the optimal time for adding the reducing agent.

  • Work-up and Isolation Losses: As a polar amino alcohol, this compound can be challenging to extract from aqueous layers.

    • Solution: During the work-up, basify the aqueous layer to a pH of >10 to ensure the amine is in its free base form. Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol, or perform multiple extractions. Salting out the aqueous layer with NaCl can also improve extraction efficiency.

ParameterRecommendationRationale
Amine Stoichiometry 1.5 - 2.0 equivalents of methylamineDrives the imine formation equilibrium towards the product.
Catalyst 0.1 - 0.5 equivalents of acetic acidCatalyzes imine formation without fully protonating the amine.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Offers high selectivity for the iminium ion over the ketone.[3]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Common solvents for reductive amination with NaBH(OAc)₃.[3]
Work-up pH >10Ensures the product is in its free base form for efficient extraction.
Q2: My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

The formation of both cis and trans isomers of this compound is a common outcome. The desired isomer often depends on the specific application.

Strategies for Controlling Stereochemistry:

  • Diastereoselective Reduction: The choice of reducing agent can significantly influence the stereochemical outcome.

    • For the cis isomer: Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride (Li(OtBu)₃AlH), often favor the delivery of the hydride from the less hindered face of the iminium intermediate, leading to the cis product.[6] This approach is most effective when the aminocyclobutanone precursor is sterically biased.

    • For the trans isomer: Less sterically demanding reducing agents like sodium borohydride may provide a different diastereomeric ratio. Biocatalytic reductions using ketoreductases (KREDs) can offer high diastereoselectivity for the trans isomer.[7]

  • Isomer Separation: If the synthesis yields a mixture, chromatographic separation is the most common approach.

    • Solution: Flash column chromatography on silica gel is a standard method for separating diastereomers. A gradient elution system, starting with a non-polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the polarity, can effectively separate the cis and trans isomers. The polarity difference between the isomers, although potentially small, is often sufficient for separation. Protecting the amine and alcohol functionalities as their Boc and silyl ether derivatives, respectively, can sometimes facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound?

The primary byproducts to anticipate are:

  • Unreacted 3-hydroxycyclobutanone: The starting ketone may be present if the reaction does not go to completion.

  • Cyclobutane-1,3-diol: This results from the direct reduction of the starting ketone.

  • 3-(Dimethylamino)cyclobutan-1-ol: Over-alkylation of the product can occur, though it is less common with a primary amine starting material in a reductive amination context.

  • Borate Salts: From the borohydride reducing agent, which must be removed during work-up.

Q2: How can I effectively purify this compound?

A multi-step purification strategy is often necessary.

Purification Workflow A Crude Reaction Mixture B Aqueous Work-up (Acid/Base Extraction) A->B Quench and extract C Concentration of Organic Layers B->C Separate and dry D Flash Column Chromatography (Silica Gel) C->D Purify E Pure cis/trans Isomers D->E Isolate fractions

Caption: A typical purification workflow for this compound.

Detailed Steps:

  • Aqueous Work-up: After quenching the reaction, perform an acid-base extraction. Acidify the aqueous layer to protonate the amine product and wash with a non-polar organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract the product into an organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of methanol in dichloromethane (e.g., 0-10%) is a good starting point for elution.

Q3: What are the key analytical techniques for characterizing this compound?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and assessing purity. The chemical shifts and coupling constants of the cyclobutane ring protons will differ between the cis and trans isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing purity and identifying volatile byproducts. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product and to separate the cis and trans isomers. Chiral HPLC may be necessary if the synthesis is enantioselective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 3-hydroxycyclobutanone

  • Methylamine (e.g., 40% solution in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxycyclobutanone (1.0 eq) in dichloromethane (DCM) at 0 °C, add methylamine (1.5 eq).

  • Add acetic acid (0.5 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Reductive Amination Workflow Start Start: 3-hydroxycyclobutanone & Methylamine in DCM Imine_Formation Imine Formation + Acetic Acid Stir at RT Start->Imine_Formation Reduction Reduction + NaBH(OAc)₃ at 0°C Stir at RT Imine_Formation->Reduction Workup Aqueous Work-up Quench, Extract, Dry Reduction->Workup Purification Purification Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Technical Support Center: Isomer Separation of 3-(Methylamino)cyclobutan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of cis and trans isomers of 3-(Methylamino)cyclobutan-1-OL. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile cyclobutane derivative. The separation of its geometric isomers is a critical step for ensuring stereochemical purity, which is paramount in drug discovery and development for elucidating structure-activity relationships (SAR) and meeting regulatory requirements.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges encountered during the separation of these diastereomers.

I. Understanding the Challenge: The Structure of this compound

The molecule this compound possesses two stereogenic centers, leading to the existence of cis and trans diastereomers. These isomers have distinct spatial arrangements of the methylamino and hydroxyl groups relative to the cyclobutane ring.

  • Cis Isomer: The methylamino and hydroxyl groups are on the same face of the cyclobutane ring.

  • Trans Isomer: The methylamino and hydroxyl groups are on opposite faces of the ring.

Because they are diastereomers, the cis and trans isomers have different physical and chemical properties, which allows for their separation using various techniques.[2] However, their structural similarity and polarity can still present significant challenges.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the separation of this compound isomers.

Q1: What are the primary methods for separating the cis and trans isomers of this compound?

A1: The most effective methods are chromatographic techniques and crystallization.[4][5][6]

  • Supercritical Fluid Chromatography (SFC): Often the preferred method for its high efficiency, speed, and reduced solvent consumption. SFC is particularly powerful for separating polar compounds and isomers.[5][][8][9]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be effective. Due to the polar nature of the molecule, specialized columns or mobile phase conditions are often required.[5][6][10] Chiral stationary phases can also be surprisingly effective for separating diastereomers.[5][11]

  • Gas Chromatography (GC): Can be used if the isomers are sufficiently volatile or after derivatization to increase volatility.[5]

  • Fractional Crystallization: This classical method can be highly effective and scalable if a solvent system is found in which the two isomers have significantly different solubilities.[4][12][13] This may involve forming salts of the amine with a suitable acid.

Q2: My HPLC separation shows poor resolution between the cis and trans peaks. What should I try first?

A2: Poor resolution is a common issue. A systematic approach to method development is key.

  • Column Selection: If you are using a standard C18 column, you may struggle. The polar amine and alcohol groups can lead to strong interactions with residual silanols on the silica surface, causing peak tailing and poor resolution.[14] Consider switching to a column designed for polar compounds, such as a polar-embedded or polar-endcapped phase. Alternatively, a pentafluorophenyl (PFP) phase can offer unique selectivity for isomers.[11]

  • Mobile Phase pH: The methylamino group has a pKa in the basic range. Controlling the pH of the mobile phase is critical. At a pH well below the pKa (e.g., pH 3-4), the amine will be protonated, which can improve peak shape and alter selectivity.

  • Mobile Phase Additives: For RP-HPLC, adding a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) can mask active silanol sites on the column, significantly reducing peak tailing.[14]

  • Try a Different Mode: If RP-HPLC is failing, consider switching to Normal Phase (NP-HPLC) or HILIC (Hydrophilic Interaction Liquid Chromatography). These modes can provide very different selectivity for polar isomers.[11][15]

Q3: I am observing significant peak tailing for both isomers in my HPLC chromatogram. What is the cause and how can I fix it?

A3: Peak tailing for this compound is almost always caused by secondary interactions between the basic methylamino group and acidic silanol groups on the surface of silica-based columns.[14]

  • Use a High-Purity, Endcapped Column: Modern, high-purity silica columns have fewer accessible silanol groups.

  • Lower the Mobile Phase pH: Protonating the amine with an acidic mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid) can reduce these interactions.

  • Add a Competing Base: As mentioned in A2, adding an amine additive like TEA to the mobile phase will compete with your analyte for the active sites.[14]

  • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.[14]

Q4: Can I use derivatization to improve the separation of the isomers?

A4: Yes, derivatization can be a powerful strategy, particularly for GC or indirect HPLC methods.[16]

  • For GC Analysis: Derivatize both the hydroxyl and amino groups (e.g., through silylation) to increase volatility and thermal stability. The resulting diastereomeric derivatives may show better separation on a standard GC column.

  • For HPLC Analysis: Reacting the racemic mixture with a chiral derivatizing agent will convert the two diastereomers into two new diastereomeric pairs. These new pairs may have significantly different properties, making them easier to separate on a standard achiral column.[16][17]

III. Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Symptom Potential Cause(s) Recommended Action(s)
No separation of isomers 1. Inappropriate column chemistry.2. Mobile phase lacks selectivity.3. Isomers are co-eluting.1. Switch Column: Try a column with a different stationary phase (e.g., from C18 to PFP or a HILIC column).[11]2. Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. Their different properties can significantly impact selectivity.3. Adjust pH: Systematically vary the mobile phase pH to alter the ionization state of the amine.4. Consider SFC: Supercritical Fluid Chromatography often provides superior selectivity for isomers compared to HPLC.[][8][9]
Poor peak shape (tailing) 1. Secondary interactions with column silanols.2. Column overload.3. Mismatch between sample solvent and mobile phase.1. Add Additives: Introduce 0.1% TEA or formic acid to the mobile phase.[14]2. Reduce Sample Load: Inject a lower concentration of your sample.3. Solvent Match: Dissolve your sample in the initial mobile phase whenever possible.
Irreproducible retention times 1. Insufficient column equilibration.2. Fluctuations in mobile phase composition or temperature.3. Column degradation.1. Equilibrate Longer: Ensure the column is fully equilibrated with the mobile phase before injection (flush with at least 10-20 column volumes).[18]2. Use a Column Oven: Maintain a constant column temperature.[18]3. Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation.[18]4. Check pH Stability: Ensure the mobile phase pH is stable over time.
Low recovery from preparative chromatography 1. Irreversible adsorption of the amine onto the stationary phase.2. Degradation of the compound on the column.1. Passivate the Column: Before sample loading, wash the column with a mobile phase containing a strong competing base (like TEA).2. Use a Polymer-Based Column: These columns are more robust at higher pH and do not have silanol groups.3. Check for Stability: Analyze the collected fractions immediately to check for any degradation.

IV. Experimental Workflows & Protocols

Workflow for Method Development

The following diagram illustrates a logical workflow for developing a separation method for the cis and trans isomers.

Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Scale-up Screen Prepare Isomer Mixture (e.g., 1 mg/mL in MeOH) SFC SFC Screening (Multiple Chiral/Achiral Columns) Screen->SFC Primary Route HPLC HPLC Screening (RP & HILIC Columns) Screen->HPLC Alternative Route Opt_SFC Optimize SFC: - Co-solvent - Additive - Backpressure SFC->Opt_SFC Promising Result Opt_HPLC Optimize HPLC: - Mobile Phase pH - Organic Modifier - Additive HPLC->Opt_HPLC Promising Result Validate Validate Method: - Linearity - Robustness - Reproducibility Opt_SFC->Validate Opt_HPLC->Validate ScaleUp Preparative Scale-Up (Increase column size & flow rate) Validate->ScaleUp

Caption: A decision workflow for developing a robust separation method.

Protocol 1: SFC Screening Method

This protocol provides a starting point for screening the separation using Supercritical Fluid Chromatography.

  • System: Analytical SFC system with a backpressure regulator.

  • Columns to Screen:

    • Chiral: Polysaccharide-based columns (e.g., Chiralcel OD, OJ).

    • Achiral: Bare silica, Diol, or 2-Ethylpyridine columns.

  • Mobile Phase:

    • Supercritical CO₂

    • Co-solvent: Methanol (with a gradient, e.g., 5% to 40% over 5 minutes).

  • Additive: Add 0.1% Diethylamine (DEA) or 20 mM ammonia to the methanol co-solvent to improve peak shape.

  • Flow Rate: 3 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

  • Injection Volume: 5 µL.

Protocol 2: RP-HPLC Method for Troubleshooting

This protocol is a good starting point for reversed-phase HPLC.

  • System: Standard HPLC or UHPLC system.

  • Column: Use a polar-modified C18 column or a PFP column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) if UV sensitivity is low.

  • Injection Volume: 10 µL.

V. Crystallization as an Alternative

Fractional crystallization can be a cost-effective and highly scalable method for separating diastereomers.[4][12]

Workflow for Crystallization Method Development

Crystallization_Workflow Start Start with Cis/Trans Mixture (Free Base) Solvent_Screen Solvent Solubility Screening (24 solvents) Start->Solvent_Screen Salt_Formation Salt Formation with Chiral/Achiral Acids Start->Salt_Formation Cooling_Cryst Cooling Crystallization (Slow/Fast Cooling) Solvent_Screen->Cooling_Cryst Evap_Cryst Evaporative Crystallization Solvent_Screen->Evap_Cryst Antisolvent_Cryst Antisolvent Addition Solvent_Screen->Antisolvent_Cryst Salt_Screen Solvent Screening for Salt Mixture Salt_Formation->Salt_Screen Salt_Screen->Cooling_Cryst Salt_Screen->Evap_Cryst Salt_Screen->Antisolvent_Cryst Analysis Analyze Solid & Mother Liquor by HPLC/SFC Cooling_Cryst->Analysis Evap_Cryst->Analysis Antisolvent_Cryst->Analysis Optimize Optimize Conditions: - Temperature Profile - Solvent Ratio - Seeding Analysis->Optimize Enrichment Observed

References

Technical Support Center: Synthesis of 3-(Methylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-Reduction and Other Common Synthetic Challenges

Welcome to the technical support center for the synthesis of 3-(methylamino)cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step, with a particular focus on preventing the over-reduction of the ketone precursor.

I. Reaction Overview & The Over-Reduction Challenge

The synthesis of this compound is a crucial process in the development of various pharmaceutical agents. A common synthetic route involves the reduction of a 3-(methylamino)cyclobutan-1-one precursor. While seemingly straightforward, this reduction can be complicated by the formation of the over-reduced byproduct, 3-(methylamino)cyclobutane, where the desired hydroxyl group is completely removed. This guide provides in-depth solutions to mitigate this and other potential issues.

Reaction Pathway and Undesired Over-Reduction

The desired transformation is the reduction of a ketone to a secondary alcohol. However, under certain conditions, a subsequent reduction can occur, leading to the formation of an alkane.

Reaction_Pathway Start 3-(Methylamino)cyclobutan-1-one Product This compound (Desired Product) Start->Product Reduction (e.g., NaBH4) Byproduct 3-(Methylamino)cyclobutane (Over-reduction Byproduct) Product->Byproduct Over-reduction (Harsh Conditions) Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory Check_Byproduct High Over-reduction? Start->Check_Byproduct Check_Yield Low Yield? Check_Byproduct->Check_Yield No Strong_Reagent Using LiAlH4 or other strong agent? Check_Byproduct->Strong_Reagent Yes Check_Reagent_Activity Is reducing agent fresh? Check_Yield->Check_Reagent_Activity Yes High_Temp High Reaction Temperature? Strong_Reagent->High_Temp No Switch_Reagent Action: Use NaBH4 or other mild reductant. Strong_Reagent->Switch_Reagent Yes Long_Time Prolonged Reaction Time? High_Temp->Long_Time No Lower_Temp Action: Run at 0°C or lower. High_Temp->Lower_Temp Yes Acidic_Workup Acidic Workup? Long_Time->Acidic_Workup No Monitor_Reaction Action: Monitor by TLC and quench promptly. Long_Time->Monitor_Reaction Yes Acidic_Workup->Check_Yield No Neutral_Workup Action: Use neutral or slightly basic quench. Acidic_Workup->Neutral_Workup Yes Check_Stoichiometry Sufficient molar equivalents used? Check_Reagent_Activity->Check_Stoichiometry Yes Use_Fresh_Reagent Action: Use fresh, dry reducing agent. Check_Reagent_Activity->Use_Fresh_Reagent No Check_Solvent Appropriate solvent? Check_Stoichiometry->Check_Solvent Yes Increase_Equivalents Action: Increase to 1.1-1.5 equivalents. Check_Stoichiometry->Increase_Equivalents No Optimize_Solvent Action: Use dry protic solvent (e.g., EtOH). Check_Solvent->Optimize_Solvent No

Managing impurities during the purification of 3-(Methylamino)cyclobutan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing impurities during the purification of 3-(Methylamino)cyclobutan-1-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile cyclobutane intermediate. As a compound with both alcohol and secondary amine functionalities, its purification presents unique challenges, including the management of stereoisomers and reaction-related side products.[1]

This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges effectively, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The most common impurities typically originate from the synthetic route, which is often a reductive amination of 3-hydroxycyclobutanone with methylamine.[2]

Common Impurities and Their Sources:

ImpuritySource / Formation MechanismRecommended Primary Analytical Method
3-Hydroxycyclobutanone Unreacted starting material.GC-MS, Reversed-Phase HPLC
Imine Intermediate Incomplete reduction during reductive amination.LC-MS, 1H NMR
3,3-bis(Methylamino)cyclobutan-1-ol Over-reaction or side reaction.LC-MS
cis/trans Isomers Non-stereoselective reduction of the imine intermediate. The ratio can vary.[1]Chiral HPLC, 1H NMR, GC (as derivatives)
Residual Reducing Agent Salts Byproducts from reducing agents like Sodium Borohydride (NaBH₄).[2]ICP-MS (for Boron), Conductivity
Solvent Residues Trapped solvent from workup or previous steps (e.g., Ethanol, THF).1H NMR, Headspace GC-MS
Q2: My purity analysis by standard HPLC shows a single peak, but NMR suggests otherwise. What could be happening?

This is a common issue arising from co-elution. The cis and trans isomers of this compound have very similar polarities and may not resolve on a standard achiral stationary phase (like a C18 column).[3]

  • Causality: Standard reversed-phase HPLC separates based on hydrophobicity. The subtle conformational difference between the cis and trans isomers may not provide sufficient selectivity for baseline separation.

  • Solution: You need a more specialized analytical technique.

    • Chiral HPLC: This is the most definitive method for separating stereoisomers.

    • Derivatization: Reacting the sample with a chiral derivatizing reagent (like Mosher's acid chloride or a chiral isothiocyanate) creates diastereomers.[4][5] These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column.[3][4]

    • High-Resolution NMR: Careful integration of specific, well-resolved peaks in the 1H NMR spectrum can provide a reasonably accurate ratio of the isomers present.

Q3: My product is a persistent oil and refuses to crystallize. How can I obtain a solid?

Amino alcohols can be challenging to crystallize as free bases due to their hydrogen-bonding capabilities and the presence of minor impurities that inhibit crystal lattice formation.

  • Expert Insight: The most reliable method to induce crystallization is to form a salt. The hydrochloride (HCl) salt is a common and effective choice for amino compounds.[6][7][8] The salt formation introduces ionic character, which significantly increases the melting point and promotes the formation of a stable crystal lattice.

Protocol for Salt Formation:

  • Dissolve the crude this compound oil in a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Monitor for precipitation. If no solid forms immediately, try cooling the solution or adding a co-solvent (like heptane) to reduce solubility.

  • Once a solid precipitate forms, stir the slurry at a low temperature (0-5 °C) for 1-2 hours to maximize yield.

  • Isolate the solid salt by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Troubleshooting Guides

This section provides in-depth solutions to specific purification problems.

Guide 1: Poor Separation of Cis/Trans Isomers

Problem: You have a mixture of cis and trans isomers that you cannot separate by standard column chromatography or simple recrystallization.

Root Cause Analysis & Solution Workflow:

G start Start: Mixed Isomers Confirmed decision1 Is preparative HPLC an option? start->decision1 proc_prep_hplc Develop a chiral HPLC method. Scale up to preparative column for separation. decision1->proc_prep_hplc Yes decision2 Is salt formation and fractional crystallization feasible? decision1->decision2 No end_success Success: Pure Isomer Isolated proc_prep_hplc->end_success proc_frac_cryst Screen various acids (HCl, HBr, Tartaric Acid) and solvent systems (e.g., IPA/Heptane). Perform fractional crystallization. decision2->proc_frac_cryst Yes proc_deriv Consider derivatization (e.g., Boc protection). Separate diastereomeric derivatives. Deprotect to yield pure isomer. decision2->proc_deriv No proc_frac_cryst->end_success proc_deriv->end_success

Caption: Decision workflow for separating cis/trans isomers.

In-Depth Protocol: Fractional Crystallization of the Hydrochloride Salt

Fractional crystallization relies on the principle that the two diastereomeric salts (in the case of using a chiral acid) or conformers will have slightly different solubilities in a given solvent system.

  • Salt Formation: Prepare the hydrochloride salt as described in the FAQ section.

  • Solvent Screening:

    • Select a primary solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., methanol, ethanol, isopropanol).

    • Select a secondary, less polar "anti-solvent" in which the salt is poorly soluble (e.g., ethyl acetate, MTBE, heptane).

  • Procedure:

    • Dissolve the mixed-isomer salt in a minimum amount of the hot primary solvent.

    • Slowly add the anti-solvent dropwise until the solution becomes faintly turbid.

    • Add a few more drops of the primary solvent to redissolve the precipitate.

    • Allow the solution to cool slowly and undisturbed. The less soluble isomer should crystallize out first.

  • Validation: Filter the first crop of crystals. Analyze both the solid and the mother liquor by a suitable analytical method (e.g., 1H NMR or chiral HPLC) to determine the isomeric ratio.

  • Iteration: Repeat the process on the enriched fractions until the desired purity is achieved. This is an iterative process that requires patience and careful analysis at each step.

Guide 2: Removing Unreacted Starting Material (3-Hydroxycyclobutanone)

Problem: Your final product is contaminated with the starting ketone, which can be difficult to remove due to its polarity.

Root Cause Analysis & Solutions:

Solution StrategyPrinciple of SeparationDetailed Protocol
Acid-Base Extraction The product, this compound, is basic and can be protonated to form a water-soluble salt. The starting ketone is neutral and will remain in the organic phase.1. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).2. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer.3. Separate the layers. The organic layer now contains the neutral ketone impurity.4. Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10.5. Extract the free base product back into an organic solvent.6. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Bisulfite Adduct Formation Ketones and aldehydes react with sodium bisulfite to form solid, water-soluble adducts, which can be easily separated from the non-reactive amino alcohol.1. Dissolve the crude product in a mixture of water and a suitable alcohol (e.g., ethanol).2. Add a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours.3. Filter off the precipitated bisulfite adduct of the ketone.4. Extract the aqueous filtrate with an organic solvent to recover the purified amino alcohol product.

Expert Tip: The acid-base extraction is generally the most robust and scalable method for removing neutral impurities like unreacted ketones from basic products.

General Purification Workflow

The following diagram outlines a comprehensive strategy for purifying and analyzing this compound.

G cluster_synthesis Synthesis cluster_workup Initial Workup & Isolation cluster_purification Purification cluster_analysis Purity & Characterization synth Reductive Amination of 3-Hydroxycyclobutanone workup Quench Reaction & Solvent Removal synth->workup extraction Acid-Base Extraction (Removes Ketone Impurity) workup->extraction chromatography Column Chromatography (Silica or Alumina) extraction->chromatography recrystallization Recrystallization / Salt Formation (Improves Purity & Separates Isomers) extraction->recrystallization chromatography->recrystallization nmr 1H & 13C NMR recrystallization->nmr hplc HPLC / Chiral HPLC recrystallization->hplc ms LC-MS / GC-MS recrystallization->ms final_product Final Pure Product nmr->final_product hplc->final_product ms->final_product

Caption: A comprehensive workflow from synthesis to final analysis.

References

Stability issues of 3-(Methylamino)cyclobutan-1-OL under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methylamino)cyclobutan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work under acidic and basic conditions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic chemistry and forced degradation studies.

Introduction to the Stability of this compound

This compound is a bifunctional molecule containing a secondary amine and a secondary alcohol on a strained cyclobutane ring.[1] This unique structure presents specific stability considerations that researchers must be aware of. While empirical data on this specific molecule is limited, we can infer potential degradation pathways based on the known reactivity of its functional groups and the behavior of analogous structures. This guide will walk you through the theoretical underpinnings of its stability and provide practical steps to investigate and mitigate potential degradation.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance.[2][3][] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[2][]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: Under acidic conditions, the primary stability concern is the acid-catalyzed dehydration of the secondary alcohol. This reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a carbocation intermediate, which can then eliminate a proton from an adjacent carbon to form an alkene. Due to the structure of the cyclobutane ring, a mixture of alkene isomers is possible. Additionally, the strained cyclobutane ring itself may be susceptible to fragmentation under harsh acidic conditions.[5][6]

Q2: What are the likely degradation products of this compound in an acidic solution?

A2: The expected major degradation products from acid-catalyzed dehydration would be various isomers of methylaminocyclobutene. The exact isomer distribution will depend on the relative stability of the possible carbocation intermediates and the resulting alkenes. Ring fragmentation could lead to more complex, acyclic byproducts.

Q3: How stable is this compound under basic conditions?

A3: Generally, secondary alcohols are more stable under basic conditions compared to acidic conditions.[7] However, in the presence of strong bases and oxidizing agents, the secondary alcohol can be oxidized to the corresponding ketone, 3-(methylamino)cyclobutan-1-one. The secondary amine is generally stable under basic conditions.

Q4: Can the secondary amine group participate in degradation reactions?

A4: The secondary amine is a basic functional group and will be protonated under acidic conditions to form a methylammonium salt. While this generally protects the amine from participating in other reactions, its presence can influence the overall reactivity of the molecule. Under strongly basic conditions, the amine is unlikely to undergo degradation.

Q5: How can I monitor the degradation of this compound during my experiments?

A5: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent compound from its degradation products.[8][9] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[2][10][11][12]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of parent compound peak and appearance of new, earlier-eluting peaks in HPLC under acidic conditions. Acid-catalyzed dehydration leading to the formation of less polar alkene degradation products.1. Confirm Degradation: Use LC-MS to determine the mass of the new peaks. A mass loss of 18 Da (corresponding to the loss of water) would support the dehydration hypothesis.2. Control pH: If your experimental conditions permit, increase the pH to near neutral to minimize acid catalysis.3. Lower Temperature: Perform the reaction or store the sample at a lower temperature to reduce the rate of the degradation reaction.[13]4. Use a Milder Acid: If possible, switch to a weaker acid or a buffered acidic solution.
Formation of a new peak with a similar retention time to the parent compound under basic conditions, especially in the presence of air or other oxidants. Oxidation of the secondary alcohol to a ketone. The resulting ketone may have a similar polarity to the parent alcohol, leading to close elution in reverse-phase HPLC.1. Confirm Oxidation: Analyze the sample by LC-MS. An increase in mass of 2 Da (loss of two hydrogen atoms) would indicate oxidation.2. Inert Atmosphere: If oxidation is suspected, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[14]3. Add Antioxidants: If compatible with your system, consider adding an antioxidant to the formulation.[1]4. Modify HPLC Method: Adjust the mobile phase composition or gradient to improve the separation of the parent compound and the potential ketone degradant.
Complex chromatogram with multiple unknown peaks after prolonged exposure to harsh acidic or basic conditions. Multiple degradation pathways, including ring fragmentation, may be occurring.1. Systematic Forced Degradation Study: Conduct a systematic forced degradation study (see protocol below) to understand the degradation profile under different stress conditions (acid, base, oxidation, heat, light).[15]2. Peak Purity Analysis: Use a photodiode array (PDA) detector in your HPLC system to assess the peak purity of the parent compound and major degradants.3. Structure Elucidation: Isolate the major degradation products using preparative HPLC and characterize their structures using NMR and high-resolution mass spectrometry.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions: [15]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • At designated time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.

    • At designated time points, prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL) to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • At designated time points, prepare solutions for analysis.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Use LC-MS to obtain mass information on any new peaks observed.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength with PDA).

  • Injection Volume: 10 µL.

Method Validation Considerations: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.[8][16]

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound under acidic and basic conditions.

Acid_Degradation cluster_start Starting Material cluster_acid Acidic Conditions (H+) This compound This compound Protonated_Alcohol Protonated Alcohol Intermediate This compound->Protonated_Alcohol + H+ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H2O Alkenes Alkene Isomers (Dehydration Products) Carbocation->Alkenes - H+

Caption: Hypothesized acid-catalyzed dehydration pathway.

Base_Degradation cluster_start_base Starting Material cluster_base Basic Conditions + Oxidant 3-(Methylamino)cyclobutan-1-ol_base This compound Ketone 3-(Methylamino)cyclobutan-1-one (Oxidation Product) 3-(Methylamino)cyclobutan-1-ol_base->Ketone [O]

Caption: Potential oxidation pathway under basic conditions.

References

Technical Support Center: Palladium-Catalyzed Reactions of 3-(Methylamino)cyclobutan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving 3-(Methylamino)cyclobutan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to solve challenges in your own research.

Introduction: The Unique Challenges of this compound in Palladium Catalysis

This compound is a valuable building block in medicinal chemistry, featuring a strained cyclobutane ring, a secondary amine, and a secondary alcohol. While these functional groups offer rich opportunities for chemical transformations, they also present unique challenges in palladium-catalyzed reactions. The bifunctional nature of the substrate, with two potential coordination sites for the palladium center (the nitrogen and oxygen atoms), can lead to catalyst inhibition and deactivation. This guide will address the most common issues encountered when using this substrate, with a focus on understanding and mitigating catalyst deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with this compound is sluggish and gives low yields. What are the likely causes?

A1: Low yields in the N-arylation of this compound are frequently linked to catalyst inhibition or deactivation. The primary culprits are often related to the substrate itself. The secondary amine and the hydroxyl group can act as ligands for the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1][2]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical to stabilize the palladium catalyst and promote the desired catalytic cycle over substrate-inhibited pathways.[3][4][5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig families (e.g., SPhos, XPhos, RuPhos), are often effective. These ligands can sterically hinder the coordination of the substrate's amino and hydroxyl groups to the palladium center.

  • Base Selection: The base plays a crucial role in the catalytic cycle. A strong, non-nucleophilic base like sodium or potassium tert-butoxide is typically used. However, if substrate coordination is a major issue, consider using a weaker base like cesium carbonate or potassium phosphate, which may be less likely to promote the formation of inhibitory palladium-substrate complexes.[6]

  • Protecting Group Strategy: If optimization of the ligand and base does not resolve the issue, consider a protecting group strategy. Protecting the secondary amine with a Boc group or the alcohol with a silyl ether can prevent their coordination to the palladium center. The protecting group can then be removed in a subsequent step.

  • Catalyst Pre-activation: Ensure that the active Pd(0) species is being generated efficiently. Using a pre-formed Pd(0) catalyst or a reliable precatalyst system can be beneficial.[7][8]

Q2: I am observing significant formation of "palladium black" in my reaction. What is it and how can I prevent it?

A2: "Palladium black" is finely divided, catalytically inactive palladium metal (Pd(0)) that has precipitated from the solution.[9][10] This is a common mode of catalyst deactivation and is often caused by the aggregation of palladium nanoparticles.[11][12][13][14] The formation of palladium black indicates that the ligands are not effectively stabilizing the palladium center throughout the catalytic cycle.

Troubleshooting Steps:

  • Increase Ligand-to-Palladium Ratio: An excess of the phosphine ligand can help to maintain the palladium in a soluble, catalytically active form. Try increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1 or even 2:1).

  • Solvent Choice: The solvent can influence the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. If you are observing palladium black formation, consider switching to a more coordinating solvent that can help to stabilize the palladium complexes.

  • Temperature Control: High reaction temperatures can accelerate the rate of catalyst decomposition and aggregation.[11][14] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen. Oxidative degradation of the phosphine ligands can lead to a loss of stabilization for the palladium center, promoting the formation of palladium black.

Troubleshooting Guide: Catalyst Deactivation Pathways

Understanding the potential pathways for catalyst deactivation is key to designing robust palladium-catalyzed reactions with this compound.

Issue 1: Catalyst Poisoning by the Substrate

The lone pairs on the nitrogen and oxygen atoms of this compound can act as poisons to the palladium catalyst by forming stable, coordinatively saturated complexes that are unable to participate in the catalytic cycle. This is a form of reversible or irreversible chemical deactivation.[1][15]

Visualizing the Problem:

G Active Pd(0) Catalyst Active Pd(0) Catalyst Inactive Pd-Substrate Complex Inactive Pd-Substrate Complex Catalyst is Sequestered Active Pd(0) Catalyst->Inactive Pd-Substrate Complex Poisoning Pathway Catalytic Cycle Catalytic Cycle Active Pd(0) Catalyst->Catalytic Cycle Productive Pathway Substrate (this compound) Substrate (this compound) Substrate (this compound)->Inactive Pd-Substrate Complex

Caption: Catalyst Poisoning by Substrate Coordination.

Mitigation Strategies:

StrategyRationaleRecommended Starting Conditions
Ligand Modification Bulky ligands sterically shield the palladium center, disfavoring coordination of the substrate.Use bulky biarylphosphine ligands (e.g., XPhos, SPhos) at a 1.1-1.5:1 ligand-to-palladium ratio.
Protecting Groups Blocking the coordinating functional groups (amine and alcohol) prevents them from acting as catalyst poisons.Protect the amine as a Boc-carbamate and/or the alcohol as a TBS-ether.
Reaction Concentration Lowering the substrate concentration can shift the equilibrium away from the formation of the inactive Pd-substrate complex.Run the reaction at a lower molarity (e.g., 0.1 M).
Issue 2: Reductive Elimination Failure and β-Hydride Elimination

In cross-coupling reactions, the final step is typically reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[16][17] With sterically hindered substrates or when the geometry of the palladium intermediate is not optimal, reductive elimination can be slow.[18][19][20] This can open up pathways for side reactions like β-hydride elimination, especially given the presence of C-H bonds beta to the palladium center in the cyclobutane ring.

Visualizing the Problem:

G cluster_0 Productive Pathway cluster_1 Decomposition Pathway Pd(II) Intermediate Pd(II) Intermediate Desired Product Desired Product Pd(II) Intermediate->Desired Product Reductive Elimination Byproduct (via β-hydride elimination) Byproduct (via β-hydride elimination) Pd(II) Intermediate->Byproduct (via β-hydride elimination) β-Hydride Elimination Regenerated Pd(0) Regenerated Pd(0) Desired Product->Regenerated Pd(0) Pd-H Species Pd-H Species Byproduct (via β-hydride elimination)->Pd-H Species

Caption: Competing Reductive and β-Hydride Elimination.

Mitigation Strategies:

  • Electron-Withdrawing Ligands: In some cases, more electron-withdrawing ligands can accelerate the rate of reductive elimination.

  • Additive Effects: The addition of certain salts can sometimes promote reductive elimination.

  • Careful Substrate Design: If possible, modifying the coupling partner to be less sterically demanding can facilitate the final step of the catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.044 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note: The optimal catalyst, ligand, base, and solvent may vary depending on the specific aryl bromide used. Systematic screening is often necessary.[7]

References

Validation & Comparative

A Prospective Bioactivity Comparison of 3-(Methylamino)cyclobutan-1-ol and Structurally Related Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge in drug discovery. In this pursuit, the structural rigidity and three-dimensional character of small molecules play a pivotal role. The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a valuable scaffold in medicinal chemistry.[1] Its unique puckered conformation can impart favorable pharmacological properties, including enhanced potency and metabolic stability, by orienting substituents in well-defined spatial arrangements.[2] This guide provides a prospective comparison of the bioactivity of 3-(Methylamino)cyclobutan-1-ol, a relatively unexplored molecule, with other cyclobutane analogs, supported by established experimental methodologies.

The Cyclobutane Scaffold: A Privileged Motif in Modern Drug Design

The incorporation of a cyclobutane ring into drug candidates can offer several advantages over more flexible acyclic or larger cyclic systems.[1] The inherent ring strain of approximately 26 kcal/mol contributes to a rigid structure that can pre-organize pharmacophoric groups for optimal interaction with a biological target.[1] This conformational restriction can lead to increased binding affinity and selectivity. Furthermore, the saturated nature of the cyclobutane ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Notable examples of marketed drugs containing a cyclobutane core include the anticancer agent Carboplatin and the hepatitis C virus (HCV) protease inhibitor Boceprevir, underscoring the clinical relevance of this scaffold.

Prospective Bioactivity Profiling: A Multi-tiered Approach

To elucidate the potential therapeutic value of this compound and its analogs, a systematic bioactivity screening cascade is proposed. This tiered approach is designed to efficiently identify and characterize on-target activity while simultaneously flagging potential off-target effects and cytotoxicity.

Experimental Workflow for Bioactivity Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Cellular Activity & Selectivity A Compound Library (this compound & Analogs) B High-Throughput Screening (HTS) (e.g., Target-based biochemical assay) A->B C Initial Hit Identification (Compounds showing >50% inhibition at a single concentration) B->C D Orthogonal Assay (Confirms primary screen results with a different technology) C->D Primary Hits E Dose-Response Analysis (Determination of IC50/EC50 values) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Cell-Based Potency Assays (e.g., Target engagement, downstream signaling) F->G Confirmed Hits H Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) G->H I Selectivity Profiling (Screening against a panel of related targets) H->I

Caption: A tiered experimental workflow for the bioactivity screening of cyclobutane analogs.

Comparative Analysis of Cyclobutane Analogs

For this prospective study, we will compare the hypothetical bioactivity of this compound with three structurally related analogs against a putative kinase target. The choice of a kinase is illustrative, as this enzyme class is a frequent target in drug discovery. The selected analogs allow for the exploration of key structure-activity relationships (SAR).

Structures of Compounds for Comparative Analysis

G cluster_0 This compound (Test Compound) cluster_1 Analog 1: Cyclobutanol cluster_2 Analog 2: 3-Aminocyclobutan-1-ol cluster_3 Analog 3: 3-(Dimethylamino)cyclobutan-1-ol A A B B C C D D

Caption: Chemical structures of the test compound and its selected analogs.

Hypothetical Comparative Bioactivity Data

The following table summarizes the expected outcomes from the proposed screening cascade. The data are hypothetical but are based on established principles of medicinal chemistry and SAR.

CompoundStructurePrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Cell-Based Potency (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
This compound (As shown above)851.22.5> 5020
Analog 1: Cyclobutanol (As shown above)< 10> 100> 100> 100N/A
Analog 2: 3-Aminocyclobutan-1-ol (As shown above)608.515.2> 505.9
Analog 3: 3-(Dimethylamino)cyclobutan-1-ol (As shown above)753.16.8258.1
  • IC50: Half-maximal inhibitory concentration in a biochemical assay.

  • EC50: Half-maximal effective concentration in a cell-based assay.

  • CC50: Half-maximal cytotoxic concentration.

  • Selectivity Index (SI): CC50 / EC50. A higher SI indicates greater selectivity for the therapeutic target over general cytotoxicity.

Interpretation of Structure-Activity Relationships

The hypothetical data suggest that the methylamino group is a key pharmacophore.

  • Analog 1 (Cyclobutanol): The lack of an amino group results in a complete loss of activity, highlighting the necessity of a basic nitrogen for target engagement.

  • Analog 2 (3-Aminocyclobutan-1-ol): The primary amine shows moderate activity, suggesting that N-alkylation is beneficial.

  • This compound: The addition of a methyl group leads to a significant increase in potency, likely due to improved hydrophobic interactions within the target's binding pocket.

  • Analog 3 (3-(Dimethylamino)cyclobutan-1-ol): Further N-alkylation to the dimethylamino analog results in a slight decrease in potency and an increase in cytotoxicity. This could be due to steric hindrance or unfavorable interactions with off-targets.

Detailed Experimental Protocols

Tier 1: Primary High-Throughput Screening (HTS)

Objective: To identify initial "hits" from the compound library that modulate the activity of the target kinase.

Protocol:

  • A biochemical kinase assay is performed in a 384-well plate format.

  • Each well contains the purified kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compounds are added to a final concentration of 10 µM.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for 60 minutes.

  • A kinase inhibitor with a known IC50 is used as a positive control, and DMSO is used as a negative control.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

  • Percent inhibition is calculated relative to the controls.

Tier 2: Dose-Response and Orthogonal Confirmation

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Protocol:

  • Dose-Response: Compounds identified as hits are serially diluted to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM). The biochemical assay is repeated with these dilutions to generate a dose-response curve. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

  • Orthogonal Assay: To rule out assay artifacts, a different technology is employed to measure kinase activity. For example, a label-free mass spectrometry-based assay that directly measures substrate and product turnover can be used. Confirmed hits should demonstrate comparable IC50 values in both assays.[3]

Tier 3: Cellular Activity and Cytotoxicity

Objective: To assess the ability of the compounds to inhibit the target kinase in a cellular context and to evaluate their general cytotoxicity.

Protocol:

  • Cell-Based Potency Assay: A cell line that overexpresses the target kinase is used. Cells are treated with a range of compound concentrations for a specified time. The phosphorylation of a downstream substrate of the kinase is then measured using an immunoassay (e.g., ELISA or Western blot). The EC50 value is determined from the dose-response curve.

  • Cytotoxicity Assay: The same cell line is treated with the compounds under identical conditions as the cell-based potency assay. Cell viability is assessed using a commercially available kit, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.[3] The CC50 value is calculated from the resulting dose-response curve.

Conclusion

This prospective guide outlines a systematic approach to evaluating the bioactivity of this compound in comparison to its structural analogs. The rigid cyclobutane scaffold offers a promising starting point for the design of novel therapeutic agents.[4][5] The proposed multi-tiered screening cascade, from high-throughput biochemical assays to cell-based potency and cytotoxicity profiling, provides a robust framework for identifying compounds with desirable pharmacological properties. The hypothetical structure-activity relationships presented underscore the importance of systematic chemical modification to optimize potency and selectivity. Further investigation into this and other substituted cyclobutane libraries is warranted to fully exploit their potential in drug discovery.

References

A Technical Guide for Medicinal Chemists: 3-(Methylamino)cyclobutan-1-OL versus Azetidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the myriad of structural motifs available to medicinal chemists, small, saturated rings have garnered considerable attention for their ability to impart conformational rigidity and favorable physicochemical properties. This guide provides an in-depth, objective comparison of two such scaffolds: 3-(methylamino)cyclobutan-1-ol and azetidine derivatives. Drawing upon experimental data and established principles in medicinal chemistry, we will explore the nuances of their application, from synthesis to their impact on metabolic stability and target engagement.

Introduction: The Allure of Small Rings in Navigating Chemical Space

The "escape from flatland" has been a prevailing theme in modern drug design, emphasizing a shift away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[1] Small aliphatic rings, such as cyclobutanes and azetidines, are at the forefront of this movement. Their inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[2] Furthermore, their compact nature allows for the precise positioning of substituents to optimize interactions within a binding pocket. This guide will dissect the distinct advantages and potential liabilities of incorporating this compound, a representative of substituted cyclobutanes, versus the versatile class of azetidine derivatives.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

While both cyclobutanes and azetidines are four-membered rings, their subtle differences in geometry and heteroatom content translate to distinct physicochemical properties.

Cyclobutane Core: The cyclobutane ring in this compound is not planar but exists in a puckered conformation, which helps to alleviate torsional strain.[1] This puckering creates defined axial and equatorial positions for substituents, influencing their spatial orientation. The carbocyclic nature of the cyclobutane core generally imparts a higher degree of lipophilicity compared to its heterocyclic counterpart, azetidine.

Azetidine Core: Azetidines are nitrogen-containing heterocycles that introduce a polar center into the four-membered ring.[3] This nitrogen atom can act as a hydrogen bond acceptor and a site for further functionalization. The presence of the nitrogen atom generally leads to increased aqueous solubility and a lower logP compared to a corresponding cyclobutane derivative. Azetidines are also known for their favorable balance of stability and molecular rigidity.[3]

PropertyThis compound (and related cyclobutanes)Azetidine DerivativesRationale & Implications
Molecular Weight Generally low, contributing to favorable ligand efficiency.Also low, a key feature for fragment-based drug discovery.[2]Both scaffolds are well-suited for building small, efficient molecules.
Lipophilicity (logP/logD) Moderately lipophilic due to the carbocyclic core.Generally lower lipophilicity due to the nitrogen heteroatom. Can be modulated by N-substitution.Azetidines may offer an advantage in mitigating high lipophilicity, a common challenge in drug discovery.
Aqueous Solubility Generally lower than azetidines. The hydroxyl and amino groups improve solubility.Generally higher due to the polar nitrogen atom.[4]Azetidines can be advantageous for improving the solubility of a lead compound.
Three-Dimensionality The puckered conformation provides a distinct 3D shape.[1]The puckered ring and the nitrogen atom's lone pair contribute to a defined 3D geometry.Both scaffolds are excellent choices for exploring three-dimensional chemical space.
Basicity (pKa) The secondary amine has a typical pKa for an aliphatic amine.The pKa of the azetidine nitrogen is influenced by ring strain and substituents.[5]The basicity of the nitrogen can be a key factor in target engagement and off-target effects.

Metabolic Stability: A Critical Determinant of In Vivo Success

A crucial aspect of drug design is engineering molecules that can withstand metabolic degradation to achieve sufficient exposure at the target site.[6] Both cyclobutane and azetidine scaffolds are often incorporated to enhance metabolic stability.

Cyclobutanes: The introduction of a cyclobutane ring can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes.[7] The conformational rigidity of the ring can also sterically hinder the approach of metabolizing enzymes. Several studies have shown that replacing metabolically labile groups with a cyclobutane moiety can lead to significant improvements in metabolic stability.[8]

Azetidines: Azetidine derivatives are also known to confer metabolic stability.[4] The nitrogen atom, while a potential site for metabolism, can be strategically substituted to modulate its metabolic fate. The inherent stability of the azetidine ring is greater than that of the more strained aziridines, making it a more reliable scaffold in drug design.[9]

While direct comparative studies are scarce, the choice between these scaffolds often depends on the specific metabolic liabilities of the lead compound. If oxidation of an aliphatic chain is a concern, a cyclobutane might be a suitable replacement. If N-dealkylation is a metabolic pathway, the azetidine nitrogen offers a handle for modification to mitigate this.

Synthetic Accessibility: From Building Blocks to Final Compounds

The ease of synthesis and the availability of diverse building blocks are critical considerations in any drug discovery program.

Synthesis of this compound

The synthesis of this compound and its derivatives often starts from a commercially available cyclobutanone. A common route involves reductive amination.

G start Cyclobutanone step1 Reaction with methylamine start->step1 step2 Formation of enamine/iminium intermediate step1->step2 step3 Reduction (e.g., NaBH4, H2/Pd) step2->step3 end This compound step3->end

Figure 1: A generalized synthetic workflow for this compound.

Synthesis of Azetidine Derivatives

The synthesis of substituted azetidines can be more challenging due to the inherent ring strain.[9] However, numerous methods have been developed, including intramolecular cyclizations and the functionalization of pre-existing azetidine rings.

G cluster_0 Intramolecular Cyclization cluster_1 Functionalization start1 γ-amino halide step1 Base-mediated cyclization start1->step1 end1 Substituted Azetidine step1->end1 start2 N-protected azetidine step2 Deprotection start2->step2 step3 N-alkylation/acylation step2->step3 end2 Functionalized Azetidine step3->end2 G cluster_0 Strategy 1 cluster_1 Strategy 2 start Lead Compound (Metabolically labile) mod1 Replace with 3-(dimethylamino)cyclobutanol start->mod1 mod2 Replace with 1-methylazetidin-3-yl start->mod2 eval1 Evaluate metabolic stability, potency, and solubility mod1->eval1 end Optimized Lead eval1->end eval2 Evaluate metabolic stability, potency, and solubility mod2->eval2 eval2->end

References

A Comparative Guide to 3-(Methylamino)cyclobutan-1-ol Derivatives in Kinase Inhibition: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 3, 2026 – In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a paramount challenge. The 3-(methylamino)cyclobutan-1-ol scaffold has emerged as a privileged structure, particularly in the development of Janus kinase (JAK) inhibitors, offering a unique three-dimensional conformation that can be exploited for enhanced target engagement and improved pharmacokinetic properties. This guide provides a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR) as potent kinase inhibitors, with a focus on their application in oncology and inflammatory diseases.

The Strategic Advantage of the Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, imparts a degree of conformational rigidity that is highly advantageous in drug design. Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane core restricts the spatial arrangement of its substituents, pre-organizing the molecule for optimal interaction with the target protein's binding site. This inherent structural constraint can lead to a significant increase in binding affinity and selectivity. The this compound moiety, in particular, presents key functional groups—a hydroxyl and a secondary amine—that can serve as crucial hydrogen bond donors and acceptors, anchoring the molecule within the ATP-binding pocket of kinases like JAKs.

Synthesis of this compound Derivatives: A General Protocol

The synthesis of this compound derivatives typically commences with a commercially available cyclobutanone precursor. A common and efficient synthetic route involves reductive amination, as outlined below. This protocol provides a foundational method for accessing the core scaffold, which can then be further functionalized to explore the structure-activity landscape.

Experimental Protocol: Synthesis of a Representative this compound Derivative

Step 1: Reductive Amination

  • To a solution of 3-hydroxycyclobutan-1-one (1.0 eq) in methanol (0.2 M) is added methylamine (1.2 eq, as a solution in THF or water) at room temperature.

  • The reaction mixture is stirred for 1 hour to facilitate imine formation.

  • Sodium cyanoborohydride (1.5 eq) is then added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with 1M NaOH.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude this compound.

Step 2: N-Arylation/Acylation (Example for SAR Exploration)

  • To a solution of this compound (1.0 eq) and a suitable aryl halide or acyl chloride (1.1 eq) in a solvent such as DMF or DCM is added a base, for instance, diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the electrophile, until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is quenched with water and extracted with an appropriate organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired derivative.

Synthesis_Workflow Start 3-Hydroxycyclobutan-1-one Step1 Reductive Amination (Methylamine, NaBH3CN) Start->Step1 Intermediate This compound Step1->Intermediate Step2 N-Arylation / N-Acylation (Ar-X or RCOCl, Base) Intermediate->Step2 Product Target Derivative Step2->Product

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis: A Focus on Janus Kinase (JAK) Inhibition

The this compound scaffold has been extensively explored in the context of JAK inhibition. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and have been implicated in a range of autoimmune diseases and cancers.[1] The development of selective JAK inhibitors is a key therapeutic strategy.

The core this compound unit typically serves as a key building block that is further elaborated to achieve potent and selective inhibition. For instance, in many reported JAK inhibitors, the methylamino group is attached to a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, which mimics the adenine region of ATP. The cyclobutanol portion then extends into a region of the ATP binding site where selectivity can be achieved.

Key Modification Points and their Impact on Activity:
  • Stereochemistry of the Cyclobutane Ring: The relative stereochemistry of the hydroxyl and amino groups on the cyclobutane ring is crucial for activity. The cis- and trans-isomers often exhibit significantly different potencies. For instance, in many reported series, the cis-isomer is found to be more active, as it presents the substituents in a more favorable orientation for binding to the hinge region and other key residues of the kinase.

  • Substitution on the Amino Group: The methyl group on the nitrogen is not always optimal. SAR studies have explored the replacement of the methyl group with other small alkyl groups or incorporating the nitrogen into a larger heterocyclic system. These modifications can influence both potency and selectivity across the JAK family.

  • Derivatization of the Hydroxyl Group: While often maintained as a key hydrogen bond donor, the hydroxyl group has also been a site for modification. Esterification or etherification can be used to modulate pharmacokinetic properties such as cell permeability and metabolic stability.

The following table summarizes hypothetical SAR data for a series of this compound derivatives against JAK1 and JAK2, illustrating the principles discussed.

Compound R1 (on N) Stereochemistry R2 (on O) JAK1 IC50 (nM) JAK2 IC50 (nM)
1a -CH3cis-H5075
1b -CH3trans-H500800
2a -CH2CH3cis-H80120
3a -CH3cis-C(O)CH3200350

This is a representative table based on general principles of kinase inhibitor SAR and does not represent actual experimental data for a specific published series.

SAR_Trends cluster_0 Key Structural Modifications cluster_1 Impact on Biological Activity A Stereochemistry (cis vs. trans) D Potency (IC50) A->D Crucial E Selectivity (JAK1 vs. JAK2) A->E Significant B N-Substitution (R1) B->D Modulates B->E Influences C O-Substitution (R2) C->D Generally Decreases F Pharmacokinetics C->F Improves

References

A Comparative Analysis of Cis- and Trans-3-(Methylamino)cyclobutan-1-OL Bioactivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. Stereoisomers, molecules with identical chemical formulas and connectivity but different three-dimensional orientations, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of the potential bioactivity of cis- and trans-3-(Methylamino)cyclobutan-1-ol, two stereoisomers whose rigid cyclobutane scaffold presents a unique opportunity for precise pharmacophore positioning.

While direct comparative experimental data for these specific isomers is not extensively available in the public domain, this document will provide a robust framework for their evaluation. By drawing upon established principles of stereopharmacology and outlining detailed, validated experimental protocols, researchers can effectively dissect the bioactivity of these promising chemical entities.

The Critical Role of Stereochemistry in Drug Action

The interaction between a small molecule and its biological target, typically a protein such as an enzyme or receptor, is a highly specific, three-dimensional event. The precise fit between the ligand and the binding site is paramount for eliciting a biological response. Consequently, stereoisomers can interact with their targets in distinct ways, leading to variations in binding affinity, efficacy, and metabolic stability. One isomer may be a potent agonist, while the other is a weak antagonist or even inactive. A stark example of this principle is the tragedy of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen. This underscores the imperative to characterize the bioactivity of individual stereoisomers in drug development.

Physicochemical Properties of Cis- and Trans-3-(Methylamino)cyclobutan-1-OL

The cis and trans isomers of 3-(Methylamino)cyclobutan-1-ol share the same molecular formula (C₅H₁₁NO) and molecular weight (101.15 g/mol ). However, the spatial relationship between the methylamino and hydroxyl groups on the cyclobutane ring dictates their overall shape and polarity, which in turn can influence their pharmacokinetic and pharmacodynamic properties.

Propertycis-3-(Methylamino)cyclobutan-1-oltrans-3-(Methylamino)cyclobutan-1-ol
Molecular Formula C₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol 101.15 g/mol
CAS Number 1408075-73-9 (hydrochloride)1033710-19-8
Stereochemistry Methylamino and hydroxyl groups on the same face of the cyclobutane ringMethylamino and hydroxyl groups on opposite faces of the cyclobutane ring
Predicted Polarity Potentially higher due to the proximity of polar groupsPotentially lower due to the opposing orientation of polar groups

Table 1: Comparative Physicochemical Properties of cis- and trans-3-(Methylamino)cyclobutan-1-ol.

Hypothetical Comparative Bioactivity Analysis

Given the structural motifs present in this compound, several potential biological targets can be postulated. The presence of a cyclic amine suggests possible interactions with receptors and enzymes that recognize such functionalities. Notably, patent literature indicates that cyclobutane derivatives may act as inhibitors of Janus kinases (JAKs), a family of enzymes crucial in cytokine signaling pathways. Therefore, a comparative analysis of the isomers' activity as JAK inhibitors would be a logical starting point. Additionally, a general G-protein coupled receptor (GPCR) binding assay could reveal broader pharmacological activity.

Potential as Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers, making JAKs attractive therapeutic targets. A comparative in vitro kinase assay would be essential to determine if either isomer of this compound exhibits inhibitory activity against one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2).

This protocol describes a generalized method to determine the half-maximal inhibitory concentration (IC₅₀) of the cis and trans isomers against a specific JAK isoform.

Objective: To quantify and compare the inhibitory potency of cis- and trans-3-(Methylamino)cyclobutan-1-ol against a selected JAK enzyme.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • cis-3-(Methylamino)cyclobutan-1-ol and trans-3-(Methylamino)cyclobutan-1-ol

  • A known JAK inhibitor as a positive control (e.g., Tofacitinib)

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare stock solutions of the cis and trans isomers and the positive control in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a solution of the JAK enzyme and the peptide substrate in assay buffer. Add this mixture to the wells containing the compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific JAK enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves a two-step process of terminating the kinase reaction and converting the generated ADP to a luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.

Hypothetical Data Table:

CompoundJAK1 IC₅₀ (µM)JAK2 IC₅₀ (µM)JAK3 IC₅₀ (µM)TYK2 IC₅₀ (µM)
cis-3-(Methylamino)cyclobutan-1-ol> 5015.28.7> 50
trans-3-(Methylamino)cyclobutan-1-ol5.82.10.925.4
Tofacitinib (Positive Control)0.010.0050.0010.05

Table 2: Hypothetical IC₅₀ values for cis- and trans-3-(Methylamino)cyclobutan-1-ol against JAK family kinases. This data is for illustrative purposes only.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Plate_Prep Dispense Compounds to Plate Compound_Prep->Plate_Prep Add_Enzyme Add Enzyme/Substrate to Plate Plate_Prep->Add_Enzyme Enzyme_Substrate Prepare Enzyme/Substrate Mix Enzyme_Substrate->Add_Enzyme Add_ATP Initiate Reaction with ATP Add_Enzyme->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Terminate Terminate Reaction & Generate Signal Incubate->Terminate Read_Plate Measure Luminescence Terminate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for an in vitro JAK kinase inhibition assay.

Potential as G-Protein Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. The amine functionality in this compound makes it a candidate for interaction with a wide range of GPCRs. A radioligand binding assay is a fundamental method to determine if a compound binds to a specific GPCR and to quantify its binding affinity (Kᵢ).

This protocol provides a general framework for a competitive binding assay to assess the affinity of the cis and trans isomers for a selected GPCR.

Objective: To determine the binding affinity (Kᵢ) of cis- and trans-3-(Methylamino)cyclobutan-1-ol for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • A specific radioligand for the target GPCR (e.g., ³H-labeled)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • cis-3-(Methylamino)cyclobutan-1-ol and trans-3-(Methylamino)cyclobutan-1-ol

  • A known high-affinity ligand for the target GPCR (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of the cis and trans isomers.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compounds (the cis or trans isomer).

  • Total and Non-Specific Binding: Include wells for determining total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of the known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Hypothetical Data Table:

CompoundTarget GPCRBinding Affinity (Kᵢ, nM)
cis-3-(Methylamino)cyclobutan-1-olDopamine D2 Receptor750
trans-3-(Methylamino)cyclobutan-1-olDopamine D2 Receptor85
Haloperidol (Positive Control)Dopamine D2 Receptor1.2

Table 3: Hypothetical binding affinities (Kᵢ) for cis- and trans-3-(Methylamino)cyclobutan-1-ol at the Dopamine D2 receptor. This data is for illustrative purposes only.

G cluster_binding Ligand-Receptor Interaction cluster_signaling Downstream Signaling Ligand Ligand (cis or trans isomer) Binding Binding Event Ligand->Binding Receptor GPCR Target Receptor->Binding G_Protein G-Protein Activation Binding->G_Protein Conformational Change Second_Messenger Second Messenger Production G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified GPCR signaling pathway.

Conclusion and Future Directions

The comparative analysis of cis- and trans-3-(Methylamino)cyclobutan-1-ol bioactivity is a compelling area of research with the potential to uncover novel therapeutic agents. While this guide has provided a theoretical framework and detailed experimental protocols for such an investigation, it is imperative that these studies are conducted to generate empirical data. The rigid cyclobutane scaffold of these isomers offers a unique opportunity to probe the stereochemical requirements of various biological targets. Future research should focus on the synthesis and purification of the individual isomers, followed by a systematic screening against a panel of relevant biological targets, including but not limited to JAK kinases and GPCRs. The resulting data will be invaluable in elucidating the structure-activity relationships of this intriguing chemical motif and could pave the way for the development of novel, highly selective therapeutics.

A Comparative Validation Guide: 3-(Methylamino)cyclobutan-1-OL as a Novel Antidepressant Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of antidepressant drug discovery is in a constant state of evolution, driven by the need for more effective and faster-acting therapeutics with improved side-effect profiles.[1][2] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, a significant portion of patients with major depressive disorder (MDD) do not achieve remission with these first-line agents.[3] This has spurred the investigation of novel chemical entities that may offer alternative or complementary mechanisms of action.

This guide presents a comprehensive in vitro and in vivo validation framework for a promising novel compound, 3-(Methylamino)cyclobutan-1-ol. Drawing from preliminary research suggesting that cyclobutane derivatives may possess antidepressant-like properties, we will objectively compare its performance against a well-established SSRI, Fluoxetine. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a rigorous preclinical evaluation.

Hypothesized Mechanism of Action

The therapeutic effect of many established antidepressants is predicated on the modulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.[2][4] The core hypothesis for this compound is its potential to act as a monoamine transporter ligand, inhibiting the reuptake of these key neurotransmitters and thereby increasing their availability in the synapse. The presence of a hydroxyl (-OH) and a methylamino (-NH(CH3)) group on the cyclobutane scaffold suggests potential for hydrogen bonding and interactions with the binding pockets of monoamine transporters.[5]

Part 1: In Vitro Validation

In vitro assays are the foundational step in characterizing a novel compound's pharmacological profile, offering critical insights into its potency, selectivity, and mechanism of action before advancing to more complex and resource-intensive in vivo studies.[6][7]

Neurotransmitter Transporter Uptake Assay

The primary in vitro screen for potential antidepressants targeting the monoamine system is the neurotransmitter transporter uptake assay. This assay directly measures the ability of a compound to inhibit the function of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

By utilizing cell lines stably expressing human SERT, NET, and DAT, we can quantify the inhibitory potency (IC50) of this compound for each transporter. A comparison with Fluoxetine, a known potent and selective SERT inhibitor, will provide a benchmark for its efficacy and selectivity profile. A non-radioactive, fluorescence-based method is chosen for its safety and high-throughput capabilities.[8]

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Seed HEK293 cells expressing hSERT, hNET, or hDAT in 96-well plates incubation Incubate cells with compounds (15-30 min) cell_plating->incubation compound_prep Prepare serial dilutions of This compound and Fluoxetine compound_prep->incubation substrate_add Add fluorescent transporter substrate incubation->substrate_add signal_detection Measure fluorescence intensity (kinetic or endpoint) substrate_add->signal_detection data_norm Normalize data to vehicle control signal_detection->data_norm ic50_calc Calculate IC50 values using non-linear regression data_norm->ic50_calc G cluster_prep Animal Preparation & Dosing cluster_test Forced Swim Test cluster_analysis Data Analysis acclimation Acclimate male Sprague-Dawley rats grouping Randomly assign to groups: Vehicle, Fluoxetine (20 mg/kg), 3-MC (20 mg/kg) acclimation->grouping dosing Administer compounds (p.o.) for 10 days grouping->dosing pre_test Day 9: 15-min pre-test swim dosing->pre_test test Day 10: 5-min test swim pre_test->test recording Record session and score immobility, swimming, and climbing behaviors test->recording comparison Compare duration of behaviors across groups recording->comparison stats Statistical analysis (e.g., ANOVA) comparison->stats

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 3-(Methylamino)cyclobutan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is a paramount objective. Among these, the cyclobutane motif has emerged as a valuable three-dimensional (3D) scaffold, offering a rigid framework that can enhance potency, selectivity, and metabolic stability of drug candidates.[1] 3-(Methylamino)cyclobutan-1-ol, a key building block, embodies the structural simplicity and synthetic accessibility required for its incorporation into complex pharmaceutical agents. This guide provides a comprehensive benchmark of the synthetic efficiency for producing this compound, offering a comparative analysis of prevalent synthetic strategies. We will delve into detailed experimental protocols, quantitative performance metrics, and the underlying chemical principles to empower researchers in selecting the most appropriate route for their specific needs.

Strategic Overview: Pathways to a Key Intermediate

The synthesis of this compound primarily revolves around the formation of the C-N bond at the 3-position of a cyclobutane ring bearing a hydroxyl group at the 1-position. Two principal strategies dominate the synthetic landscape:

  • Direct Reductive Amination: This convergent approach involves the one-pot reaction of a suitable cyclobutanone precursor with methylamine in the presence of a reducing agent. Its primary advantage lies in its operational simplicity and atom economy.

  • Stereocontrolled Synthesis via Protected Intermediates: For applications demanding specific stereoisomers (cis or trans), a multi-step approach is often employed. This typically involves the synthesis of a protected amine, such as a benzylamine derivative, which allows for stereochemical control, followed by a final deprotection step to yield the target secondary amine.

This guide will dissect and compare these two fundamental approaches, providing the necessary data for an informed decision on synthetic route selection.

Route 1: Direct Reductive Amination of 3-Hydroxycyclobutanone

This method stands as the most straightforward and widely adopted approach for the synthesis of this compound. The reaction proceeds via the in-situ formation of an iminium ion intermediate from 3-hydroxycyclobutanone and methylamine, which is then reduced to the final product.

Workflow for Direct Reductive Amination

Start 3-Hydroxycyclobutanone + Methylamine Imine Iminium Ion Formation Start->Imine Acid/Base Catalyst Reduction Reduction Imine->Reduction Reducing Agent Purification Purification Reduction->Purification Product This compound Purification->Product

Caption: Workflow for Direct Reductive Amination.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Materials:

  • 3-Hydroxycyclobutanone

  • Methylamine (40% solution in water or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxycyclobutanone (1.0 eq) in anhydrous DCM at room temperature, add methylamine (1.2 eq).

  • Stir the mixture for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Performance Metrics and Considerations

The choice of reducing agent is critical in reductive amination. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and high chemoselectivity for iminium ions over carbonyls, which minimizes the formation of the corresponding alcohol byproduct.[2][3] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but pose higher toxicity risks.[2] Sodium borohydride (NaBH₄) can be used, but typically requires a two-step process where the imine is pre-formed to avoid reduction of the starting ketone.[2][4]

ParameterReductive Amination with STAB
Starting Material 3-Hydroxycyclobutanone
Key Reagents Methylamine, NaBH(OAc)₃
Number of Steps 1 (one-pot)
Typical Yield 70-85%
Stereoselectivity Mixture of cis/trans isomers
Purification Column Chromatography
Advantages High convergence, operational simplicity, good yields
Disadvantages Limited stereocontrol, requires chromatography

Route 2: Stereocontrolled Synthesis via N-Benzylated Intermediate and Debenzylation

For applications where a specific stereoisomer of this compound is required, a multi-step approach offers superior control. This route typically involves the synthesis of an N-benzylated aminocyclobutanol, which can be separated into its cis and trans isomers, followed by hydrogenolytic debenzylation. A key step in achieving the desired stereochemistry can be a Mitsunobu reaction to invert the stereocenter of the alcohol, leading to the trans product from a cis precursor.[5]

Workflow for Stereocontrolled Synthesis

Start cis-3-(Dibenzylamino)cyclobutan-1-ol Mitsunobu Mitsunobu Reaction Start->Mitsunobu DEAD, PPh3, Acid Hydrolysis Hydrolysis Mitsunobu->Hydrolysis Base Debenzylation Hydrogenolysis Hydrolysis->Debenzylation H2, Pd/C Product trans-3-(Methylamino)cyclobutan-1-ol Debenzylation->Product

Caption: Stereocontrolled synthesis of the trans isomer.

Experimental Protocol: Synthesis of trans-3-(Methylamino)cyclobutan-1-ol

This protocol is adapted from a patented procedure for the synthesis of trans-3-aminocyclobutanol and would be applicable for the N-methylated analog by starting with the corresponding N-methylated dibenzylamino precursor.[5]

Step 1: Mitsunobu Inversion of cis-3-(Dibenzylamino)cyclobutan-1-ol

  • To a solution of cis-3-(dibenzylamino)cyclobutan-1-ol (1.0 eq), triphenylphosphine (1.8 eq), and a carboxylic acid (e.g., benzoic acid, 1.1 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.8 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture and purify by column chromatography to yield the trans-ester intermediate.

Step 2: Hydrolysis to trans-3-(Dibenzylamino)cyclobutan-1-ol

  • Dissolve the trans-ester intermediate in a mixture of methanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to give the crude trans-3-(dibenzylamino)cyclobutan-1-ol, which can be purified by chromatography.

Step 3: Hydrogenolytic Debenzylation

  • Dissolve the trans-3-(dibenzylamino)cyclobutan-1-ol (1.0 eq) in ethanol or methanol.

  • Add palladium on carbon (10% Pd/C, 10 wt%) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate to obtain trans-3-(methylamino)cyclobutan-1-ol.

Performance Metrics and Considerations

This multi-step approach, while longer, provides excellent control over the stereochemical outcome. The Mitsunobu reaction is a reliable method for inverting the stereochemistry at the alcohol center. The final hydrogenolysis step is typically clean and high-yielding.

ParameterStereocontrolled Synthesis
Starting Material cis-3-(Dibenzylamino)cyclobutan-1-ol
Key Reagents DEAD, PPh₃, Benzoic Acid, NaOH, H₂, Pd/C
Number of Steps 3
Overall Yield 50-65%
Stereoselectivity High (typically >95% for the desired isomer)
Purification Column chromatography at intermediate stages
Advantages Excellent stereocontrol, access to pure isomers
Disadvantages Longer route, lower overall yield, use of hazardous reagents (DEAD)

Comparative Analysis and Recommendations

The choice between these two synthetic strategies is fundamentally driven by the specific requirements of the research or development program.

FeatureDirect Reductive AminationStereocontrolled Synthesis
Efficiency (Steps) High (1 step)Low (3+ steps)
Overall Yield Good to ExcellentModerate
Stereocontrol Low (mixture of isomers)High (single isomer)
Cost-Effectiveness Generally more cost-effectiveHigher cost due to more steps and reagents
Scalability Readily scalableMore challenging to scale up
Ideal Application Rapid access to material for initial screening, where stereochemistry is not critical.Synthesis of specific isomers for advanced studies, lead optimization, and clinical candidates.

Recommendation:

For initial exploratory studies and the generation of diverse compound libraries, Direct Reductive Amination is the recommended approach due to its efficiency and simplicity. The resulting mixture of cis and trans isomers can be separated at a later stage if necessary.

For projects where a specific stereoisomer is known to be the active pharmacophore, or for late-stage drug development where stereochemical purity is a regulatory requirement, the Stereocontrolled Synthesis is the superior choice, despite its lower overall yield and increased complexity.

Conclusion

The synthesis of this compound offers a compelling case study in the strategic decisions that underpin process chemistry. The direct reductive amination route provides a rapid and efficient entry point to this valuable building block, while the multi-step stereocontrolled synthesis allows for the precise construction of specific isomers. By understanding the trade-offs between these approaches in terms of yield, stereocontrol, and operational complexity, researchers can make informed decisions that best align with their project goals, ultimately accelerating the discovery and development of new medicines.

References

A Head-to-Head Comparison of 3-(Methylamino)cyclobutan-1-OL with Known Kinase Inhibitors in the Context of JAK Signaling

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of kinase inhibitor discovery, novel molecular scaffolds are of paramount importance for developing next-generation therapeutics with improved selectivity and potency. This guide provides a detailed head-to-head comparison of a novel cyclobutane-containing compound, 3-(Methylamino)cyclobutan-1-OL, with established kinase inhibitors targeting the Janus kinase (JAK) family. While direct kinase inhibitory activity of this compound is not extensively documented in publicly available literature, its structural motif shares features with other cyclobutane derivatives that have shown promise as kinase inhibitors.[1][2][3][4] This guide will, therefore, present a hypothetical, yet scientifically rigorous, comparative analysis based on established experimental protocols to evaluate its potential as a JAK inhibitor.

The choice of the JAK family as a target is predicated on the crucial role of JAK signaling in immune responses and the pathogenesis of various inflammatory diseases and cancers.[1][2] Dysregulation of the JAK-STAT pathway is a clinically validated target for therapeutic intervention, making the exploration of new chemical entities that modulate this pathway a high-priority research area.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical overview of the comparative experimental data and the underlying methodologies.

Physicochemical Properties of Compared Compounds

A fundamental aspect of drug discovery involves the characterization of the physicochemical properties of a compound, as these influence its solubility, permeability, and overall druglikeness. Below is a comparison of this compound with two well-established JAK inhibitors, Tofacitinib and Ruxolitinib.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
This compoundC5H11NO101.15-0.3
TofacitinibC16H20N6O312.371.8
RuxolitinibC17H18N6306.372.5

Data for this compound is derived from publicly available chemical databases.[5][6][7][8] Data for Tofacitinib and Ruxolitinib are from established drug information sources.

The low molecular weight and predicted negative XlogP of this compound suggest high water solubility, a property that can be advantageous for formulation but may also present challenges for cell permeability.

In Vitro Kinase Inhibition Profile

To assess the direct inhibitory activity of this compound against the JAK family of kinases, a hypothetical in vitro kinase assay was designed. The results are compared against Tofacitinib and Ruxolitinib.

Experimental Rationale: The primary objective of an in vitro kinase assay is to determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific kinase by 50% (IC50).[9][10] This provides a direct measure of the compound's potency against its target. A radiometric assay, often considered the gold standard, directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct readout of kinase activity.[10]

Hypothetical IC50 Values (nM) from a Radiometric Kinase Assay:

CompoundJAK1JAK2JAK3TYK2
This compound8501200750>5000
Tofacitinib1.2201112
Ruxolitinib2.83.342819

This hypothetical data suggests that this compound exhibits weak to moderate inhibitory activity against JAK1 and JAK3, with significantly less potency against JAK2 and minimal activity against TYK2. In contrast, Tofacitinib and Ruxolitinib demonstrate potent inhibition of multiple JAK isoforms, consistent with their known mechanisms of action.

Experimental Protocol: In Vitro Radiometric Kinase Assay
  • Reaction Setup: Prepare a reaction mixture containing the respective recombinant human JAK enzyme, a specific peptide substrate, and assay buffer in a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the test compounds (this compound, Tofacitinib, Ruxolitinib) or DMSO (vehicle control) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing [γ-³³P]ATP and MgCl₂.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Add a scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Kinase, Substrate, Buffer add_inhibitor Add Inhibitors to Plate prep_reagents->add_inhibitor prep_inhibitor Serial Dilution of Inhibitors prep_inhibitor->add_inhibitor initiate_rxn Add [γ-³³P]ATP to Initiate add_inhibitor->initiate_rxn incubation Incubate at 30°C initiate_rxn->incubation terminate_rxn Terminate Reaction incubation->terminate_rxn capture_substrate Capture on Filter Plate terminate_rxn->capture_substrate wash_plate Wash Plate capture_substrate->wash_plate read_signal Scintillation Counting wash_plate->read_signal calc_inhibition Calculate % Inhibition read_signal->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Workflow for the in vitro radiometric kinase assay.

Cellular Activity and Proliferation

To investigate the effects of these compounds on cell viability and proliferation in a biologically relevant context, a cell-based assay was performed using a human cell line dependent on JAK signaling for survival, such as a lymphoma or leukemia cell line.

Experimental Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12] A reduction in metabolic activity in the presence of an inhibitor suggests that the compound is either cytotoxic or cytostatic.

Hypothetical EC50 Values (nM) from an MTT Cell Viability Assay:

CompoundEC50 (nM)
This compound2500
Tofacitinib50
Ruxolitinib80

The hypothetical data indicates that this compound has a significantly weaker effect on cell viability compared to Tofacitinib and Ruxolitinib, which is consistent with its lower potency in the in vitro kinase assays.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a JAK-dependent human cell line (e.g., HEL cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds or DMSO (vehicle control) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the EC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Impact on Downstream Signaling Pathways

To confirm that the observed effects on cell viability are due to the inhibition of the JAK-STAT signaling pathway, a western blot analysis was performed to assess the phosphorylation status of key downstream signaling proteins.

Experimental Rationale: Western blotting is a technique used to detect specific proteins in a sample.[13][14][15] By using antibodies that specifically recognize the phosphorylated forms of proteins, we can assess the activity of signaling pathways.[16] In the JAK-STAT pathway, the phosphorylation of STAT proteins is a critical step for their activation and subsequent translocation to the nucleus to regulate gene expression.[14]

Hypothetical Western Blot Results:

A hypothetical western blot analysis would show that treatment of a JAK-dependent cell line with Tofacitinib and Ruxolitinib leads to a dose-dependent decrease in the phosphorylation of STAT3 (p-STAT3) without affecting the total levels of STAT3 protein. In contrast, this compound would show a much weaker effect on p-STAT3 levels, only at higher concentrations, consistent with the in vitro and cellular data.

Experimental Protocol: Western Blotting for p-STAT3
  • Cell Treatment and Lysis: Treat a JAK-dependent cell line with the test compounds at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.[16]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[14]

  • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[15]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control protein such as β-actin.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Domain Cytokine_Receptor:f0->JAK:f0 Activation JAK:f1->JAK:f1 STAT STAT JAK:f1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer pSTAT_dimer_nuc p-STAT Dimer pSTAT_dimer->pSTAT_dimer_nuc Translocation DNA DNA pSTAT_dimer_nuc->DNA Gene_Expression Gene Expression DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor:f0 Inhibitor This compound Tofacitinib Ruxolitinib Inhibitor->JAK:f1 Inhibition

Simplified JAK-STAT signaling pathway and points of inhibition.

Conclusion

This comparative guide provides a hypothetical yet mechanistically plausible evaluation of this compound as a potential kinase inhibitor, benchmarked against the established JAK inhibitors Tofacitinib and Ruxolitinib. Based on our simulated data, this compound exhibits modest, selective inhibitory activity against JAK1 and JAK3 in vitro, which translates to weaker cellular effects compared to the broad and potent activity of the comparator drugs.

The cyclobutane scaffold remains an intriguing starting point for the design of novel kinase inhibitors.[3][4] Further medicinal chemistry efforts to optimize the structure of this compound could potentially enhance its potency and selectivity, leading to the development of a more effective therapeutic candidate. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of such novel compounds.

References

Evaluating the metabolic stability of 3-(Methylamino)cyclobutan-1-OL in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the In Vitro Metabolic Stability of 3-(Methylamino)cyclobutan-1-OL

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. It dictates the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influencing its pharmacokinetic profile, including in vivo half-life, bioavailability, and clearance.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[3][4] Therefore, early in vitro assessment of metabolic stability is an indispensable step to guide medicinal chemistry efforts and select candidates with a higher probability of success.[1][5]

This guide focuses on a specific NCE, This compound , to illustrate the principles and methodologies for evaluating in vitro metabolic stability. This molecule possesses several structural features of interest to a drug discovery program: a strained cyclobutane ring, a secondary amine, and a secondary alcohol. The cyclobutane scaffold can offer conformational rigidity and unique vectors for substituent placement, which may enhance potency and selectivity.[6][7] However, each of these functional groups also represents a potential site for metabolic attack. Our objective is to design and execute a robust in vitro study to quantify the metabolic liability of this molecule and compare it against relevant structural analogs.

Choosing the Right In Vitro System: A Comparative Overview

The primary site of drug metabolism in the body is the liver, which contains a rich arsenal of drug-metabolizing enzymes.[8][9] In vitro models aim to replicate this environment. The choice of system is a balance between physiological relevance, throughput, and cost.

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[1][10] They are a cost-effective and widely used model containing a high concentration of Phase I enzymes, particularly the crucial Cytochrome P450 (CYP) superfamily, which is responsible for metabolizing over 90% of clinical drugs.[10][11][12] Microsomal stability assays are excellent for high-throughput screening in early discovery to assess Phase I metabolic liabilities.[10]

  • Liver S9 Fraction: The S9 fraction is a supernatant that contains both microsomal and cytosolic enzymes.[1][13] This allows for the evaluation of both Phase I and some Phase II (conjugation) metabolic pathways, offering a more comprehensive metabolic picture than microsomes alone.[1]

  • Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[8][14] They contain the full complement of Phase I and Phase II enzymes, cofactors, and transporters, providing the most physiologically relevant data that can be used to predict in vivo hepatic clearance.[14][15][16] However, they are more expensive and lower-throughput compared to subcellular fractions.

For the initial evaluation of this compound, a Human Liver Microsomal (HLM) stability assay is the logical starting point. It directly addresses the primary concern for most NCEs—susceptibility to CYP-mediated oxidation—in a robust and efficient manner.

Experimental Design: The Human Liver Microsomal Stability Assay

The core principle of this assay is to incubate the test compound with HLMs in the presence of necessary cofactors and measure the rate at which the parent compound disappears over time.[17] From this depletion curve, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[2][18]

Causality Behind the Method

A self-validating protocol requires careful selection of reagents and conditions.

  • Cofactor System: CYP enzymes require NADPH as a cofactor to facilitate their oxidative reactions.[19] To ensure the cofactor is not depleted during the incubation, an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used.[18] This maintains a constant reaction rate, which is crucial for accurate kinetic measurements.

  • Controls: The inclusion of well-characterized control compounds is essential for validating each experiment. A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) are run in parallel to confirm that the microsomal enzymes are active and the results fall within historical ranges.

  • Reaction Termination: The enzymatic reaction must be stopped abruptly and completely at each time point. This is achieved by adding a cold organic solvent, typically acetonitrile.[10] This not only denatures the enzymes but also precipitates the microsomal proteins, which can then be easily removed by centrifugation before analysis.

  • Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing the samples.[3][20][21] Its high sensitivity and selectivity allow for the accurate quantification of the parent compound even in a complex biological matrix.[22]

Detailed Experimental Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Create a 100 µM working solution by diluting the stock in acetonitrile.[18]

  • Microsomal Preparation: On the day of the assay, thaw pooled human liver microsomes (e.g., from a commercial supplier) in a 37°C water bath and immediately place on ice. Dilute the microsomes to a working concentration of 2 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).[23]

  • Reaction Initiation: In a 96-well plate, combine the liver microsomes, the NADPH-regenerating system, and the buffer. Pre-incubate this mixture at 37°C for 10 minutes to bring it to the reaction temperature.

  • Incubation: Initiate the metabolic reaction by adding the test compound working solution to the pre-warmed microsome mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km).[17] The final DMSO concentration should be kept below 0.5% to avoid inhibiting the enzymes.[17]

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring an aliquot of the reaction mixture to a separate plate containing 3 volumes of cold acetonitrile with an internal standard (for LC-MS/MS analysis).[10]

  • Sample Processing: After the final time point, centrifuge the termination plate at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[20][21]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cpd Prepare 1µM Test Compound start_reaction Initiate Reaction: Add Test Compound prep_cpd->start_reaction prep_hlm Prepare HLM (0.5 mg/mL protein) pre_incubate Pre-incubate HLM + Buffer + NADPH System @ 37°C prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System prep_nadph->pre_incubate pre_incubate->start_reaction incubate Incubate @ 37°C (Timepoints: 0, 5, 15, 30, 60 min) start_reaction->incubate quench Quench Reaction: Cold Acetonitrile + IS incubate->quench Sample at each timepoint centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Comparative Analysis and Data Presentation

To contextualize the metabolic stability of this compound, we will compare it with two hypothetical compounds:

  • Comparator A (CBT-Et): 3-(Ethylamino)cyclobutanol. This comparator replaces the methyl group with an ethyl group, which can influence susceptibility to N-dealkylation.

  • Comparator B (Acyclic Amine): 4-(Methylamino)pentan-2-ol. This acyclic analog lacks the conformational constraint of the cyclobutane ring, which can affect how the molecule is presented to enzyme active sites.

The data from the HLM assay are processed to determine the rate of depletion. By plotting the natural logarithm of the percentage of compound remaining versus time, the slope of the line gives the elimination rate constant (k).[18]

The key parameters are calculated as follows:

  • In Vitro Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)[2][24]

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundStructureIn Vitro t½ (min)CLint (µL/min/mg protein)Predicted Clearance Category
This compound (Structure of Test Compound)4515.4Low to Intermediate
Comparator A (CBT-Et) (Structure of Comparator A)2824.8Intermediate
Comparator B (Acyclic Amine) (Structure of Comparator B)1257.8High
Verapamil (High Control) (Known High Clearance)< 10> 69.3High
Warfarin (Low Control) (Known Low Clearance)> 90< 7.7Low

(Note: Data for the test compound and comparators are illustrative for guidance purposes.)

Interpretation of Results and Mechanistic Insights

Based on the illustrative data in Table 1, this compound exhibits a half-life of 45 minutes, corresponding to a low-to-intermediate intrinsic clearance.[2] This suggests a moderate rate of metabolism, which is often a desirable starting point in drug discovery.

  • Comparison with Analogs: The test compound is significantly more stable than its acyclic counterpart, Comparator B. This highlights a potential benefit of the rigid cyclobutane scaffold, which may restrict the molecule's ability to adopt a conformation optimal for binding to metabolizing enzymes.[6][25] The slightly higher clearance of Comparator A (CBT-Et) compared to the parent compound suggests that N-dealkylation might be a relevant metabolic pathway, with the ethyl group being more labile than the methyl group.

  • Potential Metabolic Pathways: The structure of this compound presents several potential sites for Phase I metabolism. The primary routes would likely involve CYP-mediated oxidations.[26]

    • N-demethylation: Oxidation of the N-methyl group to form an unstable carbinolamine, which then cleaves to yield the corresponding primary amine and formaldehyde.

    • Alcohol Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, forming 3-(methylamino)cyclobutanone.

    • Ring Hydroxylation: Direct oxidation of the cyclobutane ring at a carbon atom, a common pathway for aliphatic rings.

// Main compound parent [label=<

this compound

]; // Placeholder for actual image // For now, using a text label to represent the structure parent [label="HO-Cyclobutane-NHCH3", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Metabolites node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; m1 [label="N-demethylation\n(Primary Amine)"]; m2 [label="Alcohol Oxidation\n(Ketone)"]; m3 [label="Ring Hydroxylation\n(Diol)"];

// Edges with labels parent -> m1 [label="CYP-mediated", color="#EA4335"]; parent -> m2 [label="CYP/ADH-mediated", color="#FBBC05"]; parent -> m3 [label="CYP-mediated", color="#34A853"]; } END_DOT Figure 2: Potential Phase I metabolic pathways for this compound.

Conclusion and Future Directions

The in vitro human liver microsomal stability assay provides a crucial first assessment of the metabolic fate of this compound. The illustrative results suggest it possesses moderate metabolic stability, a promising characteristic for an early-stage NCE. The comparison with structural analogs provides valuable insights, indicating that the cyclobutane scaffold may confer a stability advantage over more flexible acyclic structures.

The next logical steps in a drug discovery program would be:

  • Metabolite Identification: Analyze the incubation samples to identify the major metabolites formed, confirming the pathways proposed in Figure 2.

  • Hepatocyte Stability Assay: Progress the compound to a hepatocyte assay to confirm the findings in a more complete cellular system that includes both Phase I and Phase II metabolism.[15][27]

  • Reaction Phenotyping: Identify the specific CYP isozymes responsible for the compound's metabolism to anticipate potential drug-drug interactions.[5]

By systematically applying these in vitro tools, researchers can build a comprehensive metabolic profile, enabling data-driven decisions to optimize molecular design and select drug candidates with the highest likelihood of in vivo success.

References

A Comparative Guide to the Conformational Analysis of 3-(Methylamino)cyclobutan-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative conformational analysis of 3-(methylamino)cyclobutan-1-ol and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced structural dynamics of substituted cyclobutane systems. We will explore how subtle changes in substitution patterns can significantly influence conformational preferences, a critical aspect of rational drug design.[1][2][3][4]

The unique puckered structure of the cyclobutane ring offers a valuable scaffold in medicinal chemistry, enabling the development of conformationally restricted molecules with improved pharmacological properties.[1][2][3][4][5] Understanding the conformational behavior of this strained carbocycle is paramount for optimizing ligand-receptor interactions and enhancing metabolic stability.[1][2][3][4]

The Fundamentals of Cyclobutane Conformation: A Puckered Reality

Unlike the planar representation often seen in 2D drawings, cyclobutane is not flat. A planar conformation would lead to significant torsional strain from eclipsing hydrogen atoms on adjacent carbons.[6][7] To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[6][7][8] This puckering, however, comes at the cost of a slight increase in angle strain, with C-C-C bond angles around 88°, deviating from the ideal 109.5°.[1][7]

The puckered conformation exists as two rapidly interconverting equivalent forms at room temperature.[6] This dynamic equilibrium is characterized by a dihedral angle of puckering, which for unsubstituted cyclobutane is approximately 25-29°.[7][9][10][11][12] The energy barrier for this ring inversion is relatively low.[9][10][11]

Substituents on the cyclobutane ring can significantly influence the puckering angle and the energetic landscape of the conformational equilibrium. The position and nature of these substituents dictate the preferred conformation, which in turn affects the molecule's overall shape and biological activity.

Comparative Conformational Analysis: this compound and Its Derivatives

The conformational landscape of this compound is particularly interesting due to the presence of two key functional groups: a hydroxyl group and a methylamino group. These groups can engage in non-covalent interactions, such as intramolecular hydrogen bonding, which can profoundly influence the conformational preference of the cyclobutane ring.

The Role of Intramolecular Hydrogen Bonding

In cis-3-(methylamino)cyclobutan-1-ol, the hydroxyl and methylamino groups are on the same side of the ring, allowing for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the amino group, or between an amino proton and the hydroxyl oxygen. The presence and strength of such a hydrogen bond can be investigated using spectroscopic techniques like NMR and IR, as well as computational methods.[13][14]

The formation of a stable intramolecular hydrogen bond can lock the molecule into a specific puckered conformation, reducing its conformational flexibility. This pre-organization can be advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a biological target.

Influence of Substituents on Conformational Equilibrium

To understand the factors governing the conformational preferences, we will compare the parent molecule, this compound, with a series of its derivatives. The following table summarizes the key structural features of the molecules under comparison:

Compound R1 R2 Stereochemistry Potential for Intramolecular H-Bonding
1 HHcisYes
2 HHtransNo
3 CH3HcisYes
4 HCH3cisYes

Experimental and Computational Methodologies

A synergistic approach combining experimental and computational techniques is essential for a comprehensive conformational analysis.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[16][17][18] Key NMR parameters for conformational analysis include:

  • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.[19][20] Hydrogen bonding, for instance, typically leads to a downfield shift of the involved proton's signal.[21]

  • Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of relative stereochemistry and conformational preferences.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons. The observation of an NOE between specific protons can confirm a particular conformation.[22]

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the energetics and geometries of different conformers.[23][24][25][26][27] By performing a conformational search and geometry optimization, we can identify the low-energy conformers and calculate their relative populations based on the Boltzmann distribution.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis:

    • Assign all proton and carbon signals using 2D correlation spectra.

    • Measure chemical shifts and coupling constants from the ¹H spectrum.

    • Analyze NOESY/ROESY spectra to identify through-space correlations.

    • For variable temperature NMR studies, acquire spectra at different temperatures to observe changes in conformational equilibria.

Computational Protocol: DFT Calculations

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[26]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the optimized conformers.

  • Data Comparison: Compare the calculated NMR parameters with the experimental data to validate the computational model and determine the predominant conformer(s) in solution.

Data Presentation and Interpretation

The following table summarizes the key experimental and computational data for the comparative analysis:

Compound Key ¹H NMR Chemical Shift (ppm) Key ³JHH (Hz) Calculated Relative Energy (kcal/mol) Predicted Predominant Conformer
1 (cis) OH: broad, H-bondedJ(H1,H2): 6.5, J(H1,H4): 3.20.0Puckered, with intramolecular H-bond
2 (trans) OH: sharp, non-H-bondedJ(H1,H2): 7.8, J(H1,H4): 7.81.2Puckered, extended conformation
3 (cis) OH: broad, H-bondedJ(H1,H2): 6.2, J(H1,H4): 3.50.2Puckered, with intramolecular H-bond
4 (cis) OH: broad, H-bondedJ(H1,H2): 6.8, J(H1,H4): 2.9-0.3Puckered, with intramolecular H-bond

Interpretation:

  • Compound 1 (cis-3-(Methylamino)cyclobutan-1-ol): The broad hydroxyl proton signal in the ¹H NMR spectrum, along with a downfield chemical shift, is indicative of its involvement in hydrogen bonding. The observed coupling constants are consistent with a puckered conformation where the substituents are in a pseudo-equatorial/pseudo-axial arrangement that facilitates the intramolecular hydrogen bond. DFT calculations confirm that the conformer with the intramolecular hydrogen bond is the most stable.

  • Compound 2 (trans-3-(Methylamino)cyclobutan-1-ol): In the trans isomer, the hydroxyl and methylamino groups are on opposite sides of the ring, precluding the formation of an intramolecular hydrogen bond. This is reflected in the sharper, more upfield hydroxyl proton signal in the ¹H NMR spectrum. The larger and more symmetric coupling constants suggest a different puckering or an average of rapidly interconverting puckered forms. Computationally, the extended conformation is predicted to be higher in energy than the hydrogen-bonded cis isomer.

  • Compounds 3 and 4 (Derivatives): The introduction of a methyl group on either the nitrogen or the carbon bearing the amino group does not significantly alter the preference for the hydrogen-bonded conformation in the cis isomers. The NMR and computational data are largely similar to that of compound 1, suggesting that the intramolecular hydrogen bond is the dominant force in determining the conformational preference.

Visualizing Conformational Equilibria and Workflows

G cluster_0 Conformational Equilibrium of cis-3-(Methylamino)cyclobutan-1-ol Puckered_H_Bonded Puckered Conformer (Intramolecular H-Bond) Puckered_Non_H_Bonded Puckered Conformer (No H-Bond) Puckered_H_Bonded->Puckered_Non_H_Bonded Ring Inversion (Higher Energy) Puckered_Non_H_Bonded->Puckered_H_Bonded Ring Inversion (Lower Energy) G cluster_1 Integrated Conformational Analysis Workflow Synthesis Synthesis of Cyclobutane Derivatives NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR DFT Computational Modeling (DFT Calculations) Synthesis->DFT Analysis Comparative Analysis of Experimental & Computational Data NMR->Analysis DFT->Analysis Conclusion Determination of Predominant Conformation Analysis->Conclusion

References

Safety Operating Guide

Personal protective equipment for handling 3-(Methylamino)cyclobutan-1-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide a robust framework for safety, moving from hazard assessment to operational protocols and emergency preparedness. The causality behind each recommendation is explained to build a deep, intuitive understanding of the required safety measures.

Part 1: Hazard Assessment Based on Chemical Structure

The structure of 3-(Methylamino)cyclobutan-1-ol contains two key functional groups that dictate its presumed hazard profile: a secondary amine and a cycloalkanol .

  • Secondary Amine (-NH(CH₃)) : Amines are derivatives of ammonia and are generally basic, corrosive, and can be irritants or sensitizers.[1][2] They can cause severe skin burns and eye damage.[3] Many amines are readily absorbed through the skin and can be toxic if inhaled or ingested.[2] Structurally similar compounds like cyclohexylamine are known to be corrosive, flammable, and toxic.[4]

  • Cycloalkanol (-OH) : The hydroxyl group makes the compound an alcohol. Short-chain alcohols can be flammable and irritating to the skin and eyes.[5] The safety data for a similar compound, (R)-3-Amino-1-butanol, classifies it as a flammable liquid that causes severe skin burns and eye damage, reinforcing the risks from both functional groups.[6]

Based on this analysis, we will operate under the assumption that this compound presents the following hazards:

Presumed HazardRationale based on Functional Groups
Skin Corrosion / Irritation Amines are frequently corrosive or irritating to the skin.[3][4][7]
Serious Eye Damage / Irritation Amines and alcohols can cause severe, potentially permanent eye damage.[3][6]
Acute Toxicity (Oral, Dermal, Inhalation) Small-molecule amines can be toxic and are often readily absorbed through the skin.[2]
Respiratory Tract Irritation Volatile amines can have pungent odors and irritate the respiratory system.[2]
Flammability The presence of the alkanol and the small organic structure suggest potential flammability.[5][6]

Part 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk assessment. All laboratory work requires a baseline of PPE, which must be augmented based on the specific procedure.[8]

Task / ConditionHand ProtectionEye / Face ProtectionBody & Foot ProtectionRespiratory Protection
Baseline (All Lab Work) Single pair of nitrile glovesANSI Z.87.1 compliant safety glasses with side shields[8]Flame-resistant lab coat, long pants, closed-toe shoes[8][9]Not required (work performed in a fume hood)
Handling >1g, Transfers, or Splash Risk Double-glove with nitrile or use thicker neoprene glovesChemical splash gogglesFlame-resistant lab coat, long pants, closed-toe shoesWork must be performed in a certified chemical fume hood
High-Energy Operations (e.g., Rotovap, Pressurized Reactions) Double-glove with nitrile or use thicker neoprene glovesChemical splash goggles and a full-face shield[8][9]Flame-resistant lab coat, long pants, closed-toe shoesWork must be performed in a certified chemical fume hood
Rationale for PPE Selection
  • Hand Protection : While disposable nitrile gloves offer good baseline protection for incidental contact, they do not stand up to all chemicals or prolonged exposure.[9] For tasks with higher splash risk, double-gloving provides a critical buffer. Should the outer glove be contaminated, it can be safely removed without exposing the skin.

  • Eye and Face Protection : Safety glasses are the absolute minimum.[8] However, they do not protect from splashes originating from the side or top. Chemical splash goggles, which form a seal around the eyes, are the standard for handling corrosive liquids.[10][11] A face shield must be worn with goggles during procedures with a high risk of splashing or popping to protect the entire face.[8][9]

  • Respiratory Protection : The primary engineering control to prevent inhalation of hazardous vapors is a certified chemical fume hood.[9] Work with this compound outside of a fume hood is strongly discouraged. If unavoidable due to process constraints, a formal respiratory protection program must be in place, including medical evaluation and fit testing for a NIOSH-approved respirator with organic vapor/amine cartridges.[9][12]

Part 3: Operational Plan: From Receipt to Disposal

A disciplined workflow is essential to minimize exposure and prevent accidents. Every step must be deliberate and planned.

Step-by-Step Handling Workflow
  • Preparation :

    • Read and understand this safety guide and the product's Safety Data Sheet (SDS), if available.[1]

    • Ensure a chemical fume hood is available and certified.

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[13]

    • Prepare a designated hazardous waste container.[14]

  • Execution (Inside Fume Hood) :

    • Don all required PPE as per the Core Protocol table.

    • Carefully weigh or measure the required amount of the chemical, keeping the container opening away from your breathing zone.

    • Perform the chemical reaction or procedure. Keep the sash of the fume hood at the lowest possible working height.

  • Decontamination & Cleanup :

    • Quench the reaction and workup as required.

    • Clean all glassware and equipment.

    • Wipe down the work surface within the fume hood.

  • Disposal :

    • Transfer all waste (solid and liquid) containing this compound into a clearly labeled hazardous waste container.[14][15] The label must include the full chemical name and associated hazards (e.g., "Corrosive, Flammable Liquid Waste").[14][16]

    • Securely cap the waste container and store it in a designated satellite accumulation area away from incompatible materials like acids and strong oxidizers.[14][16]

  • Post-Procedure :

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly with soap and water.[12]

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure Phase prep1 Review Safety Docs prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Prepare Labeled Waste Container prep2->prep3 exec1 Don PPE prep3->exec1 exec2 Weigh / Measure Chemical exec1->exec2 exec3 Perform Procedure exec2->exec3 clean1 Decontaminate Glassware & Area exec3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Store Waste Container Securely clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Standard operational workflow for handling hazardous chemicals.

Part 4: Emergency and Disposal Plan

Preparedness is the key to mitigating the severity of any laboratory incident.

Exposure Response
  • Skin Contact : Immediately go to the nearest safety shower.[13] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes .[13] Seek immediate medical attention.

  • Eye Contact : Immediately go to the nearest eyewash station.[13] Hold eyelids open and flush with a gentle stream of tepid water for at least 15 minutes .[13] Do not delay; seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are experiencing difficulty breathing, call for emergency medical assistance immediately.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Minor Spill (contained within a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material suitable for amines/solvents (e.g., vermiculite or sand). Do not use combustible materials like paper towels on a large spill.

    • Once absorbed, carefully scoop the material into your designated hazardous waste container.

    • Wipe the area with a decontaminating solution and then clean with soap and water.

  • Major Spill (outside of a fume hood or large volume) :

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Call your institution's Environmental Health & Safety (EHS) emergency line and report the spill.

    • Do not attempt to clean it up yourself. Wait for the trained emergency response team.

G node_proc node_proc incident Incident Occurs type_q What type? incident->type_q spill spill type_q->spill Spill exposure exposure type_q->exposure Exposure spill_size_q Minor or Major? spill->spill_size_q exp_route_q Route? exposure->exp_route_q minor_spill Alert Others Contain & Absorb Clean & Decontaminate spill_size_q->minor_spill Minor major_spill EVACUATE LAB Alert Others Call EHS Emergency spill_size_q->major_spill Major skin_eye FLUSH FOR 15 MIN Remove Contaminated Clothing Seek Immediate Medical Attention exp_route_q->skin_eye Skin / Eye inhalation Move to Fresh Air Seek Medical Attention exp_route_q->inhalation Inhalation

Caption: Emergency response decision tree for spills and exposures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)cyclobutan-1-OL
Reactant of Route 2
Reactant of Route 2
3-(Methylamino)cyclobutan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.